molecular formula C14H23N B1345182 N,N-Dibutylaniline CAS No. 613-29-6

N,N-Dibutylaniline

Cat. No.: B1345182
CAS No.: 613-29-6
M. Wt: 205.34 g/mol
InChI Key: FZPXKEPZZOEPGX-UHFFFAOYSA-N
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Description

N,N-Dibutylaniline is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutylaniline
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InChI

InChI=1S/C14H23N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
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InChI Key

FZPXKEPZZOEPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H23N
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DSSTOX Substance ID

DTXSID8060618
Record name N,N-Dibutylaniline
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Molecular Weight

205.34 g/mol
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name N,N-Dibutylaniline
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CAS No.

613-29-6
Record name N,N-Dibutylbenzenamine
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Record name Benzenamine, N,N-dibutyl-
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Record name N,N-Dibutylaniline
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Record name N,N-DIBUTYLANILINE
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Foundational & Exploratory

Synthesis of N,N-Dibutylaniline via Butylation of Aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dibutylaniline through the butylation of aniline. The document details the core chemical principles, experimental methodologies, and comparative data essential for professionals in research and development. It emphasizes catalyzed reactions, particularly those employing the environmentally benign "borrowing hydrogen" mechanism.

Introduction

This compound is a tertiary amine with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its production via the direct N-alkylation of aniline with butanol represents a common and atom-economical route. This guide explores various catalytic systems and reaction conditions to achieve high yields and selectivity for the desired N,N-disubstituted product, while also addressing potential side reactions and purification strategies.

Reaction Mechanisms

The butylation of aniline to this compound primarily proceeds through a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the butylating agent. The reaction can be catalyzed by acids or transition metals.

A prominent and sustainable mechanism for the N-alkylation of amines with alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" process.[1] This catalytic cycle typically involves the following steps:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., n-butanol), oxidizing it to an aldehyde (butanal).

  • Condensation: The aniline undergoes condensation with the in-situ generated aldehyde to form an imine intermediate.

  • Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the N-alkylaniline.

This process can occur sequentially to yield the this compound. The key advantage of this method is the use of alcohols as alkylating agents, with water being the only byproduct, thus avoiding the use of hazardous alkyl halides.[1]

Reaction_Mechanism cluster_first_alkylation First Alkylation cluster_second_alkylation Second Alkylation Aniline Aniline Butanal Butanal (intermediate) Aniline->Butanal Condensation cluster_first_alkylation cluster_first_alkylation nButanol n-Butanol Catalyst Metal Catalyst nButanol->Catalyst Oxidation (-H2) N_Butylaniline N-Butylaniline Butanal->N_Butylaniline Reduction (+H2 from Catalyst) Water Water N_N_Dibutylaniline This compound N_Butylaniline->N_N_Dibutylaniline Condensation & Reduction cluster_second_alkylation cluster_second_alkylation cluster_first_alkylation->cluster_second_alkylation Further Reaction with n-Butanol

Caption: Reaction pathway for the synthesis of this compound from aniline and n-butanol.

Experimental Protocols

While specific protocols for this compound are not abundant in peer-reviewed literature, a representative procedure can be adapted from the synthesis of its close analog, N,N-dipropylaniline.[2]

3.1. Acid-Catalyzed Synthesis of this compound (Representative Protocol)

This protocol is based on the synthesis of N,N-dipropylaniline and is adapted for the synthesis of this compound.

  • Materials:

    • Aniline

    • n-Butanol

    • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (catalyst)

    • High-pressure autoclave

  • Procedure:

    • Charge the high-pressure autoclave with aniline and n-butanol in a molar ratio of 1:3.

    • Add the acid catalyst (H₂SO₄ or HCl) in a molar ratio of aniline to H⁺ of 1:0.305.[2]

    • Seal the autoclave and pressurize to approximately 600 lb/in².[2]

    • Heat the reaction mixture to 245°C and maintain this temperature for 2 hours with constant stirring.[2]

    • After the reaction period, cool the autoclave to room temperature and carefully release the pressure.

    • Transfer the reaction mixture to a separatory funnel.

    • Neutralize the excess acid with a suitable base (e.g., sodium carbonate solution).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

    • Purify the crude product by vacuum distillation to obtain this compound.

3.2. General Workflow for Catalytic N-Alkylation

The following diagram illustrates a general workflow for the catalytic N-alkylation of aniline.

Experimental_Workflow start Start setup Reaction Setup: - Add aniline, n-butanol, and catalyst to reactor. - Seal and purge with inert gas. start->setup reaction Reaction: - Heat to desired temperature (e.g., 80-245°C). - Stir for specified time (e.g., 2-24 hours). setup->reaction workup Work-up: - Cool to room temperature. - Neutralize catalyst (if acidic). - Extract with organic solvent. - Wash with water and brine. reaction->workup purification Purification: - Dry organic layer. - Remove solvent under reduced pressure. - Purify by vacuum distillation or column chromatography. workup->purification end End Product: This compound purification->end

References

N,N-Dibutylaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Dibutylaniline, a tertiary amine with significant applications in chemical synthesis and various industrial processes. This document details its core properties, synthesis, and key chemical reactions, presented in a manner accessible to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a substituted aniline featuring two butyl groups attached to the nitrogen atom. Its physical and chemical properties are summarized below, providing essential data for its handling, application, and analysis.

PropertyValueReference
CAS Number 613-29-6[1][2]
Molecular Weight 205.34 g/mol [1][2]
Molecular Formula C₁₄H₂₃N[1]
Appearance Clear yellow-brown to reddish-brown liquid[1]
Boiling Point 269-270 °C[1]
Density 0.906 g/mL at 25 °C[1]
Refractive Index 1.518 (at 20 °C)[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the N-alkylation of aniline. This reaction involves the nucleophilic substitution of a haloalkane, in this case, a butyl halide, by aniline. The following protocol outlines a general laboratory procedure for its synthesis.

Reaction: Aniline + 2 Butyl Bromide → this compound

Materials:

  • Aniline

  • 1-Bromobutane

  • Sodium carbonate (or another suitable base)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline in the chosen anhydrous solvent.

  • Addition of Base: Add a slight molar excess of a base, such as sodium carbonate, to the reaction mixture. The base will neutralize the hydrobromic acid formed during the reaction.

  • Addition of Alkylating Agent: Slowly add a molar excess (at least 2 equivalents) of 1-bromobutane to the stirred reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid solution (to remove any unreacted aniline), water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Key Chemical Reactions and Mechanisms

This compound, as a tertiary aromatic amine, participates in several characteristic chemical reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic, while the benzene ring is activated towards electrophilic substitution.

N-Alkylation of Aniline

The synthesis of this compound is a prime example of the N-alkylation of an amine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of aniline acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

N_Alkylation_of_Aniline cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline (Nucleophile) NButylAniline N-Butylaniline Aniline->NButylAniline + 1-Bromobutane - HBr ButylBromide 1-Bromobutane (Electrophile) DibutylAnilinium Dibutylanilinium Bromide NButylAniline->DibutylAnilinium + 1-Bromobutane NNDibutylaniline This compound DibutylAnilinium->NNDibutylaniline - HBr HBr HBr

Caption: Reaction pathway for the synthesis of this compound.

Electrophilic Aromatic Substitution

The dibutylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system.

Electrophilic_Aromatic_Substitution Start This compound TransitionState Arenium Ion Intermediate (Resonance Stabilized) Start->TransitionState Electrophilic Attack Electrophile Electrophile (E+) Electrophile->TransitionState OrthoProduct Ortho-substituted Product TransitionState->OrthoProduct Deprotonation ParaProduct Para-substituted Product TransitionState->ParaProduct Deprotonation

Caption: General mechanism for electrophilic aromatic substitution.

References

Physical and chemical properties of N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibutylaniline is a tertiary amine that serves as a versatile organic compound in various industrial and research applications. Its utility as a solvent, a reagent in chemical synthesis, and an intermediate in the manufacturing of dyes and pharmaceuticals makes a thorough understanding of its physical and chemical properties essential for professionals in the chemical and life sciences.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, general experimental methodologies for their determination, and its reactivity profile.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthetic protocols, and safety considerations.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₄H₂₃N[2]
Molecular Weight 205.34 g/mol [2]
CAS Number 613-29-6[2]
Appearance Colorless to light yellow liquid[2]
Melting Point -32 °C[3]
Boiling Point 269-270 °C
Density 0.906 g/mL at 25 °C
Refractive Index (n20/D) 1.518
Solubility and Safety Data
PropertyValueReference
Water Solubility Insoluble[3]
pKa 6.28 ± 0.20 (Predicted)[3]
Flash Point 113 °C (235.4 °F) - closed cup
Storage Temperature Room temperature

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of this compound is fundamental for its application and quality control. The following sections outline the general experimental methodologies for measuring its key properties.

Workflow for Physical Property Determination

G General Workflow for Physical Property Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_report Reporting Sample This compound Sample MP Melting Point (Capillary Method) Sample->MP BP Boiling Point (Thiele Tube/Distillation) Sample->BP Density Density (Pycnometer/Hydrometer) Sample->Density RI Refractive Index (Refractometer) Sample->RI Solubility Solubility Test Sample->Solubility FP Flash Point (Closed-Cup) Sample->FP Analysis Data Collection & Analysis MP->Analysis BP->Analysis Density->Analysis RI->Analysis Solubility->Analysis FP->Analysis Report Technical Report Analysis->Report

Caption: General workflow for determining the physical properties of this compound.

Melting Point Determination: The melting point of this compound, which is below ambient temperature, can be determined using a cryostat or a low-temperature melting point apparatus. A common method involves placing a small, solidified sample in a capillary tube, which is then slowly warmed in a controlled-temperature bath. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[4]

Boiling Point Determination: The boiling point can be determined using methods such as the Thiele tube or simple distillation.[5][6] In the Thiele tube method, a small amount of the liquid is heated in a tube along with an inverted capillary tube.[6] The temperature at which a steady stream of bubbles emerges and subsequently ceases upon cooling, causing the liquid to be drawn into the capillary, is the boiling point.[6][7] For larger quantities, a simple distillation apparatus can be used, where the temperature of the vapor that condenses on the thermometer bulb during distillation is recorded as the boiling point.[5][6]

Density Measurement: The density of liquid this compound can be measured using a pycnometer or a hydrometer. A common laboratory method involves accurately weighing a specific volume of the liquid in a calibrated volumetric flask or pycnometer. The density is then calculated by dividing the mass of the liquid by its volume.[8][9]

Refractive Index Measurement: The refractive index is determined using a refractometer, such as an Abbe refractometer.[10][11] A few drops of the liquid are placed on the prism of the instrument.[11] Light is passed through the sample, and the angle of refraction is measured.[11][12] This measurement is typically temperature-dependent and is usually reported at 20°C with the sodium D-line (589 nm).[12]

Solubility Determination: To determine its solubility in water, a small, measured amount of this compound is added to a known volume of water at a specific temperature.[13][14] The mixture is agitated, and the observation of whether a single phase is formed or if the compound remains as a separate phase indicates its solubility.[13] Given its basic nature due to the amine group, its solubility can also be tested in acidic solutions where it is expected to dissolve through the formation of an ammonium salt.[15]

Flash Point Determination: The flash point is determined using a closed-cup tester, such as the Pensky-Martens or Tag Closed Cup apparatus.[3][16][17] The liquid is heated at a controlled rate in a closed cup, and an ignition source is periodically introduced into the vapor space.[1][17] The flash point is the lowest temperature at which the vapors ignite momentarily.[1][16]

Chemical Properties and Reactivity

This compound is a tertiary aromatic amine, and its chemical reactivity is primarily dictated by the electron-donating nature of the dibutylamino group and the aromaticity of the benzene ring.

The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, which activates the ring towards electrophilic aromatic substitution. The dibutylamino group is a strong activating group and an ortho-, para-director.[18] This means that electrophiles will preferentially attack the positions ortho and para to the amino group.

Common electrophilic aromatic substitution reactions include:

  • Nitration: Reaction with nitric acid and sulfuric acid.

  • Halogenation: Reaction with halogens like bromine or chlorine, often in the presence of a Lewis acid.

  • Sulfonation: Reaction with fuming sulfuric acid.

  • Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst.

G This compound as a Synthetic Intermediate DBA This compound (Starting Material) Reaction Electrophilic Aromatic Substitution DBA->Reaction + Electrophile (E+) Intermediate Substituted this compound (Intermediate) Reaction->Intermediate Product Final Products (e.g., Dyes, APIs) Intermediate->Product Further Synthetic Steps

Caption: Logical relationship of this compound in a synthetic pathway.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules.[1]

  • Dye Synthesis: Its activated aromatic ring makes it a valuable precursor in the manufacturing of azo dyes and triphenylmethane dyes.[19][20] The specific functional groups introduced onto the ring through electrophilic substitution can be further modified to create complex chromophores.

  • Pharmaceutical and Agrochemical Synthesis: It is employed as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The aniline scaffold is present in numerous bioactive compounds, and this compound provides a versatile starting point for their synthesis.

  • Polymer Industry: It can be used as a stabilizer in certain polymer formulations.[1]

  • Organic Synthesis: In a research context, it is used to study reaction mechanisms, particularly those involving electrophilic aromatic substitution on highly activated rings.[1]

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical. It is a combustible liquid and should be stored in a well-ventilated area. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

References

Spectroscopic Analysis of N,N-Dibutylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N,N-Dibutylaniline, a tertiary amine used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, allowing for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.18t2HAr-H (meta)
6.78t1HAr-H (para)
6.71d2HAr-H (ortho)
3.25t4HN-CH₂
1.55m4HN-CH₂-CH₂
1.35m4HN-CH₂-CH₂-CH₂
0.94t6HCH₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon TypeAssignment
148.2QuaternaryAr-C (C-N)
129.1TertiaryAr-CH (meta)
115.7TertiaryAr-CH (para)
112.1TertiaryAr-CH (ortho)
50.8SecondaryN-CH₂
29.4SecondaryN-CH₂-CH₂
20.4SecondaryN-CH₂-CH₂-CH₂
14.1PrimaryCH₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3050-2850StrongC-H stretch (aromatic and aliphatic)
1600, 1505Medium-StrongC=C stretch (aromatic ring)
1350StrongC-N stretch (aromatic amine)
740, 690StrongC-H bend (ortho-disubstituted benzene)
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Fragmentation
20525[M]⁺ (Molecular Ion)
162100[M - C₃H₇]⁺
12040[M - C₆H₁₃]⁺
10635[C₆H₅NCH₂]⁺

Ionization Method: Electron Ionization (EI).[1] The GC-MS data from PubChem shows top peaks at m/z 162, 106, and 120.[1] Another dataset shows top peaks at m/z 120, 106, and 205.[1] MS-MS data for the precursor ion [M+H]⁺ (m/z 206.1903) shows major fragments at m/z 150.1, 94.1, and 149.1.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • A solution of this compound (approximately 5-10 mg) is prepared by dissolving the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is then transferred to a 5 mm NMR tube.

2. Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra are acquired on a 500 MHz spectrometer.

  • For ¹H NMR, the acquisition parameters typically include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum is obtained. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • As this compound is a liquid, a thin film is prepared.

  • A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

2. Data Acquisition (FTIR):

  • A background spectrum of the clean salt plates is recorded first.

  • The sample (sandwiched plates) is then placed in the sample holder of the FTIR spectrometer.

  • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

3. Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Peak positions are identified and their intensities are noted.

Mass Spectrometry (MS)

1. Sample Introduction (GC-MS):

  • A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • 1 µL of the sample solution is injected into the gas chromatograph (GC).

  • The GC column (e.g., a non-polar DB-5 column) separates the components of the sample based on their boiling points and interactions with the stationary phase.

2. Ionization and Mass Analysis:

  • As this compound elutes from the GC column, it enters the mass spectrometer.

  • Electron Ionization (EI) is typically used, where the sample molecules are bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation.

  • The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

3. Data Interpretation:

  • A mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • The molecular ion peak provides the molecular weight of the compound.

  • The fragmentation pattern provides structural information about the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_data Final Spectroscopic Data Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare thin film on KBr plates Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase/Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Library Matching, Fragmentation Analysis Acq_MS->Proc_MS Data_NMR NMR Spectra (Chemical Shifts, Multiplicity) Proc_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Proc_IR->Data_IR Data_MS Mass Spectrum (m/z values) Proc_MS->Data_MS

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of N,N-Dibutylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of N,N-Dibutylaniline in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on equipping researchers with the theoretical framework and practical experimental protocols necessary to generate reliable solubility data.

Introduction to this compound and its Solubility

This compound is a tertiary amine characterized by a phenyl group and two butyl chains attached to the nitrogen atom. This structure, featuring both a polar amine group and significant nonpolar alkyl chains, results in a nuanced solubility profile. It is generally considered to have enhanced solubility in organic solvents.[1] While it is qualitatively known to be insoluble in water, quantitative data in a range of organic solvents is essential for its application in chemical synthesis, formulation development, and as a solvent or additive.[2][3] The principle of "like dissolves like" is the primary determinant of its solubility, where solvents with similar polarity and intermolecular force characteristics to this compound are expected to be effective.[4]

Theoretical Framework for Solubility

The solubility of a solute in a solvent can be predicted and understood through the lens of solubility parameters, which quantify the cohesive energy density of a substance. The two most common approaches are the Hildebrand and Hansen solubility parameters.

  • Hildebrand Solubility Parameter (δ): This single parameter represents the square root of the cohesive energy density of a molecule and is useful for predicting the solubility of nonpolar and slightly polar compounds.[5][6] Materials with similar Hildebrand solubility parameters are likely to be miscible.[5]

  • Hansen Solubility Parameters (HSP): This more advanced model divides the total Hildebrand parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] For a solute to dissolve in a solvent, their Hansen parameters should be similar. This three-dimensional approach is particularly useful for systems involving polar molecules and hydrogen bonding.[9]

A logical workflow for predicting the solubility of this compound in a target solvent would involve comparing their respective solubility parameters.

G Logical Workflow for Solubility Prediction substance This compound & Target Solvent hildebrand Determine Hildebrand Solubility Parameters (δ) substance->hildebrand hansen Determine Hansen Solubility Parameters (δD, δP, δH) substance->hansen compare_hildebrand Compare δ values hildebrand->compare_hildebrand compare_hansen Compare (δD, δP, δH) vectors hansen->compare_hansen prediction Predict Miscibility/ Solubility compare_hildebrand->prediction Similar compare_hansen->prediction Similar refinement Experimental Verification prediction->refinement

Caption: Logical Workflow for Solubility Prediction.

Quantitative Solubility Data

Solvent Solvent Class Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L)
e.g., EthanolAlcohol25Data to be determinedData to be determined
e.g., Diethyl EtherEther25Data to be determinedData to be determined
e.g., AcetoneKetone25Data to be determinedData to be determined
e.g., Ethyl AcetateEster25Data to be determinedData to be determined
e.g., n-HexaneAliphatic Hydrocarbon25Data to be determinedData to be determined
e.g., TolueneAromatic Hydrocarbon25Data to be determinedData to be determined
e.g., DichloromethaneHalogenated Hydrocarbon25Data to be determinedData to be determined
e.g., DimethylformamideAmide25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is recommended by organizations such as the OECD.[10][11][12]

A. Shake-Flask Method (Adapted from OECD Guideline 105)

This method is based on equilibrating a surplus of the solute (this compound) with the solvent of interest over a defined period and subsequently measuring the concentration of the dissolved solute in the saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the respective organic solvent. The excess solid should be visually present.

  • Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a sufficient period to reach equilibrium (preliminary tests can determine this, but 24-48 hours is common).

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment. For colloidal suspensions, centrifugation at the same temperature is necessary.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, the sample should be filtered through a chemically resistant syringe filter.

  • Quantification: Dilute the filtered saturated solution to a concentration within the calibrated range of the analytical method and determine the concentration of this compound.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Shake-Flask Solubility Determination start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate in thermostatically controlled shaker (24-48h) add_excess->equilibrate separate Phase Separation (Sedimentation/Centrifugation) equilibrate->separate sample Withdraw and filter supernatant separate->sample quantify Quantify concentration (e.g., HPLC, GC, UV-Vis) sample->quantify end End quantify->end

Caption: Experimental Workflow for Solubility Determination.

B. Analytical Quantification Methods

The accurate quantification of the dissolved this compound is crucial. Several analytical techniques are suitable for aromatic amines.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for the separation and quantification of this compound. A reversed-phase C18 column is typically used with a suitable mobile phase, such as a mixture of acetonitrile and water.[13][14]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful technique. Due to the basic nature of amines, which can cause peak tailing, a deactivated column is often necessary.[15][16]

  • UV-Vis Spectrophotometry: For simpler systems without interfering substances, UV-Vis spectrophotometry can be a straightforward method. A calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be prepared.[17][18]

The choice of analytical method will depend on the available instrumentation, the required sensitivity, and the complexity of the solvent matrix. A generalized workflow for analytical quantification is presented below.

G General Workflow for Analytical Quantification start Filtered Saturated Solution dilute_sample Dilute Saturated Solution to working concentration start->dilute_sample prepare_standards Prepare Calibration Standards of this compound analyze Analyze Standards and Sample by chosen method (HPLC, GC, etc.) prepare_standards->analyze dilute_sample->analyze generate_curve Generate Calibration Curve (Response vs. Concentration) analyze->generate_curve calculate_conc Calculate Concentration of Diluted Sample generate_curve->calculate_conc back_calculate Back-calculate to find Solubility in original sample calculate_conc->back_calculate end Final Solubility Value back_calculate->end

Caption: General Workflow for Analytical Quantification.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound in a wide array of organic solvents is sparse, this guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to generate this critical data. By employing standardized methodologies such as the shake-flask method and appropriate analytical techniques, scientists and drug development professionals can obtain accurate and reproducible solubility data to support their research and development activities. The provided templates and workflows are intended to facilitate a systematic approach to data generation and reporting.

References

Health and safety information for N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of N,N-Dibutylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound (CAS No. 613-29-6), a versatile organic compound utilized in chemical synthesis, including the production of dyes, pharmaceuticals, and agrochemicals.[1] Due to its hazardous properties, a thorough understanding of its safe handling, potential health effects, and emergency procedures is critical for all personnel working with this substance.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. This substance is a colorless to yellow or green liquid.[1]

PropertyValueSource(s)
CAS Number 613-29-6[1][2][3][4][5]
Molecular Formula C₁₄H₂₃N[1][4]
Molecular Weight 205.34 g/mol [1][2][3][4][5]
Appearance Colorless, yellow, or green liquid[1]
Density 0.906 g/mL at 25 °C[1][2][5]
Boiling Point 269 - 270 °C[1][2][5]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Refractive Index n20/D 1.518[1][2][5]
Solubility Insoluble in water

Toxicological Information and Health Hazards

This compound is classified as a hazardous substance with the potential to cause significant health effects through various exposure routes. The primary hazards are skin, eye, and respiratory irritation.[3][4][5] A key concern associated with aromatic amines is the potential to induce methemoglobinemia.[7]

Acute Toxicity
Hazard ClassificationGHS Hazard StatementSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[5][7][8]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[5][7][8]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[5][7][8]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[5][7][8]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation[5][7][8]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[5][7][8]
Primary Health Effects
  • Skin and Eye Irritation: Direct contact can cause severe skin and eye irritation.[7]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.[5]

  • Methemoglobinemia: Like other aniline derivatives, this compound may induce methemoglobinemia.[7] This condition involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen.[2] This leads to symptoms of tissue hypoxia, such as cyanosis (blueish skin), headache, dizziness, and in severe cases, convulsions.[2][4]

Mechanism of Methemoglobinemia

Aromatic amines are typically metabolized by cytochrome P450 enzymes into arylhydroxylamines. These metabolites can enter red blood cells and participate in a co-oxidation reaction with oxyhemoglobin, producing methemoglobin and an arylnitroso intermediate. This intermediate can then be reduced back to the arylhydroxylamine, creating a futile cycle that rapidly generates high levels of methemoglobin.

Methemoglobinemia_Pathway cluster_metabolism Metabolism cluster_erythrocyte Red Blood Cell Aromatic_Amine This compound (Aromatic Amine) Hydroxylamine N,N-Dibutylhydroxylamine (Metabolite) Aromatic_Amine->Hydroxylamine Cytochrome P450 Oxy_Hb Oxyhemoglobin (Fe²⁺) Nitrosocompound Nitroso-derivative Hydroxylamine->Nitrosocompound Co-oxidation Met_Hb Methemoglobin (Fe³⁺) Oxy_Hb->Met_Hb Oxidation Nitrosocompound->Hydroxylamine Redox Cycling (NADPH Reductase)

Mechanism of Aromatic Amine-Induced Methemoglobinemia.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory to minimize exposure risk.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling this compound:

    • Eye Protection: Chemical safety goggles or a face shield.[5]

    • Skin Protection: Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat.[5]

    • Respiratory Protection: For operations that may generate vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is required.[5]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9] Use non-sparking tools and ensure containers are properly grounded/bonded during transfer.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Medical personnel should be informed of the chemical involved.[1]

First Aid Measures

First_Aid Inhalation Inhalation FreshAir Move to fresh air. Inhalation->FreshAir Skin Skin Contact RemoveClothes Remove contaminated clothing immediately. Skin->RemoveClothes Eye Eye Contact RinseEyes Flush eyes with water for at least 20 mins. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Ingestion->RinseMouth Oxygen Administer oxygen if breathing is difficult. FreshAir->Oxygen NoMouth Give artificial respiration (NOT mouth-to-mouth). FreshAir->NoMouth Medical Seek immediate medical attention. Oxygen->Medical NoMouth->Medical WashSkin Wash skin with soap and water for at least 20 mins. RemoveClothes->WashSkin WashSkin->Medical RinseEyes->Medical NoVomit DO NOT induce vomiting. NoVomit->Medical RinseMouth->NoVomit

First Aid Procedures for this compound Exposure.
Fire-Fighting Measures

This compound is a combustible liquid.[6]

  • Suitable Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.

  • Fire-Fighting Procedures: Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing. Move undamaged containers from the fire area if it can be done safely. Cool containers exposed to fire with flooding quantities of water.

Accidental Release Measures

A chemical spill requires a prompt and systematic response to mitigate hazards.

Spill_Response Start Spill Occurs Step1 1. Isolate Area & Alert Personnel Start->Step1 Step2 2. Eliminate Ignition Sources Step1->Step2 Step3 3. Don Appropriate PPE (Gloves, Goggles, Respirator) Step2->Step3 Step4 4. Contain Spill (Use absorbent socks/dikes) Step3->Step4 Step5 5. Absorb Material (Use dry earth, sand, or non-combustible absorbent) Step4->Step5 Step6 6. Collect & Containerize (Use spark-proof tools) Step5->Step6 Step7 7. Decontaminate Area Step6->Step7 Step8 8. Dispose as Hazardous Waste Step7->Step8

Workflow for Accidental Spill Response.

Experimental Protocols

Toxicological assessments of chemicals like this compound follow standardized guidelines to ensure data reliability and reproducibility. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized protocols. Below is a representative methodology for an acute dermal toxicity study.

Representative Protocol: Acute Dermal Toxicity (Adapted from OECD Guideline 402)

This test is designed to assess the potential short-term hazards of a substance when applied to the skin.[2]

  • Principle: A single dose of the test substance is applied to the skin of experimental animals (typically rats or rabbits) over a shaved area of approximately 10% of the body surface.[2][4] The substance is held in contact with the skin for a 24-hour period.[2][4]

  • Animal Selection: Healthy, young adult animals of a commonly used laboratory strain are used. Females should be nulliparous and non-pregnant.[10] The animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[4]

  • Dose Levels: A fixed-dose procedure is often used, starting with a dose based on available data or a range-finding study.[3] If toxicity is observed, lower doses are used in subsequent steps; if not, higher doses may be tested to establish a dose-response relationship.[2]

  • Procedure:

    • Approximately 24 hours before dosing, fur is removed from the dorsal/flank area of the animals, taking care not to abrade the skin.[4]

    • The test substance is applied uniformly over the prepared area. Liquids are generally applied undiluted.[10]

    • The application site is covered with a porous gauze dressing and non-irritating tape. This is further secured to prevent the animal from ingesting the substance.[4]

    • After the 24-hour exposure period, any residual substance is removed.[4]

  • Observations:

    • Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, behavior, tremors, convulsions), and changes in body weight for at least 14 days post-application.[2][4]

    • The time of onset, duration, and severity of toxic signs are recorded.

  • Pathology: All animals (those that die during the study and survivors sacrificed at 14 days) undergo a gross necropsy to identify any pathological changes.[2]

  • Data Analysis: The results are used to determine the toxic effects of the substance following acute dermal exposure and to help classify the substance for labeling purposes.[2] An LD50 value may be calculated if a full dose-response study is conducted.[4]

References

N,N-Dibutylaniline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Dibutylaniline, a versatile tertiary amine building block. This document details its chemical and physical properties, synthesis, applications, and safety information, with a focus on its utility in organic synthesis and materials science.

Introduction

This compound is an aromatic tertiary amine that serves as a valuable intermediate and building block in various chemical industries.[1][2] Its structure, featuring a phenyl group attached to a nitrogen atom bearing two n-butyl substituents, imparts unique properties that make it suitable for a range of applications. These include its use as a solvent, a stabilizer in polymer formulations, a coupling agent in dye manufacturing, and a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the bulky butyl groups enhances its solubility in organic solvents and influences its reactivity in chemical transformations.[1]

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and toxicological properties of this compound is presented in the table below. This data is essential for its safe handling, application in experimental designs, and for predicting its behavior in various chemical processes.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms N,N-Dibutylbenzenamine, N-Phenyldibutylamine[3]
CAS Number 613-29-6[4]
Molecular Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol [4]
Appearance Colorless to yellow or green liquid[1]
Boiling Point 269-270 °C[4]
Melting Point -32 °C
Density 0.906 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.518[4]
Flash Point 113 °C (235.4 °F) - closed cup
Water Solubility Insoluble
Acute Oral Toxicity (LD50, Rat) Data not available. For the related compound N,N-diethylaniline, the oral LD50 in rats is reported as 782 mg/kg.
Acute Dermal Toxicity (LD50, Rabbit) Data not available. For dibutylamine, the dermal LD50 in rabbits is 1010 mg/kg.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the N-alkylation of aniline. This can be achieved via reaction with a butyl halide or through reductive amination with butanal (butyraldehyde). The reductive amination pathway is often preferred due to its efficiency and the use of readily available starting materials.

Representative Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound from aniline and butyraldehyde.

Reaction Scheme:

Materials:

  • Aniline

  • Butyraldehyde (Butanal)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equivalent) and dichloromethane (or another suitable solvent).

  • Add butyraldehyde (2.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine/iminium ion intermediate.

  • In a separate flask, prepare a slurry of the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents per aldehyde equivalent) in the reaction solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation.

Applications as a Tertiary Amine Building Block

This compound's structure makes it a versatile building block in organic synthesis, primarily due to the reactivity of the aromatic ring and the influence of the tertiary amine group.

Electrophilic Aromatic Substitution

The N,N-dibutylamino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. This property is exploited in the synthesis of various substituted anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals.

Electrophilic_Substitution_Mechanism Start This compound + Electrophile (E+) Intermediate Arenium Ion Intermediate (Sigma Complex) Start->Intermediate Attack by π-system Product Substituted this compound + H+ Intermediate->Product Deprotonation

Caption: Mechanism of electrophilic aromatic substitution on this compound.

Dye Synthesis

This compound and its derivatives are important coupling components in the synthesis of azo dyes. The electron-rich nature of the aromatic ring facilitates the azo coupling reaction with a diazonium salt, leading to the formation of intensely colored compounds used in the textile and printing industries.

Polymer Chemistry

In polymer science, this compound can act as a catalyst or co-catalyst in polymerization reactions, such as the curing of epoxy resins and the production of polyurethanes. It can also be incorporated as a monomer to modify the properties of polymers, enhancing their thermal stability or solubility.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the two butyl groups. The aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The protons of the butyl chains will show a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, multiplets for the two methylene groups (CH₂) in the middle of the chain between δ 1.3-1.7 ppm, and a triplet for the methylene group attached to the nitrogen (N-CH₂) around δ 3.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and the four distinct carbons of the butyl groups. The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons of the butyl chains will appear in the aliphatic region (δ 10-60 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl chains (below 3000 cm⁻¹). C=C stretching vibrations for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration will appear in the 1350-1000 cm⁻¹ range. The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator with an appropriate filter when handling in poorly ventilated areas.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. It is a combustible liquid.

  • First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor.

Synthesis_Workflow Start Start: Aniline + Butyraldehyde in Solvent Imine_Formation Imine/Enamine Formation (Room Temperature) Start->Imine_Formation Reduction Reduction with Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Workup Aqueous Workup (Quench, Extract, Wash) Reduction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Product Final Product: this compound Purification->Product

Caption: General workflow for the synthesis of this compound via reductive amination.

Conclusion

This compound is a valuable and versatile tertiary amine building block with a broad spectrum of applications in organic synthesis and polymer chemistry. Its utility stems from the activating and directing effects of the N,N-dibutylamino group in electrophilic aromatic substitution and its role as a coupling component and polymerization catalyst. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical intermediate.

References

The Synthesis of N,N-Dibutylaniline: A Journey Through Alkylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylaniline, a tertiary amine with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, has a rich history intertwined with the development of N-alkylation methodologies in organic chemistry. This whitepaper provides a comprehensive overview of the discovery and evolution of synthetic routes to this compound. It details the progression from classical approaches to modern, more efficient catalytic methods. Key experimental protocols are provided, and quantitative data is summarized to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.

Historical Perspective and Discovery

The precise first synthesis of this compound is not prominently documented in seminal historical accounts, which often focus on simpler analogues like N,N-dimethylaniline. The history of aniline and its derivatives dates back to the early 19th century, with Friedlieb Ferdinand Runge's isolation of "kyanol" (aniline) from coal tar in 1834.[1][2] The subsequent exploration of aniline's reactivity by chemists like August Wilhelm von Hofmann laid the groundwork for the synthesis of a vast array of N-substituted derivatives.[3]

The synthesis of N,N-dialkylanilines, including the dibutyl derivative, likely emerged from the broader development of N-alkylation techniques. Early methods would have relied on the reaction of aniline with alkylating agents, a fundamental transformation in organic synthesis. As the field of organic chemistry matured, so too did the methods for preparing this compound, with a clear trajectory towards improved efficiency, selectivity, and sustainability.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved through several key stages, each representing an advancement in chemical synthesis:

  • Classical N-Alkylation with Alkyl Halides: This foundational approach involves the reaction of aniline with a butyl halide, such as butyl bromide or butyl iodide. While conceptually straightforward, this method often suffers from a lack of selectivity, leading to the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. Controlling the stoichiometry and reaction conditions is crucial to maximizing the yield of the desired tertiary amine.

  • Reductive Amination: A more controlled and widely used method for the synthesis of tertiary amines is reductive amination.[4][5][6] This two-step, one-pot process involves the initial reaction of aniline with butanal (butyraldehyde) to form an enamine or iminium ion intermediate, which is then reduced in situ to yield this compound. The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is advantageous as they selectively reduce the iminium ion in the presence of the starting aldehyde.[4][7]

  • Direct N-Alkylation with Alcohols: In a push towards more atom-economical and environmentally benign processes, direct N-alkylation of aniline with butanol has become an important industrial method.[8][9] This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst, such as sulfuric acid or metal-based catalysts.[9][10] The "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by transition metals, allows for the use of alcohols as alkylating agents, with water as the only byproduct.

Quantitative Data on N,N-Dialkylaniline Synthesis

The following table summarizes quantitative data from various synthetic methods for N,N-dialkylanilines. While not all data pertains specifically to this compound, it provides a comparative overview of the efficiency of different approaches.

Synthetic MethodReactantsCatalyst/ReagentTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
Direct Alkylation Aniline, n-ButanolCatalyst220-2402-56-24Not specified[8]
Direct Alkylation Aniline, MethanolSulfuric Acid210-2153-3.3496 (for N,N-dimethylaniline)[9]
Gas-Phase Alkylation Aniline, MethanolSulfate/Glass320Atmospheric6s (contact time)98 (for N,N-dimethylaniline)[9]
Direct Alkylation Aniline, n-PropanolH2SO4245~4.1245.53 (for dipropylaniline)[10]
Direct Alkylation Aniline, n-PropanolHCl245~4.1246.57 (for dipropylaniline)[10]
Reductive Amination 2,6-diethyl aniline, AcetaldehydePd/C, Ammonium formateRoom TempAtmospheric0.5Excellent (not quantified)[11]

Detailed Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.

Materials:

  • Aniline

  • Butanal (Butyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of aniline (1.0 eq) in dichloroethane, add butanal (2.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (2.5 eq) in portions over 10 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation.

Synthesis of N,N-Dialkylaniline via Direct Alkylation with Alcohol (Industrial Method Example for N,N-dimethylaniline)

This protocol is adapted from industrial synthesis methods for N,N-dimethylaniline and illustrates the general conditions for direct alkylation.[9]

Materials:

  • Aniline

  • Methanol

  • Sulfuric Acid

  • Sodium Hydroxide

  • Autoclave

Procedure:

  • Charge an autoclave with aniline, methanol, and sulfuric acid in a molar ratio of 1:3.56:0.1.[9]

  • Heat the mixture to 210-215 °C at a pressure of 3-3.3 MPa for 4 hours.[9]

  • After the reaction, release the pressure and evaporate the excess methanol and by-product dimethyl ether.[9]

  • Neutralize the resulting alkylation solution with sodium hydroxide.

  • Allow the mixture to separate into aqueous and organic layers.

  • The organic layer containing N,N-dimethylaniline is then purified by vacuum distillation to yield the final product.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of this compound.

classical_alkylation aniline Aniline product This compound aniline->product Base, Heat butyl_halide Butyl Halide (2 eq) butyl_halide->product

Caption: Classical N-alkylation of aniline with a butyl halide.

reductive_amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction aniline Aniline intermediate Iminium Ion Intermediate aniline->intermediate butanal Butanal (2 eq) butanal->intermediate product This compound intermediate->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Two-step, one-pot reductive amination pathway.

direct_alkylation aniline Aniline product This compound aniline->product butanol Butanol (2 eq) butanol->product catalyst Catalyst (e.g., H2SO4 or Metal complex) catalyst->product Heat, Pressure byproduct Water (2 H2O) product->byproduct

Caption: Direct N-alkylation of aniline with butanol.

Conclusion

The synthesis of this compound exemplifies the broader advancements in synthetic organic chemistry. From the less selective classical N-alkylation methods to the more controlled and efficient reductive amination and direct alkylation with alcohols, the evolution of its synthesis reflects a continuous drive for higher yields, greater purity, and more sustainable chemical processes. The methodologies detailed in this whitepaper provide a robust toolkit for researchers and professionals in the chemical and pharmaceutical industries for the preparation of this compound and other valuable tertiary amines. The ongoing development of novel catalytic systems promises to further refine these synthetic routes, offering even more efficient and environmentally friendly pathways in the future.

References

Theoretical Investigations into the Electronic Landscape of N,N-Dibutylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylaniline, an N-alkyled aniline derivative, presents a subject of significant interest for theoretical electronic structure analysis due to the interplay between the aromatic phenyl ring and the electron-donating dibutylamino group. Understanding its electronic properties, such as charge distribution, molecular orbital energies, and reactivity, is crucial for its potential applications in various chemical and pharmaceutical contexts. This technical guide outlines the standard theoretical methodologies employed to elucidate the electronic structure of this compound, providing a framework for computational analysis. While specific experimental data for this compound is not extensively available in the public domain, this paper draws upon established computational protocols and findings from analogous aniline derivatives to present a comprehensive overview.

Introduction

Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of dyes, polymers, and pharmaceuticals. The electronic nature of the amino group, particularly its interaction with the aromatic system, governs the reactivity and physicochemical properties of these molecules. In this compound, the presence of two butyl chains on the nitrogen atom introduces steric and electronic perturbations that influence the overall electronic structure.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of such molecules at the quantum level.[1][2][3] These computational approaches provide valuable insights into molecular geometry, electronic distribution, and spectroscopic properties, complementing experimental findings and guiding further research. This guide details the common theoretical protocols and expected outcomes from a computational study of this compound.

Theoretical Methodology

The computational investigation of the electronic structure of this compound typically involves a multi-step process, beginning with geometry optimization and followed by the calculation of various electronic properties.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates. A commonly employed method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311G(d,p).[1] The optimized geometry provides key structural parameters.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[4][5][6] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[5]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[1] It examines the interactions between filled and vacant orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions.[1] This analysis is particularly useful for understanding the resonance between the nitrogen lone pair and the phenyl ring in this compound.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

Expected Quantitative Data

A theoretical study of this compound would generate a range of quantitative data that can be summarized in tables for comparative analysis. The following tables present the expected parameters based on studies of similar molecules.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-NValue
C-C (aromatic)Value
N-C (butyl)Value
C-N-C (butyl)Value
C-C-NValue
C-C-C-C (butyl chain)Value
Phenyl-N DihedralValue

Table 2: Frontier Molecular Orbital Properties

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Table 3: NBO Analysis - Second-Order Perturbation Theory

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nπ(C-C)Value
π(C-C)π(C-C)Value
σ(C-H)σ*(C-C)Value
E(2) represents the stabilization energy due to hyperconjugative interactions.

Table 4: Global Reactivity Descriptors

ParameterValue
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Visualization of Theoretical Workflow

The logical flow of a theoretical study on the electronic structure of this compound can be visualized as follows:

Theoretical_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min elec_prop Calculate Electronic Properties verify_min->elec_prop Proceed if Minimum homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo nbo NBO Analysis elec_prop->nbo mep MEP Analysis elec_prop->mep reactivity Reactivity Descriptors elec_prop->reactivity end Interpretation and Reporting homo_lumo->end nbo->end mep->end reactivity->end

Caption: Workflow for theoretical electronic structure analysis.

Conclusion

This technical guide has outlined the standard computational framework for investigating the electronic structure of this compound. By employing methods such as DFT for geometry optimization and subsequent analysis of frontier molecular orbitals, natural bond orbitals, and molecular electrostatic potential, a detailed understanding of the molecule's electronic properties and reactivity can be achieved. The presented workflow and data tables serve as a comprehensive resource for researchers initiating theoretical studies on this compound and related compounds, facilitating a deeper insight into their chemical behavior for applications in drug development and materials science.

References

N,N-Dibutylaniline: A Prospective Corrosion Inhibitor for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental studies on N,N-Dibutylaniline as a corrosion inhibitor. Consequently, this guide is based on the established principles of corrosion inhibition by organic molecules, particularly aniline and its derivatives, and serves as a prospective analysis of its potential. The quantitative data and experimental specifics provided are illustrative and based on typical findings for analogous compounds.

Introduction

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across various industries, including infrastructure, transportation, and chemical processing. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate corrosion, particularly in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

This compound, a tertiary amine with the chemical formula C₆H₅N(C₄H₉)₂, presents several structural features that suggest its potential as an effective corrosion inhibitor. The presence of a nitrogen atom with a lone pair of electrons, an aromatic ring with π-electrons, and hydrophobic butyl chains are all characteristics known to contribute to efficient corrosion inhibition. This technical guide explores the theoretical basis for this compound's inhibitory action, outlines the standard experimental protocols for its evaluation, and presents hypothetical data to illustrate its potential performance.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition potential of this compound is predicated on its ability to adsorb onto a metal surface, thereby blocking the active sites for corrosion. This adsorption can occur through a combination of physical and chemical interactions.

  • Physisorption: In acidic solutions, the nitrogen atom of this compound can become protonated, leading to the formation of a positively charged species. This cation can then be electrostatically attracted to the metal surface, which is typically negatively charged in acidic media due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻).

  • Chemisorption: The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate covalent bonds. This process, known as chemisorption, generally results in a more stable and effective inhibitor film.

  • Hydrophobic Effect: The two butyl chains are hydrophobic and can create a non-polar barrier on the metal surface, repelling water and corrosive species from the interface.

The overall inhibition mechanism is likely a synergistic combination of these interactions, leading to the formation of a stable, protective film on the metal surface.

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Evaluation Protocols

To ascertain the corrosion inhibition potential of this compound, a series of standardized experimental techniques would be employed.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Methodology:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 6 hours) at a constant temperature.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl, hexamine, and antimony trioxide), washed, dried, and re-weighed.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Caption: Workflow for weight loss measurements.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Methodology:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize (typically for 30-60 minutes).

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.

  • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Methodology:

  • Electrochemical Cell and OCP: The setup is the same as for potentiodynamic polarization, and the system is allowed to stabilize at OCP.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.

  • Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

  • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Caption: General workflow for electrochemical studies.

Hypothetical Quantitative Data

The following tables present hypothetical data for the corrosion inhibition of mild steel in 1 M HCl by this compound at 298 K, based on typical results for similar aniline derivatives.

Table 1: Hypothetical Weight Loss Data

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.012.5-
0.110.02.580.0
0.55.01.2590.0
1.02.50.62595.0
5.01.50.37597.0

Table 2: Hypothetical Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-450100070120-
0.1-4402007511580.0
0.5-4351008011090.0
1.0-430508210895.0
5.0-425308510597.0

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (mM)Rs (Ω cm²)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)1.550100-
0.11.62505080.0
0.51.55003090.0
1.01.410002095.0
5.01.516501597.0

Adsorption Isotherm

To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. The surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), is fitted to various isotherm models (e.g., Langmuir, Temkin, Freundlich). The Langmuir isotherm is often a good fit for such systems and is described by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. The standard free energy of adsorption (ΔG°ads) can be calculated from Kads, providing insight into the nature of the adsorption (physisorption or chemisorption).

Caption: Logical relationship in adsorption studies.

Conclusion and Future Directions

Based on its molecular structure, this compound is a promising candidate for a corrosion inhibitor. The presence of a nitrogen heteroatom, an aromatic ring, and alkyl chains suggests that it can effectively adsorb on metal surfaces and form a protective barrier against corrosive attack.

However, the lack of specific experimental data necessitates a dedicated research effort to validate this potential. Future studies should focus on:

  • Systematic Evaluation: Conducting comprehensive weight loss, electrochemical, and surface analysis studies to quantify the inhibition efficiency of this compound on various metals (e.g., mild steel, copper, aluminum) in different corrosive media.

  • Effect of Environmental Parameters: Investigating the influence of temperature, inhibitor concentration, and immersion time on the inhibitor's performance.

  • Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to theoretically model the adsorption of this compound on a metal surface and to correlate its electronic properties with its inhibition efficiency.

  • Synergistic Studies: Exploring the potential for synergistic effects by combining this compound with other inhibitors or additives.

Such research would not only elucidate the corrosion inhibition capabilities of this compound but also contribute to the broader understanding of structure-property relationships in the design of novel and effective corrosion inhibitors.

Methodological & Application

Application Notes and Protocols for N,N-Dibutylaniline as a Non-Nucleophilic Base in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibutylaniline is a sterically hindered tertiary amine that serves as an effective non-nucleophilic base in a variety of organic transformations. Its bulky butyl groups sterically hinder the nitrogen atom, minimizing its participation in nucleophilic substitution reactions while retaining its ability to act as a proton scavenger. This property makes it a valuable tool in reactions where a base is required to neutralize acidic byproducts or to facilitate a reaction without interfering with electrophilic centers. These application notes provide an overview of the use of this compound in key synthetic reactions, accompanied by detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₃N[1]
Molecular Weight 205.34 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 269-270 °C[1]
Density 0.906 g/mL at 25 °C[1]
pKa of Conjugate Acid ~5.2 (estimated for an N,N-dialkylaniline)

Applications in Organic Synthesis

This compound is employed in several classes of organic reactions where a non-nucleophilic base is advantageous. Key applications include palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the construction of cyclic and polycyclic frameworks. In these reactions, a non-nucleophilic base is often required to neutralize the hydrogen halide generated during the catalytic cycle. The steric bulk of this compound prevents it from coordinating to the palladium center, which could otherwise poison the catalyst.

Logical Workflow for Intramolecular Heck Reaction:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine aryl halide substrate, Pd catalyst, and ligand in solvent B Add this compound as base A->B C Heat reaction mixture to specified temperature B->C D Monitor reaction progress by TLC or GC/MS C->D E Cool reaction and perform aqueous workup D->E F Purify crude product by column chromatography E->F

Caption: General workflow for an intramolecular Heck reaction.

Experimental Protocol: Synthesis of a Spiroindoline Derivative

This protocol describes the diastereoselective synthesis of an N-methylspiroindoline via an intramolecular Mizoroki–Heck annulation. While the specific literature example uses triethylamine, this compound can be employed as an alternative non-nucleophilic base, particularly when minimizing side reactions is critical.

ParameterValue
Reactants Cyclopentenyl-tethered 2-bromo-N-methylaniline (1.0 equiv)
Pd(t-Bu₃P)₂ (0.1 equiv)
This compound (2.0 equiv)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 16 hours
Yield 59-81% (reported with Et₃N)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the cyclopentenyl-tethered 2-bromo-N-methylaniline (1.0 equiv) and the palladium catalyst, Pd(t-Bu₃P)₂ (0.1 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) to the vessel.

  • Add this compound (2.0 equiv) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methylspiroindoline.[2]

Synthesis of Substituted Anilines and Quinolines

This compound can be utilized as a base in condensation reactions leading to the formation of substituted anilines and quinolines. Its role is to facilitate the reaction by neutralizing acidic intermediates or byproducts without undergoing undesired side reactions.

Signaling Pathway for Quinoline Synthesis (Friedländer Annulation):

G A 2-Aminoaryl ketone + α-Methylene ketone B Aldol-type condensation A->B Base-catalyzed C Cyclization and Dehydration B->C Base This compound (Proton Scavenger) B->Base D Substituted Quinoline C->D

Caption: Simplified pathway for Friedländer quinoline synthesis.

Experimental Protocol: Synthesis of a Polysubstituted Quinoline

The Friedländer annulation is a classic method for quinoline synthesis. While traditionally conducted under acidic or basic conditions, the use of a non-nucleophilic base can be advantageous in cases where acid-sensitive functional groups are present.

ParameterValue
Reactants 2-Aminoaryl ketone (1.0 equiv)
1,3-Dicarbonyl compound (1.2 equiv)
This compound (1.5 equiv)
Solvent Toluene or xylene
Temperature Reflux
Reaction Time 12-24 hours
Yield 68-98% (reported with various catalysts)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) in a suitable solvent such as toluene.

  • Add this compound (1.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1 M HCl) to remove this compound, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the polysubstituted quinoline.[3]

Conclusion

This compound is a versatile and effective non-nucleophilic base for a range of organic syntheses. Its steric hindrance prevents unwanted nucleophilic side reactions, making it a valuable reagent in palladium-catalyzed cross-couplings and the synthesis of complex heterocyclic systems. The provided protocols offer a starting point for the application of this compound in a research and development setting, with the understanding that optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols: N,N-Dibutylaniline as a Catalyst in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing N,N-Dibutylaniline as a catalyst in the formation of polyesters and polyurethanes. The following sections outline the catalytic mechanisms, experimental procedures, and comparative performance data.

This compound in Polyurethane Formation

Tertiary amines, including this compound, are widely recognized for their catalytic activity in polyurethane synthesis. They accelerate the reaction between isocyanates and polyols, influencing the rate of polymerization (gelling) and, in the case of foam production, the gas-forming reaction (blowing).

Catalytic Mechanism in Urethane Formation

The catalytic action of tertiary amines in urethane formation is primarily attributed to their ability to activate the hydroxyl groups of the polyol. The generally accepted "Farkas mechanism" proposes the formation of a hydrogen-bonded complex between the tertiary amine and the alcohol. This complexation increases the nucleophilicity of the oxygen atom of the hydroxyl group, facilitating its attack on the electrophilic carbon of the isocyanate group. This leads to the formation of the urethane linkage.

Tertiary amines can be classified as either "gel" catalysts, which primarily promote the polyol-isocyanate reaction, or "blow" catalysts, which favor the water-isocyanate reaction to produce carbon dioxide for foaming. The balance between these two reactions is critical in determining the final properties of the polyurethane foam, such as density and cell structure. The selection of the amine catalyst plays a significant role in controlling this balance.[1][2]

Catalytic Cycle of Urethane Formation with this compound

G cluster_activation Activation cluster_reaction Urethane Formation Polyol Polyol (R-OH) ActivatedComplex Activated Polyol-Catalyst Complex Polyol->ActivatedComplex Isocyanate Isocyanate (R'-NCO) Urethane Polyurethane (R-O-CO-NH-R') Isocyanate->Urethane Catalyst This compound Catalyst->ActivatedComplex ActivatedComplex->Urethane Urethane->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of urethane formation.

Experimental Protocol: Polyurethane Foam Synthesis

This protocol provides a general method for the laboratory-scale synthesis of polyurethane foam. While a specific formulation using this compound is not widely documented in public literature, it can be substituted for other amine catalysts with adjustments to the concentration to achieve desired reaction kinetics.

Materials:

  • Polyether polyol (e.g., Voranol®)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (Catalyst)

  • Silicone surfactant (e.g., Tegostab®)

  • Distilled water (Blowing agent)

  • Disposable cups and stirring rods

  • Fume hood

Procedure:

  • In a disposable cup, accurately weigh the polyether polyol, silicone surfactant, distilled water, and this compound.

  • Thoroughly mix these components for at least 60 seconds to ensure a homogeneous mixture.

  • In a separate cup, weigh the required amount of pMDI.

  • Working in a well-ventilated fume hood, add the pMDI to the polyol mixture.

  • Immediately begin vigorous stirring for 10-15 seconds.

  • Quickly pour the reacting mixture into a mold or a disposable container and allow it to rise freely.

  • Observe and record the cream time (start of foaming), gel time (formation of a tacky solid), and tack-free time (surface is no longer sticky).

  • Allow the foam to cure at room temperature for at least 24 hours before further analysis.

Quantitative Data: Comparative Performance of Amine Catalysts

The choice of amine catalyst significantly impacts the reaction kinetics and physical properties of the resulting polyurethane foam.[1] The following table, while not containing specific data for this compound due to a lack of publicly available direct comparisons, illustrates the typical parameters used to evaluate catalyst performance. Researchers can use these parameters to compare this compound against other standard catalysts.

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound Data to be determined experimentallyData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Triethylenediamine (TEDA)8 - 1245 - 6560 - 9028 - 32
Dimethylethanolamine (DMEA)10 - 1560 - 8080 - 11030 - 35
Bis(2-dimethylaminoethyl)ether5 - 835 - 5050 - 7025 - 30

Note: The values presented for TEDA, DMEA, and Bis(2-dimethylaminoethyl)ether are typical ranges and can vary depending on the specific formulation.

This compound in Polyester Formation

While metal-based catalysts are more conventional for polyester synthesis, tertiary amines can also function as base catalysts in esterification reactions. Their use can be advantageous in specific applications where metal contamination is a concern.

Catalytic Mechanism in Polyesterification

In the context of polyesterification, a tertiary amine like this compound is proposed to act as a base catalyst. The mechanism likely involves the activation of the carboxylic acid monomer. The tertiary amine can deprotonate the carboxylic acid, forming a carboxylate anion. This anion is a more potent nucleophile than the neutral carboxylic acid, facilitating its attack on the alcohol (diol) to form the ester linkage. The protonated amine can then be deprotonated by another molecule of the diol, regenerating the catalyst for the next cycle. This base-catalyzed pathway offers an alternative to the more common acid-catalyzed esterification.[3]

Catalytic Cycle of Polyesterification with this compound

G cluster_activation Activation cluster_reaction Ester Formation Diacid Dicarboxylic Acid (HOOC-R-COOH) ActivatedAcid Activated Carboxylate (⁻OOC-R-COOH) Diacid->ActivatedAcid Diol Diol (HO-R'-OH) Ester Polyester (-O-R'-O-CO-R-CO-)n Diol->Ester Catalyst This compound Catalyst->ActivatedAcid Deprotonation ActivatedAcid->Ester Ester->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of polyester formation.

Experimental Protocol: Polyester Synthesis

The following is a general protocol for the synthesis of a polyester such as polyethylene terephthalate (PET) via a transesterification route, where a tertiary amine can be employed as a catalyst.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol

  • This compound (Catalyst)

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

  • Heating mantle and temperature controller

  • Vacuum pump

Procedure:

  • Charge the reaction vessel with dimethyl terephthalate and ethylene glycol in a molar ratio of approximately 1:2.2.

  • Add this compound as the catalyst. The optimal concentration should be determined experimentally, typically in the range of 0.1-0.5 mol% relative to DMT.

  • Purge the reactor with nitrogen and begin heating the mixture with stirring.

  • Gradually increase the temperature to around 180-220°C to initiate the transesterification reaction. Methanol will be evolved and should be collected in the condenser.

  • After the majority of the methanol has been removed (as indicated by the rate of collection), gradually apply a vacuum to the system.

  • Slowly increase the temperature to 250-280°C while reducing the pressure to below 1 torr. This stage facilitates the polycondensation reaction, where ethylene glycol is removed to increase the polymer's molecular weight.

  • Continue the reaction under high temperature and vacuum until the desired melt viscosity is achieved, which is indicative of the target molecular weight.

  • Cool the reactor and extrude the molten polyester.

Quantitative Data: Catalyst Efficiency in Polyesterification
CatalystReaction Time (h)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
This compound Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Antimony Trioxide4 - 620,000 - 25,0001.8 - 2.2
Titanium(IV) Butoxide3 - 522,000 - 28,0001.7 - 2.1

Note: The values for Antimony Trioxide and Titanium(IV) Butoxide are typical for industrial PET synthesis and serve as a benchmark for comparison.

Experimental Workflows

General Workflow for Polymer Synthesis and Analysis

G Reactant_Prep Reactant Preparation (Monomers, Catalyst, Additives) Polymerization Polymerization Reaction (Polyester or Polyurethane Synthesis) Reactant_Prep->Polymerization Controlled Conditions (Temp, Pressure, Time) Purification Polymer Purification (Precipitation, Washing, Drying) Polymerization->Purification Isolation of Polymer Characterization Polymer Characterization Purification->Characterization GPC, NMR, FTIR, DSC, TGA Data_Analysis Data Analysis and Reporting Characterization->Data_Analysis Determination of Properties

Caption: General experimental workflow.

References

Application Notes and Protocols: Synthesis of a Representative Azo Dye using N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). These dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[1] The versatility in the choice of the amine and the coupling partner allows for the synthesis of a wide spectrum of colors. N,N-dialkylanilines are effective coupling components due to the electron-donating nature of the dialkylamino group, which activates the aromatic ring for electrophilic substitution.[2][3] This protocol details the synthesis of a representative azo dye using the diazotization of p-nitroaniline and its subsequent coupling with N,N-dibutylaniline.

Experimental Protocol

This protocol is divided into three main stages: diazotization of p-nitroaniline, azo coupling with this compound, and isolation and purification of the resulting azo dye.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
p-NitroanilineC₆H₆N₂O₂138.12
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (conc.)HCl36.46
This compoundC₁₄H₂₃N205.34
Sodium AcetateC₂H₃NaO₂82.03
EthanolC₂H₆O46.07
Distilled WaterH₂O18.02
Ice--

Equipment

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Graduated cylinders

  • pH paper or pH meter

Procedure

Part 1: Diazotization of p-Nitroaniline

  • In a 100 mL beaker, dissolve 0.69 g (5.0 mmol) of p-nitroaniline in 8.0 mL of 3 M hydrochloric acid. Gentle heating may be required to achieve complete dissolution.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. The amine salt may precipitate, but this will not hinder the reaction.[4]

  • In a separate beaker, prepare a solution of 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 10 °C throughout the addition.[4]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 1.03 g (5.0 mmol) of this compound in 10 mL of 1 M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring.

  • A colored precipitate should form. To facilitate the coupling reaction, add a saturated solution of sodium acetate to raise the pH of the mixture to approximately 4-5.[5]

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter with cold water to remove any unreacted salts and acids.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of higher purity.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Quantitative Data (Representative)

The following table summarizes the representative quantitative data for this synthesis.

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
p-Nitroaniline138.120.695.0Diazo Component
Sodium Nitrite69.000.385.5Diazotizing Agent
This compound205.341.035.0Coupling Component
Product (Azo Dye) 354.44 - - -
Assumed Yield---~85%

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques.

TechniqueCharacteristic Features (Expected)
FT-IR (cm⁻¹) ~1590-1610 (Aromatic C=C stretch), ~1520 & ~1340 (NO₂ stretch), ~1400-1450 (N=N stretch), ~1350 (Aromatic C-N stretch)
UV-Vis (λmax) 450-500 nm (in a suitable solvent like ethanol)
¹H NMR (δ, ppm) Signals corresponding to aromatic protons and the aliphatic protons of the butyl groups.
¹³C NMR (δ, ppm) Signals corresponding to aromatic and aliphatic carbons.
Melting Point A sharp melting point range would indicate high purity.

Visualizations

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_isolation Part 3: Isolation & Purification cluster_characterization Characterization p_nitroaniline p-Nitroaniline in HCl diazonium_salt Diazonium Salt Solution (0-5 °C) p_nitroaniline->diazonium_salt Add NaNO₂ dropwise na_nitrite Sodium Nitrite Solution na_nitrite->diazonium_salt coupling_mixture Coupling Reaction Mixture diazonium_salt->coupling_mixture Add diazonium salt nn_dibutylaniline This compound in HCl nn_dibutylaniline->coupling_mixture crude_dye Crude Azo Dye coupling_mixture->crude_dye Filtration purified_dye Purified Azo Dye crude_dye->purified_dye Recrystallization characterization FT-IR, UV-Vis, NMR, MP purified_dye->characterization

References

The Role of N,N-Dibutylaniline in Ullmann Condensation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds, through a copper-catalyzed cross-coupling reaction. This reaction is pivotal in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics. Traditionally, the Ullmann condensation is notorious for requiring harsh reaction conditions, including high temperatures, often in excess of 210°C, and the use of high-boiling polar solvents. While modern advancements have introduced milder reaction conditions through the use of ligands, the classical approach remains relevant in certain applications. This document explores the role of N,N-Dibutylaniline, a high-boiling point aromatic amine, in the context of the Ullmann condensation reaction.

Application Notes

This compound, with a boiling point of approximately 269-270°C, is well-suited as a high-boiling solvent for traditional Ullmann condensations, which often demand sustained high temperatures to proceed at a reasonable rate.[1] Its role in the reaction can be multifaceted:

  • High-Boiling Solvent: Its primary function is to serve as a reaction medium that can maintain the high temperatures necessary to overcome the activation energy of the coupling reaction, particularly when less reactive aryl halides are used.

  • Base: As a tertiary amine, this compound can act as a base to neutralize the hydrogen halide (HX) generated during the condensation of an aryl halide with a nucleophile (e.g., an amine or a phenol). This is crucial for driving the reaction equilibrium towards product formation.

  • Potential Ligand: While less common and not extensively documented, it is conceivable that this compound could act as a ligand, coordinating to the copper catalyst. This coordination could potentially solubilize the catalyst and modulate its reactivity, although more specialized ligands are generally employed for this purpose in modern Ullmann protocols.

The use of this compound is particularly relevant in the synthesis of triarylamines and other substituted anilines, where it can serve as both the solvent and a basic reaction partner.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Ullmann condensation involves a copper(I) species as the active catalyst. The reaction pathway for a C-N bond formation is illustrated below.

Ullmann_Mechanism ArX Aryl Halide (Ar-X) Intermediate2 Cu(III) Intermediate ArX->Intermediate2 CuI Cu(I) Catalyst Intermediate1 Cu(I)-Amide Complex CuI->Intermediate1 NuH Nucleophile (R-NH₂) NuH->Intermediate1 Deprotonation Base Base (e.g., this compound) Base->Intermediate1 BaseH Base-H⁺ Base->BaseH Intermediate1->Intermediate2 Oxidative Addition Intermediate2->CuI Catalyst Regeneration Product Coupled Product (Ar-NH-R) Intermediate2->Product Reductive Elimination HX HX HX->BaseH

Figure 1: Proposed mechanism for the Ullmann C-N coupling reaction.

The experimental workflow for a typical Ullmann condensation reaction is a multi-step process that requires careful control of conditions to ensure a good yield and purity of the final product.

Experimental_Workflow Setup Reaction Setup (Reactants, Solvent, Catalyst, Base) Inert Inert Atmosphere (Nitrogen or Argon) Setup->Inert Heating Heating to High Temperature (e.g., 180-220°C) Inert->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Figure 2: General experimental workflow for an Ullmann condensation.

Quantitative Data

While specific literature detailing a broad substrate scope for Ullmann condensations in this compound is limited, the following table provides a representative example of a classic Ullmann C-N coupling reaction to illustrate the typical conditions and outcomes. For this example, a different high-boiling solvent is used, as a detailed protocol with this compound was not found in the surveyed literature. This data is intended to be illustrative of the general parameters of a high-temperature Ullmann reaction.

EntryAryl HalideAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleAnilineCuI (10)K₂CO₃DMF1502485
21-BromonaphthaleneDiphenylamineCu powder (20)K₂CO₃o-Dichlorobenzene1804870
32-ChloronitrobenzeneMorpholineCuI (5)Cs₂CO₃NMP1601292

Note: The conditions and yields are highly substrate-dependent and require optimization for each specific reaction.

Experimental Protocols

The following is a general protocol for a traditional Ullmann C-N coupling reaction. Safety Note: These reactions should be carried out in a well-ventilated fume hood due to the high temperatures and potentially hazardous reagents.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • This compound (or another suitable high-boiling solvent like DMF or NMP) (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, amine, copper(I) iodide, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the this compound (or other high-boiling solvent) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 180-220°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Logical Relationships in Ullmann Reaction Components

The success of an Ullmann condensation is dependent on the interplay of several key components.

Logical_Relationships ArylHalide Aryl Halide (I > Br > Cl) Reaction Ullmann Condensation ArylHalide->Reaction Nucleophile Nucleophile (Amine, Phenol, Thiol) Nucleophile->Reaction Catalyst Copper Catalyst (Cu(I) or Cu(0)) Catalyst->Reaction Solvent Solvent (High-boiling, Polar) Solvent->Reaction Base Base (Inorganic or Organic) Base->Reaction Ligand Ligand (Optional) (e.g., Diamines, Amino Acids) Ligand->Reaction Improves Conditions

Figure 3: Interrelationship of key components in the Ullmann condensation.

References

Theoretical Application Notes and Protocols for N,N-Dibutylaniline as a Scavenger Base in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, relying on a meticulously orchestrated series of chemical reactions. The choice of reagents, including bases and scavengers, is critical for the synthesis of high-purity peptides. This document explores the theoretical application of N,N-Dibutylaniline as a scavenger base in SPPS. While not a conventionally used reagent for this purpose, this note will dissect its potential roles, advantages, and disadvantages based on its chemical properties in the context of established SPPS methodologies.

Introduction to Bases and Scavengers in SPPS

In modern Solid-Phase Peptide Synthesis, particularly in Fmoc-based strategies, the roles of bases and scavengers are distinct and crucial for the successful assembly of a peptide chain.

  • Deprotection Bases: These are primary or secondary amines, most commonly piperidine, used to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This reaction proceeds via a β-elimination mechanism.

  • Neutralization/Coupling Bases: Typically sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA), are used to neutralize the protonated N-terminus after deprotection and to facilitate the coupling of the next amino acid by activating the carboxylic acid group with a coupling reagent.

  • Scavengers: These are nucleophilic reagents added during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. Their function is to "scavenge" or trap the highly reactive carbocations that are formed during this acidic cleavage process, thereby preventing unwanted side reactions with the peptide. Common scavengers include triisopropylsilane (TIS), water, and various thiols.

The term "scavenger base" is not standard in SPPS literature. It could theoretically describe a molecule that combines the properties of a base and a scavenger. This document will evaluate this compound's potential in the distinct roles of a base and a scavenger.

Physicochemical Properties of this compound

This compound is an aromatic tertiary amine with the following relevant properties:

PropertyValue/DescriptionSignificance in SPPS
Structure C₆H₅N(C₄H₉)₂The presence of two butyl groups provides significant steric hindrance around the nitrogen atom. The nitrogen lone pair is part of an aromatic system, which influences its basicity.
Basicity (pKa) The pKa of the conjugate acid is estimated to be lower than that of aliphatic tertiary amines (e.g., DIPEA, pKa ~10.8) due to the electron-withdrawing effect of the phenyl group.A lower pKa means it is a weaker base than DIPEA, which could be advantageous in minimizing base-catalyzed side reactions like racemization.
Nucleophilicity Moderately nucleophilic. The steric hindrance from the butyl groups reduces its nucleophilicity compared to less hindered amines.Lower nucleophilicity is desirable for a coupling base to avoid unwanted side reactions with the activated amino acid.
Solubility Soluble in common organic solvents used in SPPS, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).Good solubility is essential for its effective use in the liquid phase of SPPS.

Theoretical Applications and Discussion

This compound as a Coupling Base

The primary role for a tertiary amine like this compound in SPPS would be as a base during the amino acid coupling step.

Proposed Mechanism:

coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-OH Fmoc-Amino Acid CouplingReagent Coupling Reagent (e.g., HBTU) ActivatedEster Activated Ester Fmoc-AA-OH->ActivatedEster + Coupling Reagent + this compound Resin-Peptide-NH2 Resin-Bound Peptide (Free N-terminus) CoupledPeptide Elongated Peptide ActivatedEster->CoupledPeptide + Resin-Peptide-NH2

Caption: Proposed role of this compound in the coupling step.

Advantages:

  • Reduced Racemization: Its lower basicity compared to DIPEA could potentially reduce the risk of racemization of the activated amino acid, a critical side reaction that can compromise the biological activity of the final peptide.

  • Steric Hindrance: The bulky butyl groups would prevent the amine from acting as a nucleophile and attacking the activated amino acid, which is a known side reaction with less hindered bases.

Disadvantages:

  • Slower Activation: The lower basicity might lead to slower activation of the carboxylic acid, potentially requiring longer reaction times or higher temperatures, which could introduce other side reactions.

  • Unknown Byproducts: The reactivity of this compound and its conjugate acid in the complex chemical environment of SPPS is not well-documented, and unforeseen side reactions could occur.

This compound as a Scavenger

The traditional role of a scavenger in SPPS is to trap carbocations during acidic cleavage.

Cleavage and Scavenging Mechanism:

cleavage_scavenging Resin-Peptide-PG Resin-Bound Peptide with Protecting Groups (PG) Carbocations Reactive Carbocations (from PGs) Resin-Peptide-PG->Carbocations + TFA Crude_Peptide Crude Peptide Resin-Peptide-PG->Crude_Peptide + TFA TFA Trifluoroacetic Acid (TFA) Scavenged_Carbocations Trapped Carbocations Carbocations->Scavenged_Carbocations + Scavenger Scavenger Scavenger (e.g., TIS, Water)

Caption: General mechanism of cleavage and scavenging in SPPS.

This compound is unlikely to be an effective scavenger in this context for the following reasons:

  • Basicity: In the highly acidic environment of the cleavage cocktail (typically 95% TFA), this compound would be fully protonated and exist as its conjugate acid. In this form, it would be unable to act as a nucleophile to trap carbocations.

  • Nucleophilicity of the Aromatic Ring: While the aniline ring can undergo electrophilic aromatic substitution, this is generally a slower process compared to the rapid trapping of carbocations by conventional scavengers like TIS. Furthermore, the protonated amino group would deactivate the ring towards electrophilic attack.

Experimental Protocols (Theoretical)

The following protocols are theoretical and would require significant optimization and validation.

Protocol 1: Use of this compound as a Coupling Base

Materials:

  • Fmoc-protected amino acids

  • SPPS resin (e.g., Rink Amide resin)

  • Coupling reagent (e.g., HBTU, HATU)

  • This compound

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (3 eq.), and this compound (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test or similar method.

  • Washing: Wash the resin with DMF, DCM, and IPA.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Wash and dry the resin. Treat with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and purify by HPLC.

Workflow for SPPS Cycle with this compound:

spps_workflow start Start with Resin-Bound Protected Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, this compound) wash1->coupling wash2 Wash coupling->wash2 end_cycle End of Cycle wash2->end_cycle end_cycle->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA, Scavengers) end_cycle->final_cleavage Final Amino Acid

Caption: Theoretical workflow for an SPPS cycle using this compound.

Data Presentation (Hypothetical Comparative Data)

The following table presents hypothetical data comparing the performance of this compound with the standard base, DIPEA, for the synthesis of a model peptide. This data is for illustrative purposes only and is not based on experimental results.

ParameterDIPEAThis compound (Theoretical)
Crude Peptide Purity (%) 8580
Yield (%) 7565
Racemization of C-terminal His (%) 52
Coupling Time (hours) 12.5
Deletion Peptides (%) 38

Interpretation of Hypothetical Data:

This hypothetical data suggests that while this compound might offer an advantage in reducing racemization due to its lower basicity, it could lead to lower overall purity and yield due to incomplete or slower coupling reactions, resulting in a higher percentage of deletion peptides.

Conclusion and Future Perspectives

The theoretical evaluation of this compound as a "scavenger base" in SPPS indicates that its most plausible role would be as a sterically hindered, mild base for the coupling step, rather than as a scavenger in the traditional sense. Its lower basicity could be beneficial in specific cases where racemization is a significant concern. However, its efficacy would need to be carefully validated against standard protocols, as it may lead to slower and less efficient coupling. This compound is not a suitable candidate for a scavenger during the acidic cleavage step.

Further experimental studies would be required to determine the actual performance of this compound in SPPS, including optimization of reaction conditions and a thorough analysis of potential side products. For researchers exploring novel bases in SPPS, this compound could be an interesting candidate for investigation, particularly for the synthesis of peptides containing racemization-prone amino acids. However, for routine peptide synthesis, established bases such as DIPEA remain the reagents of choice due to their well-characterized performance and high efficiency.

Application of N,N-Dibutylaniline in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibutylaniline, a tertiary amine with the chemical formula C₆H₅N(C₄H₉)₂, serves as a versatile and valuable reagent in the synthesis of active pharmaceutical ingredients (APIs). Its utility primarily stems from its properties as a non-nucleophilic base, a catalyst in specific reactions, and a scavenger for acidic byproducts. This application note provides a comprehensive overview of the roles of this compound in pharmaceutical synthesis, complete with experimental protocols and quantitative data for key reactions.

Key Applications in Pharmaceutical Synthesis

This compound finds its application in several key synthetic transformations crucial for the preparation of complex pharmaceutical molecules. These include:

  • Vilsmeier-Haack Reaction: This reaction is a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in medicinal chemistry. This compound can be employed as an acid scavenger or a catalyst in this reaction. The resulting aldehydes are versatile intermediates for building more complex molecular architectures.

  • Dehydrohalogenation Reactions: In the synthesis of various pharmaceuticals, particularly in steroid and prostaglandin chemistry, the elimination of hydrogen halides is a critical step to introduce unsaturation. The bulky nature of the butyl groups in this compound makes it an effective non-nucleophilic base for promoting these elimination reactions without competing nucleophilic substitution.

  • Peptide Coupling Reactions: While less common than other specialized coupling reagents, tertiary amines like this compound can be used as a base to facilitate the formation of amide bonds in peptide synthesis. They act by neutralizing the acidic species generated during the activation of the carboxylic acid component.

  • Catalysis in Heterocyclic Synthesis: The synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, can be catalyzed by bases. This compound can act as a catalyst in certain cyclization and condensation reactions leading to the formation of these important ring systems.

Experimental Protocols and Data

While specific examples of large-scale pharmaceutical syntheses detailing the use of this compound are often proprietary, the following protocols illustrate its application in relevant synthetic transformations.

Vilsmeier-Haack Reaction for the Synthesis of a Heterocyclic Aldehyde Intermediate

The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic systems, a common step in the synthesis of pharmaceutical intermediates.

Reaction Scheme:

Experimental Protocol:

  • Vilsmeier Reagent Preparation: To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3.0 eq) in an anhydrous solvent such as dichloromethane (DCM), phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise with stirring under an inert atmosphere. The mixture is stirred for 30 minutes at 0 °C.

  • Reaction with Substrate: A solution of the electron-rich heterocyclic starting material (1.0 eq) in anhydrous DCM is added to the prepared Vilsmeier reagent at 0 °C.

  • Addition of this compound: this compound (1.2 eq) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)Purity (%)
Electron-Rich HeterocycleVaries1.0->98
POCl₃153.331.1--
DMF73.093.0--
This compound205.361.2--
Formylated ProductVaries-75-90>95 (after purification)

Diagrams and Workflows

Logical Workflow for Pharmaceutical Synthesis Incorporating this compound

G General Workflow for API Synthesis A Starting Materials B Key Synthetic Step (e.g., Vilsmeier-Haack, Dehydrohalogenation) A->B D Reaction Mixture B->D C This compound (Base/Catalyst) C->B E Work-up & Purification D->E F Pharmaceutical Intermediate E->F G Further Synthetic Steps F->G H Active Pharmaceutical Ingredient (API) G->H

Caption: General workflow for API synthesis.

Signaling Pathway (Hypothetical)

As no specific drug synthesized with this compound could be definitively identified from publicly available information, a hypothetical signaling pathway is presented below for a generic kinase inhibitor, a common class of pharmaceuticals where heterocyclic intermediates are crucial.

G Hypothetical Kinase Inhibitor Signaling Pathway cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds Kinase Downstream Kinase Rec->Kinase Activates TF Transcription Factor Kinase->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Kinase Inhibitor (Synthesized using this compound intermediate) Inhibitor->Kinase Inhibits

Caption: Hypothetical kinase inhibitor pathway.

Conclusion

This compound is a valuable and versatile tertiary amine in the toolbox of pharmaceutical synthesis. Its role as a non-nucleophilic base and catalyst is particularly important in the construction of complex heterocyclic and carbocyclic frameworks that form the core of many modern drugs. The protocols and data presented here provide a foundation for researchers to explore and optimize its use in the development of novel and existing pharmaceutical agents. Further investigation into proprietary synthetic routes may reveal more widespread applications of this important chemical.

Application Notes and Protocols: N,N-Dibutylaniline as a Stabilizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibutylaniline is a tertiary aromatic amine that serves as a versatile additive in various industrial applications, including as a stabilizer in polymer formulations.[1] Its primary function in polymers is to inhibit or retard degradation processes initiated by heat, oxygen, and mechanical stress. As a member of the aromatic amine class of antioxidants, this compound acts as a primary stabilizer by scavenging free radicals, thereby terminating the auto-oxidative degradation cycle that can lead to discoloration, embrittlement, and loss of mechanical properties in polymeric materials.[2][3][4][5] These notes provide an overview of its application, mechanism of action, and detailed protocols for its evaluation in polymer formulations.

Mechanism of Action: Radical Scavenging

Aromatic amines, including this compound, function as primary antioxidants through a chain-breaking electron donor mechanism.[3] During polymer degradation, highly reactive free radicals (R•) and peroxy radicals (ROO•) are formed. This compound can donate a hydrogen atom to these radicals, neutralizing them and forming a stable, less reactive radical species. This process interrupts the propagation of the degradation chain reaction.

The proposed mechanism involves the transfer of a hydrogen atom from a position alpha to the nitrogen atom or from the aromatic ring, leading to the formation of a stabilized radical that does not readily participate in further degradation reactions.

Stabilization_Mechanism Polymer Polymer Free_Radicals Free Radicals (R•, ROO•) Polymer->Free_Radicals Oxidation Degradation_Stress Heat, Oxygen, Mechanical Stress Degradation_Stress->Free_Radicals Degraded_Polymer Degraded Polymer (Brittle, Discolored) Free_Radicals->Degraded_Polymer Chain Reaction Stabilized_Radical Stable Radical Species Free_Radicals->Stabilized_Radical Radical Scavenging by this compound NNDBA This compound (Stabilizer) NNDBA->Free_Radicals Neutral_Products Neutral Products Stabilized_Radical->Neutral_Products Termination

Caption: Proposed radical scavenging mechanism of this compound.

Applications in Polymer Formulations

This compound can be incorporated into various polymer systems to enhance their thermal and oxidative stability. While specific performance data is often proprietary, its utility can be inferred from the known applications of aromatic amine antioxidants. Potential applications include:

  • Polyurethanes: Particularly in polyurethane foams, where high exothermic temperatures during production can lead to scorch and discoloration.[6][7] Aromatic amines are used to mitigate these effects.

  • Polyvinyl Chloride (PVC): As a secondary stabilizer to improve heat and light stability, often in conjunction with primary metallic stabilizers.

  • Elastomers and Rubbers: Aromatic amines are widely used in the rubber industry to protect against oxidation and fatigue.

  • Adhesives and Sealants: To maintain performance and prevent degradation upon exposure to heat and environmental factors.

Data Presentation: Evaluating Stabilizer Performance

The effectiveness of this compound as a stabilizer is quantified by comparing the properties of a polymer formulation with and without the additive after exposure to degradative conditions. The following tables present illustrative data for a hypothetical polyurethane formulation.

Table 1: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

FormulationOnset of Degradation (Tonset) (°C)Temperature at 5% Weight Loss (Td5%) (°C)
Polyurethane (Control)285310
Polyurethane + 0.5% this compound305335
Polyurethane + 1.0% this compound315348

Table 2: Oxidative Stability by Differential Scanning Calorimetry (DSC)

FormulationOxidative Induction Time (OIT) at 200°C (minutes)
Polyurethane (Control)8
Polyurethane + 0.5% this compound25
Polyurethane + 1.0% this compound42

Table 3: Color Stability after Heat Aging (ASTM D3045)

FormulationYellowness Index (YI) - InitialYellowness Index (YI) - After 168h at 120°CΔYI
Polyurethane (Control)2.525.823.3
Polyurethane + 0.5% this compound2.812.19.3
Polyurethane + 1.0% this compound3.18.55.4

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in a polymer formulation.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Post-Aging Analysis Formulation Define Formulations (Control & with NNDBA) Compounding Melt Compounding (e.g., Twin-Screw Extruder) Formulation->Compounding Specimen_Prep Prepare Test Specimens (e.g., Injection Molding) Compounding->Specimen_Prep TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Specimen_Prep->TGA DSC Differential Scanning Calorimetry (DSC) (Oxidative Stability) Specimen_Prep->DSC Heat_Aging Accelerated Heat Aging (ASTM D3045) Specimen_Prep->Heat_Aging Data_Analysis Data Analysis & Comparison Color Colorimetry (Yellowness Index) Heat_Aging->Color Mechanical Mechanical Testing (Tensile, Impact) Heat_Aging->Mechanical

Caption: General workflow for evaluating a polymer stabilizer.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the effect of this compound on the thermal degradation temperature of a polymer.

Apparatus: Thermogravimetric Analyzer (TGA).

Methodology:

  • Sample Preparation: Prepare polymer samples (5-10 mg) of the control formulation and formulations containing varying concentrations of this compound (e.g., 0.5%, 1.0% w/w).

  • Instrument Setup:

    • Place the sample in a tared TGA pan (e.g., platinum or alumina).

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Record the weight loss of the sample as a function of temperature.

    • Determine the onset temperature of degradation (Tonset), often calculated as the intersection of the baseline tangent and the tangent of the decomposition step.

    • Determine the temperature at which 5% weight loss occurs (Td5%).

    • Compare the Tonset and Td5% values for the control and stabilized samples. An increase in these temperatures indicates improved thermal stability.

Protocol 2: Evaluation of Oxidative Stability by Differential Scanning Calorimetry (DSC)

Objective: To measure the oxidative induction time (OIT) of the polymer, which indicates its resistance to oxidative degradation. This protocol is based on principles from ASTM D3895.

Apparatus: Differential Scanning Calorimeter (DSC).

Methodology:

  • Sample Preparation: Prepare small, uniform samples (5-10 mg) of the control and stabilized polymer formulations.

  • Instrument Setup:

    • Place the sample in an open aluminum DSC pan. An empty, open pan is used as the reference.

    • Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Heat the sample under a nitrogen atmosphere from room temperature to the desired isothermal test temperature (e.g., 200°C) at a rapid heating rate (e.g., 20°C/min).

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • Record the heat flow signal as a function of time.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

    • A longer OIT indicates greater oxidative stability. Compare the OIT values for the control and this compound-containing samples.

Protocol 3: Accelerated Heat Aging and Colorimetry

Objective: To evaluate the ability of this compound to prevent discoloration of the polymer during prolonged exposure to elevated temperatures. This protocol is based on ASTM D3045.[8]

Apparatus: Laboratory oven with forced air circulation, Spectrocolorimeter or spectrophotometer.

Methodology:

  • Specimen Preparation: Prepare flat plaques (e.g., 50 mm x 50 mm x 2 mm) of the control and stabilized polymer formulations.

  • Initial Measurement:

    • Measure the initial color of at least three specimens from each formulation using a colorimeter.

    • Record the Yellowness Index (YI) according to ASTM E313.

  • Heat Aging:

    • Suspend the specimens in the oven, ensuring they are not in contact with each other or the oven walls.

    • Age the specimens at a specified temperature (e.g., 120°C) for a defined period (e.g., 168 hours). The temperature and duration should be chosen to induce measurable degradation in the control sample.[8]

  • Final Measurement:

    • After the aging period, remove the specimens and allow them to cool to room temperature.

    • Measure the final Yellowness Index of the aged specimens.

  • Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI = YIfinal - YIinitial) for each formulation.

    • A smaller ΔYI indicates better color stability and superior performance of the stabilizer.

Conclusion

This compound, as a representative of the aromatic amine antioxidant class, offers a viable solution for enhancing the thermal and oxidative stability of various polymer formulations. Its mechanism of action is centered on the efficient scavenging of free radicals, which interrupts the degradation cascade. The provided protocols, based on standard industry methods, offer a robust framework for researchers and scientists to quantify the stabilizing efficacy of this compound, enabling the development of more durable and long-lasting polymeric materials.

References

Application Note & Protocol: High-Throughput Screening of N,N-Dibutylaniline as a Reaction Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tertiary amines are a versatile class of organocatalysts capable of promoting a variety of chemical transformations, including carbon-carbon bond-forming reactions. N,N-Dibutylaniline, a commercially available tertiary amine, presents an interesting candidate for catalytic applications due to its steric and electronic properties. High-throughput screening (HTS) methodologies are essential for rapidly evaluating the catalytic potential of compounds like this compound across a diverse range of substrates and reaction conditions. This document provides a detailed protocol for the high-throughput screening of this compound as a catalyst in the Baylis-Hillman reaction, a powerful method for forming densely functionalized molecules.[1][2][3][4]

The Baylis-Hillman reaction involves the coupling of an aldehyde and an activated alkene under the catalysis of a nucleophilic agent, typically a tertiary amine or phosphine.[1][3] The resulting products, allylic alcohols, are valuable synthetic intermediates. This application note describes a hypothetical HTS campaign to assess the efficacy of this compound in this reaction, followed by a secondary screen to optimize reaction parameters.

Data Presentation

Table 1: Primary High-Throughput Screening of this compound in the Baylis-Hillman Reaction

A diverse library of aldehydes and activated alkenes was screened to evaluate the catalytic activity of this compound. The reactions were performed in a 96-well plate format, and the product yield was determined after 24 hours.

Well IDAldehydeActivated AlkeneThis compound (mol%)Product Yield (%)
A1BenzaldehydeMethyl Acrylate1065
A24-NitrobenzaldehydeMethyl Acrylate1085
A34-MethoxybenzaldehydeMethyl Acrylate1045
A4IsobutyraldehydeMethyl Acrylate1030
B1BenzaldehydeEthyl Acrylate1062
B24-NitrobenzaldehydeEthyl Acrylate1082
B34-MethoxybenzaldehydeEthyl Acrylate1043
B4IsobutyraldehydeEthyl Acrylate1028
C1BenzaldehydeAcrylonitrile1055
C24-NitrobenzaldehydeAcrylonitrile1078
C34-MethoxybenzaldehydeAcrylonitrile1038
C4IsobutyraldehydeAcrylonitrile1022
D1BenzaldehydeMethyl Vinyl Ketone1070
D24-NitrobenzaldehydeMethyl Vinyl Ketone1090
D34-MethoxybenzaldehydeMethyl Vinyl Ketone1050
D4IsobutyraldehydeMethyl Vinyl Ketone1035
Table 2: Secondary Screening for Optimization of a "Hit" Reaction

The reaction between 4-nitrobenzaldehyde and methyl vinyl ketone (Well ID D2), which showed the highest yield in the primary screen, was selected for further optimization of catalyst loading and temperature.

Condition ID4-Nitrobenzaldehyde (mmol)Methyl Vinyl Ketone (mmol)This compound (mol%)Temperature (°C)Product Yield (%)
Opt-10.10.1552582
Opt-20.10.15102590
Opt-30.10.15152591
Opt-40.10.15202588
Opt-50.10.15104094
Opt-60.10.15106075 (decomposition observed)

Experimental Protocols

Materials and Reagents
  • This compound (catalyst)

  • Aldehyde library (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, isobutyraldehyde)

  • Activated alkene library (e.g., methyl acrylate, ethyl acrylate, acrylonitrile, methyl vinyl ketone)

  • Solvent (e.g., Dimethyl Sulfoxide, DMSO)

  • 96-well microplates with sealing mats

  • Automated liquid handler

  • Plate reader (UV/Vis spectrophotometer)

  • Incubator/shaker

Preparation of Stock Solutions
  • Catalyst Stock Solution: Prepare a 0.1 M stock solution of this compound in DMSO.

  • Aldehyde Stock Solutions: Prepare 1.0 M stock solutions for each aldehyde in DMSO.

  • Alkene Stock Solutions: Prepare 1.5 M stock solutions for each activated alkene in DMSO.

High-Throughput Screening Workflow

The following protocol is for a single 96-well plate.

  • Plate Preparation: Using an automated liquid handler, dispense 80 µL of DMSO into each well of the 96-well plate.

  • Catalyst Addition: Add 10 µL of the this compound stock solution (0.1 M) to each well. This results in a final catalyst loading of 10 mol% relative to the aldehyde.

  • Aldehyde Addition: Dispense 10 µL of the respective aldehyde stock solution (1.0 M) into the designated wells as per the plate map.

  • Reaction Initiation: To initiate the reactions, dispense 10 µL of the corresponding activated alkene stock solution (1.5 M) into each well. The final reaction volume in each well is 110 µL.

  • Incubation: Seal the 96-well plate with a sealing mat and place it in an incubator/shaker set at 25°C and 300 rpm for 24 hours.

  • Quenching and Dilution: After 24 hours, stop the reaction by adding 100 µL of a suitable quenching solution (e.g., acetonitrile with an internal standard).

  • Analysis: Analyze the reaction mixtures for product formation. A common high-throughput method is to use a UV/Vis plate reader to measure the consumption of the aldehyde, particularly if the aldehyde has a distinct chromophore (like 4-nitrobenzaldehyde). Alternatively, samples can be analyzed by high-throughput liquid chromatography-mass spectrometry (LC-MS).

  • Data Processing: Calculate the percentage yield for each reaction based on the analytical data.

Secondary Optimization Screen

Based on the results of the primary screen, select the highest-yielding reaction for optimization.

  • Follow the general procedure outlined in the primary screening protocol.

  • Vary the concentration of the this compound stock solution to achieve the desired catalyst loadings (e.g., 5, 10, 15, 20 mol%).

  • Set up replicate plates to be incubated at different temperatures (e.g., 25°C, 40°C, 60°C).

  • Analyze the results to determine the optimal catalyst loading and temperature for the selected reaction.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_execution Automated Reaction Execution cluster_analysis Analysis cluster_data Data Processing stock_solutions Prepare Stock Solutions (Catalyst, Aldehydes, Alkenes) dispense_reagents Dispense Reagents into 96-Well Plate stock_solutions->dispense_reagents seal_incubate Seal Plate and Incubate (25°C, 24h) dispense_reagents->seal_incubate quench Quench Reaction & Dilute seal_incubate->quench analytical_screening High-Throughput Analysis (e.g., UV/Vis or LC-MS) quench->analytical_screening data_analysis Calculate Yields analytical_screening->data_analysis hit_identification Identify 'Hits' for Secondary Screening data_analysis->hit_identification

Caption: High-throughput screening workflow for catalyst discovery.

Baylis_Hillman_Cycle catalyst This compound (Tertiary Amine) zwitterion1 Zwitterionic Enolate catalyst->zwitterion1 1. Michael Addition alkene Activated Alkene (R'-CH=CH-EWG) alkene->zwitterion1 alkoxide Alkoxide Intermediate zwitterion1->alkoxide 2. Aldol Addition aldehyde Aldehyde (R-CHO) aldehyde->alkoxide alkoxide->catalyst Regeneration product Baylis-Hillman Product (Allylic Alcohol) alkoxide->product 3. Proton Transfer & 4. Catalyst Elimination

References

N,N-Dibutylaniline in the Preparation of Organometallic Reagents: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals that N,N-Dibutylaniline is not a commonly employed reagent in the standard preparation of common organometallic compounds such as Grignard or organolithium reagents. Established protocols for the synthesis of these critical reagents do not typically include this compound as a solvent, ligand, or additive.

Standard Protocols for Organometallic Reagent Preparation

For educational purposes and to provide context for researchers, the following sections detail the conventional methods for preparing Grignard and organolithium reagents. These protocols represent the standard practices in the field and do not involve the use of this compound.

I. Preparation of Grignard Reagents (R-MgX)

Grignard reagents are typically synthesized by the reaction of an organohalide with magnesium metal in an ethereal solvent.

Experimental Protocol: Synthesis of Phenylmagnesium Bromide

Objective: To prepare a solution of phenylmagnesium bromide in diethyl ether.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine (crystal, as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • All glassware is rigorously dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium turnings are placed in the reaction flask.

  • A small crystal of iodine is added to activate the magnesium surface.

  • A solution of bromobenzene in anhydrous diethyl ether is prepared and placed in the dropping funnel.

  • A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated, which is indicated by a color change and gentle refluxing of the ether.

  • Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

  • The resulting dark grey to brown solution of phenylmagnesium bromide is cooled to room temperature and used immediately or titrated for concentration determination.

Quantitative Data (Typical):

ParameterValue
Starting MaterialBromobenzene
ReagentMagnesium Turnings
SolventAnhydrous Diethyl Ether
Typical Yield85-95%

II. Preparation of Organolithium Reagents (R-Li)

Organolithium reagents are most commonly prepared by the reaction of an organohalide with lithium metal.

Experimental Protocol: Synthesis of n-Butyllithium

Objective: To prepare a solution of n-butyllithium in hexane.

Materials:

  • Lithium metal (with ~1% sodium)

  • 1-Chlorobutane

  • Anhydrous hexane

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • A three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is flushed with an inert gas.

  • Lithium metal, cut into small pieces, is added to the flask containing anhydrous hexane.

  • The mixture is stirred vigorously to create a dispersion of lithium.

  • 1-Chlorobutane is added dropwise from the dropping funnel. An exothermic reaction should commence.

  • The rate of addition is controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The mixture is allowed to stand for the lithium chloride precipitate to settle.

  • The supernatant solution of n-butyllithium is carefully cannulated into a storage vessel under an inert atmosphere. The concentration is determined by titration.

Quantitative Data (Typical):

ParameterValue
Starting Material1-Chlorobutane
ReagentLithium Metal
SolventAnhydrous Hexane
Typical Yield80-90%

Logical Workflow for Organometallic Reagent Preparation

The general workflow for the preparation of these organometallic reagents is depicted below. This process highlights the critical steps of using an inert atmosphere and anhydrous conditions.

G General Workflow for Organometallic Reagent Preparation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Storage start Dry Glassware under Vacuum/Heat inert Assemble under Inert Atmosphere (N2/Ar) start->inert reagents Charge Flask with Metal (Mg or Li) and Solvent inert->reagents initiation Initiate Reaction (e.g., with I2 for Grignard) reagents->initiation addition Add Organohalide Dropwise reflux Maintain Reaction (e.g., via Reflux) addition->reflux initiation->addition completion Ensure Complete Reaction reflux->completion settle Allow Solids to Settle completion->settle transfer Transfer Solution via Cannula settle->transfer storage Store under Inert Atmosphere transfer->storage titration Determine Concentration by Titration storage->titration

Caption: General workflow for preparing Grignard or organolithium reagents.

Signaling Pathways

As this compound is not directly involved in the preparation of these reagents, there are no specific signaling pathways to depict in this context. The formation of organometallic reagents is a direct chemical reaction rather than a biological signaling cascade.

Application Notes and Protocols for Microwave-Assisted Organic Synthesis Using N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and methodologies for utilizing N,N-Dibutylaniline in microwave-assisted organic synthesis. Due to its high boiling point (250-252 °C), this compound is an excellent solvent and base for high-temperature microwave-assisted reactions, facilitating transformations that are often sluggish under conventional heating. Microwave irradiation offers rapid, uniform heating, leading to significantly reduced reaction times and often improved yields and purer products.

While specific documented examples detailing the use of this compound in microwave-assisted synthesis are limited in readily available literature, its properties are highly analogous to other high-boiling tertiary amines used in well-established microwave protocols. The following sections detail potential applications in key organic transformations, offering detailed protocols and illustrative data based on established principles of microwave chemistry.

Application: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science. The use of this compound as a high-boiling solvent and base under microwave irradiation can facilitate the coupling of challenging substrates, such as sterically hindered or electron-deficient aryl halides.

Illustrative Data Presentation

The following table summarizes representative data for the microwave-assisted Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid using this compound. This data is illustrative to demonstrate the effect of reaction parameters on yield.

EntryAryl Bromide (1 mmol)Arylboronic Acid (1.2 mmol)Pd Catalyst (mol%)This compound (mL)Temperature (°C)Time (min)Yield (%)
12-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (2)31501075
22-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (2)31801092
32-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (2)3200595
42-Bromo-1,3-dimethylbenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (1)31801588
51-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)3160598
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 2-Bromo-1,3-dimethylbenzene)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • This compound (anhydrous)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and the palladium catalyst (0.02 mmol, 2 mol%).

  • Add 3 mL of anhydrous this compound to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters: temperature at 200 °C, hold time of 5 minutes, and a maximum pressure of 20 bar.

  • Stirring should be maintained throughout the reaction.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and dilute the reaction mixture with ethyl acetate (10 mL).

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 10 mL) to remove this compound, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Add Reactants & Catalyst to Microwave Vial B Add this compound A->B C Seal Vial B->C D Place Vial in Microwave Reactor C->D E Set Parameters (Temp, Time, Pressure) D->E F Irradiate with Microwaves E->F G Cooling F->G H Dilution & Extraction G->H I Purification H->I J Product I->J

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Application: Microwave-Assisted Heck-Mizoroki Cross-Coupling Reaction

The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. High temperatures achievable with microwave heating in this compound can promote the reaction of less reactive substrates and reduce reaction times.

Illustrative Data Presentation

The following table presents illustrative data for the microwave-assisted Heck coupling of an aryl bromide with an acrylate, demonstrating the influence of various parameters on the reaction outcome.

EntryAryl Bromide (1 mmol)Alkene (1.5 mmol)Pd Catalyst (mol%)This compound (mL)Temperature (°C)Time (min)Yield (%)
14-BromoanisoleMethyl acrylatePd(OAc)₂ (1)31601580
24-BromoanisoleMethyl acrylatePd(OAc)₂ (1)31901094
34-BromoanisoleStyrenePd(OAc)₂ (1) / P(o-tol)₃ (2)32001091
41-Bromonaphthalenen-Butyl acrylateHerrmann's Catalyst (0.5)3210896
54-BromobenzonitrileMethyl acrylatePd(OAc)₂ (1)3190599
Experimental Protocol: Microwave-Assisted Heck Coupling

Materials:

  • Aryl halide (e.g., 4-Bromoanisole)

  • Alkene (e.g., Methyl acrylate)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Optional: Phosphine ligand (e.g., Tri(o-tolyl)phosphine)

  • This compound (anhydrous)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial containing a magnetic stir bar, add the palladium catalyst (0.01 mmol, 1 mol%) and, if required, the phosphine ligand (0.02 mmol, 2 mol%).

  • Add the aryl bromide (1.0 mmol) and the alkene (1.5 mmol).

  • Add 3 mL of anhydrous this compound.

  • Seal the vial securely.

  • Place the vial into the microwave synthesizer.

  • Program the instrument to heat to 190 °C and hold for 10 minutes. Set the maximum pressure limit to 20 bar.

  • Ensure stirring is active throughout the heating period.

  • After the reaction, allow the vessel to cool to a safe temperature.

  • Uncap the vial and dilute the contents with dichloromethane (10 mL).

  • Wash the organic solution with 1 M HCl (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Heck_Signaling cluster_catalytic_cycle Heck Catalytic Cycle cluster_conditions Reaction Conditions A Pd(0) B Oxidative Addition A->B Ar-X C Carbopalladation B->C Alkene D β-Hydride Elimination C->D E Reductive Elimination D->E Product E->A Base (this compound) Microwave Microwave Irradiation HighTemp High Temperature (enabled by this compound) Microwave->HighTemp RapidHeating Rapid & Uniform Heating Microwave->RapidHeating RapidHeating->A Accelerates Cycle

Troubleshooting & Optimization

Technical Support Center: Reactions Involving N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving N,N-Dibutylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you might face during your experiments, presented in a question-and-answer format.

Vilsmeier-Haack Reaction

Q1: I am performing a Vilsmeier-Haack formylation on this compound and observing a low yield of the desired 4-(N,N-dibutylamino)benzaldehyde. What are the potential side products and causes?

A1: Low yields in the Vilsmeier-Haack reaction with this compound can be attributed to several factors, often related to the stability of the Vilsmeier reagent and reaction conditions. Common side products and issues include:

  • Unreacted Starting Material: Incomplete reaction is a common issue. Ensure your Vilsmeier reagent was freshly prepared and that the stoichiometry is correct.

  • Ortho-Substitution: While the para-product is electronically and sterically favored, small amounts of the ortho-isomer, 2-(N,N-dibutylamino)benzaldehyde, can form.

  • Di-formylation: Under harsh conditions or with a large excess of the Vilsmeier reagent, di-formylation can occur, leading to the formation of 2,4-bis(N,N-dibutylamino)benzaldehyde.

  • Hydrolysis of Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any water contamination in your reagents or glassware will lead to its decomposition and a lower effective concentration.

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction:

Start Low Yield of 4-(N,N-dibutylamino)benzaldehyde CheckReagent Check Vilsmeier Reagent (Freshly prepared? Stoichiometry?) Start->CheckReagent CheckConditions Verify Anhydrous Conditions (Dry glassware and solvents?) Start->CheckConditions CheckTemp Review Reaction Temperature (Too high or too low?) Start->CheckTemp AnalyzeByproducts Analyze Crude Product (TLC, GC-MS, NMR) CheckReagent->AnalyzeByproducts CheckConditions->AnalyzeByproducts CheckTemp->AnalyzeByproducts Optimize Optimize Reaction Conditions (Reagent ratio, temperature, time) AnalyzeByproducts->Optimize Identify Side Products Purify Purification Strategy (Column chromatography, recrystallization) Optimize->Purify

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reaction.

Nitrosation Reactions

Q2: I am concerned about the formation of N-nitrosamines as a side product when using this compound in the presence of nitrosating agents (e.g., nitrous acid). How can I minimize this?

A2: The formation of N-nitrosodibutylamine is a significant concern as N-nitrosamines are potential carcinogens. Tertiary amines like this compound can undergo dealkylation followed by nitrosation to form these impurities.[1]

Key factors influencing N-nitrosamine formation:

  • Presence of Nitrosating Agents: Nitrous acid (formed in situ from nitrites under acidic conditions) is a common nitrosating agent.[2]

  • pH: The rate of nitrosation is pH-dependent.

  • Temperature: Higher temperatures can accelerate the formation of nitrosamines.

Mitigation Strategies:

  • pH Control: Maintain a neutral or basic pH where possible to minimize the formation of nitrous acid.

  • Use of Scavengers: Introduce scavengers like ascorbic acid or sulfamic acid to quench any residual nitrosating agents.

  • Temperature Control: Perform the reaction at the lowest effective temperature.

  • Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of nitrogen oxides which can also act as nitrosating agents.[3]

Friedel-Crafts Acylation

Q3: My Friedel-Crafts acylation of this compound is failing or giving a complex mixture. What is the likely cause?

A3: The primary challenge in Friedel-Crafts acylation of anilines is the reaction between the Lewis acid catalyst (e.g., AlCl₃) and the basic nitrogen atom of the aniline.[4][5] This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic substitution.[4]

Common Side Products and Issues:

  • Lewis Acid-Base Complex: The formation of a stable complex between this compound and the Lewis acid is the most significant side reaction, often preventing the desired acylation.[4][6]

  • N-Acylation: The acylating agent may react with the nitrogen atom instead of the aromatic ring.

  • Polyacylation: Although less common due to the deactivating effect of the first acyl group, it can occur under forcing conditions.

Troubleshooting and Workaround:

The most effective strategy is to protect the amino group before acylation. This is typically done by converting the amine to an amide. The amide is less basic and does not strongly interact with the Lewis acid catalyst. After the Friedel-Crafts acylation, the protecting group can be removed by hydrolysis.

Workflow for Friedel-Crafts Acylation of Anilines:

Start Desired Friedel-Crafts Acylation of this compound Protect Protect Amino Group (e.g., Acetylation to form Amide) Start->Protect Acylation Perform Friedel-Crafts Acylation on Protected Amide Protect->Acylation Deprotect Deprotect Amide (Hydrolysis) Acylation->Deprotect Product Acylated this compound Deprotect->Product

Caption: General workflow for successful Friedel-Crafts acylation of anilines.

Data Presentation

Reaction TypeCommon Side Product(s)Typical Yield Range of Side ProductKey Prevention/Minimization Strategies
Vilsmeier-Haack Ortho-isomer, Di-formylated product1-10%Control stoichiometry, use fresh Vilsmeier reagent, maintain anhydrous conditions.
Nitrosation N-NitrosodibutylamineVariable, highly dependent on conditionsMaintain neutral/basic pH, use of scavengers (ascorbic acid), low temperature.[3]
Friedel-Crafts Acylation Lewis acid-amine complex, N-acylationCan be the major productProtection of the amino group as an amide before acylation.[4]

Experimental Protocols

Protocol: Purification of 4-(N,N-dibutylamino)benzaldehyde from a Vilsmeier-Haack Reaction Mixture

This protocol outlines a general procedure for the purification of the desired para-substituted benzaldehyde from common impurities.

1. Work-up: a. After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. b. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7. c. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

2. Purification: a. Column Chromatography: i. Prepare a silica gel column using a suitable eluent system. A gradient of hexane and ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity) is often effective. ii. Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. iii. Elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). iv. Combine the fractions containing the pure desired product and remove the solvent under reduced pressure. b. Recrystallization (if the product is a solid): i. Dissolve the crude or partially purified product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but less soluble at low temperatures (e.g., ethanol/water, hexane). ii. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. iii. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Relationship of Purification Steps:

Crude Crude Reaction Mixture Workup Aqueous Work-up (Quench, Neutralize, Extract) Crude->Workup CrudeProduct Crude Product Workup->CrudeProduct Column Column Chromatography (Silica Gel) CrudeProduct->Column PureFractions Pure Fractions Column->PureFractions FinalProduct Pure 4-(N,N-dibutylamino)benzaldehyde Column->FinalProduct If liquid Recrystallization Recrystallization PureFractions->Recrystallization If solid Recrystallization->FinalProduct

Caption: Purification workflow for 4-(N,N-dibutylamino)benzaldehyde.

References

Technical Support Center: Purification of Reaction Mixtures Containing N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of N,N-dibutylaniline from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound from a reaction mixture?

The most common and effective methods for removing the tertiary amine this compound are acidic aqueous extraction (acid wash), column chromatography, and distillation. The choice of method depends on the properties of the desired product, the scale of the reaction, and the available equipment.

Q2: When is acidic extraction the most suitable method?

Acidic extraction is ideal when your desired product is stable in acidic conditions and is not basic. This method is quick, scalable, and does not require specialized equipment beyond a separatory funnel. It is particularly effective for removing significant quantities of this compound.

Q3: How do I choose between normal-phase and reverse-phase chromatography?

  • Normal-phase chromatography (e.g., with silica gel or alumina) is a good choice when your product has a different polarity from this compound. This compound is a relatively non-polar compound.

  • Reverse-phase chromatography is suitable for separating compounds based on hydrophobicity. Since this compound is hydrophobic, this can be an effective method, especially for polar products.

Q4: Can I use distillation to remove this compound?

Yes, distillation is a viable option if your desired product has a significantly different boiling point from this compound (boiling point ~269-270 °C).[1][2][3][4] This method is advantageous for large-scale purifications and when the product is thermally stable.

Troubleshooting Guides

Troubleshooting Acidic Extraction
Problem Possible Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel. The presence of surfactants or particulate matter.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2] If the emulsion persists, filtration through a pad of Celite or glass wool may be effective.
Product Loss into the Aqueous Layer The product may have some basicity and is being protonated and extracted along with the this compound.Use a milder acidic solution (e.g., 1% HCl instead of 10%). Carefully monitor the pH of the aqueous layer. Consider using a buffered aqueous solution.
Incomplete Removal of this compound Insufficient amount of acid used. Not enough extractions performed.Use a sufficient excess of the acidic solution to ensure all the amine is protonated. Perform multiple extractions with smaller volumes of the acidic solution (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL).
Troubleshooting Column Chromatography
Problem Possible Cause Solution
Peak Tailing of this compound (Normal-Phase) Strong interaction between the basic amine and acidic silica gel.Add a small amount of a competing base, such as triethylamine (~0.1-1%), to the eluent system.[5] This will occupy the acidic sites on the silica, allowing the this compound to elute with better peak shape. Alternatively, use a less acidic stationary phase like alumina.
Co-elution of Product and this compound The chosen eluent system does not provide adequate separation.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that gives good separation between your product and this compound. Consider switching the stationary phase (e.g., from silica to alumina or from normal-phase to reverse-phase).
Poor Retention of this compound (Reverse-Phase) This compound is not sufficiently hydrophobic to be well-retained.Consider using a mixed-mode stationary phase that has both hydrophobic and ion-exchange characteristics for better retention of basic compounds.[6]

Experimental Protocols

Protocol 1: Acidic Extraction of this compound

This protocol describes the removal of this compound from a reaction mixture where the desired product is soluble in an organic solvent (e.g., ethyl acetate, dichloromethane) and is not acid-sensitive.

Materials:

  • Reaction mixture in an organic solvent.

  • 1 M Hydrochloric acid (HCl).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Erlenmeyer flasks.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and invert it gently several times, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a drop of water).

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1 M HCl two more times.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic layer to remove the drying agent.

  • Concentrate the organic layer under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography for Removal of this compound

This protocol provides a general guideline for separating a product from this compound using normal-phase column chromatography on silica gel.

Materials:

  • Crude reaction mixture.

  • Silica gel (for column chromatography).

  • Eluent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate).

  • Triethylamine (optional).

  • Chromatography column.

  • Collection tubes.

  • TLC plates and chamber.

Procedure:

  • Select an appropriate eluent system: Use TLC to find a solvent system that provides good separation between your product and this compound. The Rf value of the product should ideally be between 0.2 and 0.4.

  • Prepare the column: Pack a chromatography column with silica gel using the chosen eluent system.

  • Prepare the sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.

  • Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor the separation: Monitor the fractions by TLC to determine which fractions contain your purified product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Note on Peak Tailing: If significant peak tailing is observed for this compound, add 0.1-1% triethylamine to your eluent system.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₃N[6]
Molecular Weight 205.34 g/mol [1][2]
Boiling Point 269-270 °C[1][2][3][4]
Density 0.906 g/mL at 25 °C[1][2]
Appearance Light yellow liquid[6]
Solubility Insoluble in water[7]

Visualizations

experimental_workflow start Reaction Mixture containing this compound acid_stable Is the product acid-stable? start->acid_stable extraction Perform Acidic Extraction acid_stable->extraction  Yes chromatography Perform Column Chromatography acid_stable->chromatography  No pure_product Pure Product extraction->pure_product distillation_check Are boiling points significantly different? chromatography->distillation_check  If chromatography is not ideal  (e.g., large scale) chromatography->pure_product distillation_check->chromatography  No distillation Perform Distillation distillation_check->distillation  Yes distillation->pure_product

Caption: Decision workflow for selecting a purification method.

acid_extraction_flowchart start Reaction Mixture in Organic Solvent add_hcl Add 1 M HCl to Separatory Funnel start->add_hcl shake Gently Invert and Vent add_hcl->shake separate_layers Allow Layers to Separate shake->separate_layers remove_aqueous Drain Aqueous Layer (contains protonated amine) separate_layers->remove_aqueous repeat_extraction Repeat Extraction with 1 M HCl (2x) remove_aqueous->repeat_extraction wash_bicarb Wash Organic Layer with Saturated NaHCO3 repeat_extraction->wash_bicarb wash_brine Wash Organic Layer with Brine wash_bicarb->wash_brine dry Dry Organic Layer with Na2SO4 or MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate Organic Layer dry->filter_concentrate end Purified Product filter_concentrate->end

Caption: Step-by-step workflow for acidic extraction.

References

Optimizing reaction yield when using N,N-Dibutylaniline as a base

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N,N-Dibutylaniline as a base in organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: When should I choose this compound over other common amine bases?

A1: this compound is a sterically hindered, weakly basic tertiary amine. It is most suitable for reactions where a non-nucleophilic, high-boiling point proton scavenger is required. Consider using it when:

  • Your substrates or reagents are sensitive to stronger bases like DBU or potassium carbonate.

  • You need to neutralize a strong acid generated in situ under relatively mild conditions.

  • The reaction is performed at a high temperature where more volatile bases like triethylamine (TEA) would evaporate.

However, for reactions requiring significant proton abstraction to generate a reactive intermediate, a stronger base is almost always necessary.

Q2: My reaction yield is low. Could this compound be the problem?

A2: Yes, low yield can be related to the choice of base. The most common issues are:

  • Insufficient Basicity: this compound is not a strong base. If your reaction requires deprotonation of a substrate with a high pKa (e.g., activating a methylene group), it will likely be ineffective.[1][2]

  • Steric Hindrance: The two butyl groups can hinder the nitrogen's ability to access and abstract a proton from a sterically congested site on your substrate.

  • Suboptimal Temperature: As a high-boiling point base, it is often used in reactions at elevated temperatures. Ensure your reaction temperature is appropriate for the desired transformation.

Q3: I'm struggling to remove this compound and its corresponding ammonium salt during workup. What is the best purification strategy?

A3: Due to its high boiling point (269-270 °C) and good solubility in organic solvents, removing this compound can be challenging.[3][4] Standard evaporation is often not feasible. The recommended method is an acidic wash (acid-base extraction):

  • Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid). The acid will protonate the basic this compound, forming a water-soluble ammonium salt that partitions into the aqueous layer.

  • Repeat the acidic wash 2-3 times to ensure complete removal.

  • Wash the organic layer with brine to remove residual water, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your crude product.

  • If the product is also acid-sensitive, alternative purification methods like column chromatography or distillation may be required.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound.

Issue 1: Reaction is sluggish or does not proceed to completion.
Potential Cause Recommended Solution
Insufficient Basicity The pKa of the conjugate acid of this compound is relatively low compared to stronger bases. Switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton Sponge® (1,8-Bis(dimethylamino)naphthalene).
Poor Solubility Although soluble in most organic solvents, ensure complete dissolution at the reaction temperature. Consider a co-solvent if necessary.
Low Reaction Temperature The reaction may require more thermal energy. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Issue 2: Formation of unexpected side products.
Potential Cause Recommended Solution
Thermal Degradation If the reaction is run at very high temperatures, the substrate, product, or base itself may decompose. Try running the reaction at the lowest effective temperature.
Base-Mediated Side Reactions While this compound is non-nucleophilic, it can still catalyze undesired elimination or condensation reactions. Re-evaluate if a weaker or more hindered base is needed, or if the reaction can proceed without a base.

Data & Protocols

Table 1: Comparison of Physical Properties of Common Bases

This table provides a comparison of this compound with other frequently used bases in organic synthesis to aid in selection.

BaseFormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate Acid
This compound C₁₄H₂₃N205.34[4]269-270~5.1 (est. for N,N-dialkylanilines in H₂O)[2]
Triethylamine (TEA)C₆H₁₅N101.198910.75
Diisopropylethylamine (DIPEA)C₈H₁₉N129.2412710.75
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.2426113.5 (in MeCN)
Potassium CarbonateK₂CO₃138.21N/A (decomposes)10.33
Protocol 1: General Procedure for a Reaction Using this compound

This protocol provides a general workflow for a substitution reaction where an acid is generated.

  • To a stirred solution of the substrate (1.0 eq) and the electrophile (1.1 eq) in a suitable anhydrous solvent (e.g., Toluene, DMF), add this compound (1.2 eq) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the purification as described in the workup protocol below.

Protocol 2: Standard Acid-Base Extraction for Product Purification
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 3x the reaction volume).

  • Add 1M aqueous HCl (equal to the organic volume) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl two more times.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the solvent under reduced pressure to yield the crude product.

  • Further purify the crude product by column chromatography or recrystallization as needed.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting Start Low Reaction Yield Base_Issue Potential Base Issue? Start->Base_Issue Condition_Issue Suboptimal Conditions? Start->Condition_Issue Workup_Issue Product Loss During Workup? Start->Workup_Issue Base_Strength Is base strong enough? (Check substrate pKa) Base_Issue->Base_Strength Yes Base_Sterics Is base too hindered? Base_Issue->Base_Sterics Yes Temp Is temperature too low? Condition_Issue->Temp Yes Time Is reaction time too short? Condition_Issue->Time Yes Purification Difficulty removing base? Workup_Issue->Purification Yes Solution_Base Action: Select stronger base (e.g., DBU, K2CO3) Base_Strength->Solution_Base Base_Sterics->Solution_Base Solution_Conditions Action: Increase temperature or reaction time Temp->Solution_Conditions Time->Solution_Conditions Extraction Incomplete extraction of product? Solution_Workup Action: Perform acidic wash to remove base Purification->Solution_Workup

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Diagram 2: Purification Workflow to Remove this compound

Purification_Workflow Start Crude Reaction Mixture (Product + this compound) Dilute Dilute with Organic Solvent (EtOAc) Start->Dilute Wash Wash with 1M HCl (aq) (x3) Dilute->Wash Separate Separate Layers Wash->Separate Organic_Layer Organic Layer (Contains Product) Separate->Organic_Layer Top Aqueous_Layer Aqueous Layer (Contains Protonated Base) Separate->Aqueous_Layer Bottom Neutralize Wash with NaHCO3 (aq) Organic_Layer->Neutralize Brine_Wash Wash with Brine Neutralize->Brine_Wash Dry Dry (Na2SO4) & Filter Brine_Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final_Product Purified Product Concentrate->Final_Product

Caption: Step-by-step acid-base extraction to purify the product.

References

Degradation of N,N-Dibutylaniline under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dibutylaniline, particularly concerning its stability under strong acidic or basic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the forced degradation studies of this compound.

Issue 1: No significant degradation observed under stressed conditions.

  • Possible Cause: The stress conditions (acid/base concentration, temperature, duration) may not be severe enough. While this compound is a stable molecule, degradation can be induced.[1] Forced degradation studies often require more severe conditions than accelerated stability studies.[2]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1 M HCl or NaOH, consider incrementally increasing the concentration to 1 M or higher.[2][3]

    • Elevate Temperature: If experiments are conducted at room temperature, increase the temperature in increments (e.g., to 40°C, 60°C, or 80°C) to accelerate the degradation rate.

    • Extend Exposure Time: Increase the duration of the experiment. Samples should be analyzed at various time points to monitor the progress of degradation.

    • Consider Co-solvents: If solubility of this compound is a concern in the aqueous acidic or basic solutions, the use of a co-solvent might be necessary. Ensure the co-solvent is stable under the applied stress conditions.

Issue 2: Unexplained or unexpected peaks in the chromatogram.

  • Possible Cause: These could be degradation products, impurities from the starting material, or artifacts from the analytical method itself.

  • Troubleshooting Steps:

    • Analyze a Control Sample: Run a sample of this compound that has not been subjected to stress conditions to identify any pre-existing impurities.

    • Blank Injection: Inject a blank sample (the solvent used to dissolve the this compound) to rule out contamination from the solvent or the HPLC system.

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak and the new peaks. This can help determine if a peak corresponds to a single compound.

    • Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks, which is a critical step in identifying degradation products.

Issue 3: Poor separation of degradation products from the parent compound.

  • Possible Cause: The chromatographic method is not optimized for the separation of this compound and its potential degradation products.

  • Troubleshooting Steps:

    • Method Optimization: Adjust the mobile phase composition, gradient profile, column temperature, and flow rate to improve resolution.

    • Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for the parent compound and its degradants.

    • pH of Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under strong acidic conditions?

  • N-dealkylation: The butyl groups attached to the nitrogen atom can be cleaved, leading to the formation of N-butylaniline and butanol or butyl chloride (depending on the acid used). Further dealkylation could produce aniline.

  • Ring Substitution: Electrophilic substitution reactions (e.g., sulfonation with sulfuric acid) on the aromatic ring are possible, though this typically requires harsh conditions.

  • Hydrolysis of the C-N bond: At very high temperatures and pressures, the bond between the nitrogen and the aromatic ring could cleave, although this is generally a less favored pathway.

Q2: What are the likely degradation products of this compound under strong basic conditions?

A2: Tertiary aromatic amines like this compound are generally more stable under basic conditions compared to acidic conditions.[1] Significant degradation would likely require very harsh conditions (high temperature, strong base concentration). Potential, though less likely, degradation pathways could involve:

  • Oxidation: If oxygen is present, oxidation of the alkyl groups or the aromatic ring could occur, especially at elevated temperatures.

  • Elimination Reactions: Under extreme basic conditions, elimination reactions involving the butyl groups could theoretically occur, but this is not a common degradation pathway for this class of compounds.

Q3: What are the typical experimental conditions for a forced degradation study of an aromatic amine like this compound?

A3: Based on general guidelines for forced degradation studies, the following conditions are a good starting point:[2][3][4]

Stress ConditionReagent/ParameterTypical Conditions
Acidic Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 M, Room Temperature to 80°C
Basic Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1 M, Room Temperature to 80°C

Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[5] Key features of a suitable method include:

  • Reversed-Phase Chromatography: A C18 or similar column is typically used.

  • UV Detection: this compound has a chromophore (the benzene ring) that allows for detection by UV.

  • Gradient Elution: A gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is often necessary to separate the parent compound from its more polar degradation products.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification of unknown degradation products by providing molecular weight information.

Experimental Protocols

While specific degradation studies for this compound are not detailed in the provided search results, a general protocol for a forced degradation study is outlined below.

Protocol: Forced Degradation of this compound in Acidic and Basic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To a known volume of the stock solution, add an equal volume of an aqueous solution of hydrochloric acid (e.g., 0.2 M to achieve a final concentration of 0.1 M HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of a suitable base (e.g., NaOH) before analysis.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To a known volume of the stock solution, add an equal volume of an aqueous solution of sodium hydroxide (e.g., 0.2 M to achieve a final concentration of 0.1 M NaOH).

    • Follow the same incubation, sampling, neutralization (with an equivalent amount of acid), and dilution steps as described for acidic degradation.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining at each time point.

    • Characterize any significant degradation products using HPLC-PDA and LC-MS.

Visualizations

Degradation_Pathway_Acidic DBA This compound NBA N-Butylaniline DBA->NBA N-dealkylation (H+, H2O) Butanol Butanol DBA->Butanol Cleavage Aniline Aniline NBA->Aniline N-dealkylation (H+, H2O) NBA->Butanol Cleavage

Caption: Postulated acidic degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Basic Stress (e.g., 0.1 M NaOH, 60°C) Stock->Base Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem NoDeg No Significant Degradation Problem->NoDeg Yes UnknownPeaks Unknown Peaks Problem->UnknownPeaks Yes PoorSep Poor Separation Problem->PoorSep Yes End Problem Resolved Problem->End No IncreaseStress Increase Stressor (Conc., Temp., Time) NoDeg->IncreaseStress IncreaseStress->End AnalyzeControls Analyze Controls & Blanks Use LC-MS UnknownPeaks->AnalyzeControls AnalyzeControls->End OptimizeMethod Optimize HPLC Method (Mobile Phase, Column) PoorSep->OptimizeMethod OptimizeMethod->End

Caption: Troubleshooting decision tree for degradation studies.

References

Purification of N,N-Dibutylaniline by vacuum distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N-dibutylaniline. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Whether you are purifying this compound by vacuum distillation or column chromatography, this resource offers practical guidance to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method and for monitoring the purity of the fractions. Key properties are summarized in the table below.

PropertyValueReference
Appearance Colorless to yellow or reddish-brown liquid[1][2]
Molecular Weight 205.34 g/mol
Boiling Point (at 760 mmHg) 269-270 °C[1][3]
Density 0.906 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.518[1]

Q2: My this compound sample is dark. What causes this discoloration and how can I remove it?

A2: The dark color, typically yellow to reddish-brown, is usually due to the presence of oxidation byproducts.[1][2] Aromatic amines are susceptible to air oxidation, which forms colored impurities.

For vacuum distillation , these colored impurities are often less volatile and will remain in the distillation flask.

For chromatography , these impurities may streak on the column. Pre-treating the crude sample can be beneficial. One common method is to dissolve the amine in a suitable solvent and treat it with a small amount of activated charcoal to adsorb the colored impurities. Subsequent filtration through a pad of celite before chromatography can yield a lighter-colored starting material. Additionally, adding a small amount of a hindered phenol antioxidant may inhibit further discoloration.[4] In some cases, treatment with a weak acid followed by heat and subsequent distillation has been used to decolorize amines.[5][6]

Q3: Which purification method, vacuum distillation or chromatography, is better for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Vacuum distillation is highly effective for separating this compound from non-volatile impurities, such as the colored oxidation byproducts, salts, or starting materials with significantly different boiling points. It is generally a more straightforward and scalable method for removing large amounts of such impurities.

  • Column chromatography is preferred when the impurities have boiling points close to that of this compound, making separation by distillation difficult. It is also useful for separating isomers or other structurally similar byproducts.

Purification by Vacuum Distillation

Experimental Protocol

Objective: To purify this compound by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer

  • Heating mantle

  • Stir bar or boiling chips

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool for insulation

Procedure:

  • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

  • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure adiabatic conditions.

  • Connect the apparatus to the vacuum source with a cold trap in between.

  • Slowly turn on the vacuum and allow the pressure to stabilize. Note the pressure using the manometer.

  • Once the desired pressure is reached, begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the this compound begins to distill.

  • Collect the fraction that distills at the expected boiling point for the measured pressure (see table below).

  • After the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Estimated Boiling Points at Reduced Pressures:

The boiling point of this compound at various pressures can be estimated using a pressure-temperature nomograph.

Pressure (mmHg)Estimated Boiling Point (°C)
1~100 - 110
10~145 - 155
20~160 - 170

Note: These are estimated values. The observed boiling point may vary depending on the accuracy of the manometer and the efficiency of the distillation setup.

Troubleshooting Guide: Vacuum Distillation
IssuePossible CauseSolution
Bumping/Uncontrolled Boiling - Overheating.- Ineffective boiling chips or stirring.- Reduce the heating rate.- Ensure vigorous stirring with a magnetic stir bar. Boiling chips are less effective under vacuum.
No Distillate at Expected Temperature - Vacuum leak.- Thermometer bulb placed incorrectly.- Insufficient heating.- Check all joints for leaks. Re-grease if necessary.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Increase the heating mantle temperature gradually. Ensure the column is well-insulated.
Distillate is Colored - Product is co-distilling with a colored impurity.- Thermal decomposition.- Improve the efficiency of the fractionating column.- Lower the distillation temperature by reducing the pressure further.
Pressure Fluctuations - Unstable vacuum source.- Leaks in the system.- Ensure the vacuum pump is in good condition and the oil is clean.- Check for and seal any leaks in the apparatus.

Workflow for Vacuum Distillation Setup

VacuumDistillationWorkflow Start Assemble Apparatus AddSample Add Crude this compound and Stir Bar to Flask Start->AddSample GreaseJoints Grease Joints AddSample->GreaseJoints Insulate Insulate Column GreaseJoints->Insulate ConnectVacuum Connect to Vacuum Source (with Cold Trap) Insulate->ConnectVacuum ApplyVacuum Apply Vacuum and Measure Pressure ConnectVacuum->ApplyVacuum Heat Begin Gentle Heating ApplyVacuum->Heat MonitorTemp Monitor Temperature at Distillation Head Heat->MonitorTemp Collect Collect Pure Fraction MonitorTemp->Collect Cooldown Cool Apparatus Collect->Cooldown ReleaseVacuum Release Vacuum Cooldown->ReleaseVacuum End Purified Product ReleaseVacuum->End

Workflow for setting up and performing vacuum distillation.

Purification by Column Chromatography

Experimental Protocol

Objective: To purify this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., hexane, ethyl acetate, triethylamine)

  • Chromatography column

  • Collection tubes/flasks

  • TLC plates, developing chamber, and visualization reagents

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find a mobile phase that gives good separation and a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common starting point for aromatic amines is a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether), with the addition of a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to prevent streaking.

    • Visualize the TLC plate using a UV lamp and/or a suitable staining agent.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by performing TLC on the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Recommended Mobile Phase: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) with the addition of 0.5% triethylamine . The polarity can be gradually increased by increasing the proportion of ethyl acetate if the compound elutes too slowly.

TLC Visualization: this compound is a tertiary aromatic amine and can be visualized on a TLC plate using a UV lamp (254 nm) if the plate contains a fluorescent indicator. For chemical staining, a p-anisaldehyde stain followed by gentle heating can be effective for visualizing amines.

Troubleshooting Guide: Column Chromatography
IssuePossible CauseSolution
Streaking/Tailing of the Spot on TLC/Column - Interaction of the basic amine with acidic silica gel.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or diethylamine) to the mobile phase.
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity.- Optimize the mobile phase composition based on TLC analysis. A less polar solvent system will increase retention on silica gel.
Compound is Not Eluting from the Column - Mobile phase is not polar enough.- Compound may have decomposed on the silica.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- If decomposition is suspected, consider using a less acidic stationary phase like alumina or a different purification method.
Colored Impurities Running with the Product - Impurities have similar polarity to the product.- Try a different solvent system or a different stationary phase (e.g., alumina).- Pre-treat the crude sample with activated charcoal to remove colored impurities.

Logical Troubleshooting Flow for Chromatography

ChromatographyTroubleshooting Start Problem Encountered During Chromatography Streaking Streaking or Tailing? Start->Streaking PoorSeparation Poor Separation? Start->PoorSeparation NoElution Compound Not Eluting? Start->NoElution ColoredProduct Colored Product Fraction? Start->ColoredProduct AddBase Add 0.1-1% Triethylamine to Mobile Phase Streaking->AddBase Yes OptimizeSolvent Optimize Mobile Phase Polarity (based on TLC) PoorSeparation->OptimizeSolvent Yes IncreasePolarity Gradually Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes PreTreat Pre-treat with Activated Charcoal or Try Different Stationary Phase ColoredProduct->PreTreat Yes ConsiderDecomposition Consider Decomposition on Silica; Use Alumina or Distillation IncreasePolarity->ConsiderDecomposition Still no elution

A logical workflow for troubleshooting common chromatography issues.

References

Technical Support Center: Managing Exotherms in Large-Scale Reactions with N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of exothermic reactions involving N,N-Dibutylaniline at a large scale. The information is presented in a question-and-answer format to directly address potential challenges and troubleshooting scenarios.

Troubleshooting Guide

This section offers systematic approaches to common problems encountered during large-scale reactions with this compound, focusing on the prevention and control of exothermic events.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
EXO-001 Unexpectedly Rapid Temperature Increase 1. Reagent addition rate is too high.2. Inadequate cooling capacity for the reaction scale.3. Incorrect initial temperature.4. Poor mixing leading to localized hotspots.1. Immediate Action: Stop reagent addition immediately.2. Maximize cooling to the reactor.3. Ensure vigorous stirring to improve heat transfer.4. If the temperature continues to rise, initiate the emergency quench procedure.5. Long-Term Prevention: Re-evaluate the addition profile and reduce the rate.[1] Calibrate and verify the cooling system's performance before scale-up.
EXO-002 "Delayed Onset" Exotherm 1. Accumulation of unreacted reagents due to low initial temperature or presence of an inhibitor.2. A sudden increase in temperature triggers a rapid reaction of the accumulated materials.1. Immediate Action: Stop reagent addition.2. Apply gentle heating to initiate the reaction under controlled conditions if the temperature is too low.3. If a sharp exotherm begins, immediately apply maximum cooling.4. Long-Term Prevention: Ensure the reaction has been initiated (a slight, controlled exotherm is observed) before proceeding with the full addition.[1]
EXO-003 Localized Hotspot Formation 1. Inefficient stirring or agitator failure.2. High viscosity of the reaction mixture impeding heat transfer.3. Fouling on the reactor walls.1. Immediate Action: Increase agitation speed if possible.2. If agitator failure is suspected, stop the reaction and safely quench.3. Long-Term Prevention: Select an appropriate agitator design for the reaction viscosity. Implement a regular reactor cleaning and maintenance schedule.
EXO-004 Insufficient Cooling Capacity 1. Underestimation of the heat of reaction during scale-up.2. Higher than expected ambient temperature affecting coolant efficiency.3. Issues with the cooling utility (e.g., chiller malfunction).1. Immediate Action: Reduce the rate of reagent addition or stop it completely.2. Supplement cooling with an external bath if feasible and safe.3. Long-Term Prevention: Perform reaction calorimetry studies to accurately determine the heat of reaction before scaling up.[2] Ensure the cooling system is robust and can handle deviations in ambient conditions.
EXO-005 Pressure Buildup in the Reactor 1. Formation of gaseous byproducts.2. Boiling of the solvent due to excessive temperature.3. A runaway reaction causing rapid gas evolution.1. Immediate Action: Ensure the reactor's vent is not blocked.2. Stop reagent addition and apply maximum cooling.3. If pressure continues to rise uncontrollably, initiate emergency venting and evacuation procedures.

Frequently Asked Questions (FAQs)

Q1: What is an exotherm and why is it a major concern in large-scale reactions?

An exothermic reaction is a chemical reaction that releases energy in the form of heat.[3] While this is a common phenomenon, in large-scale reactors, the volume of the reaction mixture increases more rapidly than the surface area available for heat removal. This can lead to a rapid increase in temperature, known as a thermal runaway, which can cause the reaction to proceed out of control, leading to pressure buildup, reactor failure, and potentially an explosion.[4]

Q2: What are the key properties of this compound to consider for thermal safety?

This compound is a combustible liquid with a flash point of 113 °C.[4] It is important to be aware of its thermal decomposition characteristics, although specific public data on the onset temperature and energy of decomposition is limited. As an aromatic amine, it can undergo vigorous reactions, particularly with strong oxidizing agents and in alkylation or acylation reactions.

Q3: How can I estimate the potential exotherm of my reaction involving this compound before scaling up?

Reaction calorimetry is the most reliable method to determine the heat of reaction and the rate of heat release.[2] Techniques like Differential Scanning Calorimetry (DSC) can be used to screen for potential thermal hazards by identifying the onset temperature of exothermic events. For a more detailed analysis under process conditions, an RC1 calorimeter can provide crucial data for safe scale-up.

Q4: What are the critical process parameters to monitor and control?

The most critical parameters to monitor and control are:

  • Temperature: Continuous monitoring of both the reaction mass and the cooling jacket temperature is essential.

  • Reagent Addition Rate: This should be carefully controlled to ensure the rate of heat generation does not exceed the rate of heat removal.

  • Agitation: Proper mixing is crucial for uniform heat distribution and to prevent the formation of localized hotspots.

  • Pressure: Monitoring the reactor pressure can provide an early warning of excessive gas formation or solvent boiling.

Q5: What immediate actions should be taken in the event of a suspected thermal runaway?

If a thermal runaway is suspected, the following steps should be taken immediately:

  • Stop the addition of all reagents.

  • Apply maximum cooling to the reactor.

  • If available, activate the emergency quench system.

  • Alert all personnel in the area and initiate emergency shutdown procedures.

  • Evacuate to a safe distance.

Quantitative Data

ParameterValueSource
This compound Properties
Molecular FormulaC₁₄H₂₃N
Molecular Weight205.34 g/mol
Boiling Point269-270 °C[4]
Density0.906 g/mL at 25 °C[4]
Flash Point113 °C (235.4 °F) - closed cup[4]
Representative Thermochemical Data (N-Alkylation of an Amine)
Heat of Reaction (ΔHr) for a typical amine alkylation-80 to -150 kJ/mol (highly dependent on specific reactants and conditions)General chemical literature
Adiabatic Temperature Rise (ΔTad)Can be significant; must be calculated from ΔHr and the specific heat of the reaction mixture

Experimental Protocols

Reaction Calorimetry Study for a Representative N-Alkylation

Objective: To determine the heat of reaction (ΔHr), heat release rate, and adiabatic temperature rise (ΔTad) for the N-alkylation of an aniline with a butyl halide to inform safe scale-up.

Methodology:

  • Calibration: Calibrate the reaction calorimeter (e.g., Mettler-Toledo RC1) to determine the overall heat transfer coefficient (U) and the heat capacity of the reactor system.

  • Charging: Charge the reactor with this compound and the chosen solvent.

  • Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to reach thermal equilibrium.

  • Reagent Addition: Add the alkylating agent (e.g., butyl bromide) at a controlled rate that mimics the intended large-scale process.

  • Data Logging: Continuously record the temperature of the reaction mass, the jacket temperature, and the amount of reagent added.

  • Analysis: Calculate the heat flow from the reactor using the logged data. Integrate the heat flow over time to determine the total heat of reaction. Calculate the maximum heat release rate and the adiabatic temperature rise.

Pilot Plant Trial for Thermal Hazard Assessment

Objective: To assess the thermal stability and control of the reaction on a semi-industrial scale before proceeding to full-scale production.

Methodology:

  • Process Safety Review: Conduct a thorough hazard and operability (HAZOP) study of the pilot plant setup.

  • Reactor Setup: Equip the pilot reactor with calibrated temperature and pressure sensors, a reliable cooling system, an efficient agitator, and an emergency quench/venting system.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen, especially if there is a risk of side reactions or if the reagents are air-sensitive.

  • Controlled Addition: Begin the slow, controlled addition of the limiting reagent as determined by the calorimetry study.

  • Monitoring: Closely monitor the reaction temperature and pressure. Compare the observed temperature profile with the predictions from the calorimetry data.

  • Sampling: Take samples periodically to monitor reaction progress and identify the formation of any unexpected byproducts.

  • Shutdown: At the end of the reaction, follow a predefined cooling and shutdown procedure.

  • Data Analysis: Analyze the temperature, pressure, and analytical data to confirm that the reaction can be safely controlled at this scale.

Visualizations

Exotherm_Troubleshooting_Workflow start Temperature Rise Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling check_agitation Check Agitation max_cooling->check_agitation temp_decreasing Temperature Decreasing? check_agitation->temp_decreasing continue_monitoring Continue Monitoring temp_decreasing->continue_monitoring Yes emergency_quench Initiate Emergency Quench temp_decreasing->emergency_quench No investigate_cause Investigate Root Cause (Post-incident) continue_monitoring->investigate_cause emergency_quench->investigate_cause

Caption: Troubleshooting workflow for an unexpected temperature rise.

Exothermic_Risk_Factors cluster_params Reaction Parameters cluster_control Control Measures reagent_conc Reagent Concentration exothermic_risk Exothermic Risk reagent_conc->exothermic_risk addition_rate Addition Rate addition_rate->exothermic_risk reaction_temp Reaction Temperature reaction_temp->exothermic_risk cooling_capacity Cooling Capacity cooling_capacity->exothermic_risk mixing_efficiency Mixing Efficiency mixing_efficiency->exothermic_risk

Caption: Relationship between reaction parameters and exothermic risk.

Thermal_Runaway_Cascade heat_generation Heat Generation > Heat Removal temp_increase Temperature Increase heat_generation->temp_increase rate_increase Reaction Rate Acceleration temp_increase->rate_increase more_heat Further Increased Heat Generation rate_increase->more_heat more_heat->temp_increase runaway Thermal Runaway more_heat->runaway

References

Technical Support Center: Grignard Reactions in the Presence of N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Grignard reactions where N,N-Dibutylaniline is present as a solvent, additive, or part of the substrate. While tertiary amines are generally considered unreactive towards Grignard reagents due to the lack of an acidic proton, their presence can lead to unforeseen complications.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

You are running a Grignard reaction and obtain a low or no yield of your expected product. This compound is present in your reaction mixture.

Troubleshooting Workflow:

G start Low or No Yield in Grignard Reaction with this compound Present check_reagent Step 1: Verify Grignard Reagent Formation and Quality start->check_reagent check_conditions Step 2: Assess Reaction Conditions check_reagent->check_conditions Reagent is active solution Solution: Modify Reaction Strategy check_reagent->solution Reagent is inactive sub_check_reagent Action: Titrate the Grignard reagent. Observe for characteristic color change. check_reagent->sub_check_reagent consider_lewis_base Step 3: Evaluate Potential Lewis Base Inhibition check_conditions->consider_lewis_base Conditions are optimal check_conditions->solution Suboptimal conditions sub_check_conditions Action: Ensure anhydrous conditions. Check reaction temperature and time. check_conditions->sub_check_conditions consider_sterics Step 4: Analyze Steric Hindrance Effects consider_lewis_base->consider_sterics Lewis base effect unlikely consider_lewis_base->solution Lewis base inhibition suspected sub_consider_lewis_base Action: Add a Lewis acid co-solvent (e.g., LiCl). Consider alternative aprotic, non-coordinating solvents. consider_lewis_base->sub_consider_lewis_base purification_issues Step 5: Investigate Work-up and Purification consider_sterics->purification_issues Steric hindrance is minimal consider_sterics->solution Significant steric hindrance sub_consider_sterics Action: Use a less bulky Grignard reagent or protecting group. Increase reaction temperature or time. consider_sterics->sub_consider_sterics purification_issues->solution Product loss during purification sub_purification_issues Action: Employ acidic extraction to remove this compound. Consider chromatography with a suitable stationary phase. purification_issues->sub_purification_issues

Caption: Troubleshooting workflow for a failing Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction failing in the presence of this compound, even though it's a tertiary amine?

A1: While this compound lacks an acidic proton and won't quench the Grignard reagent through an acid-base reaction, its lone pair of electrons on the nitrogen atom makes it a Lewis base.[1] This can lead to the formation of a Lewis acid-base complex with the magnesium atom of the Grignard reagent, which is a Lewis acid. This complexation can reduce the nucleophilicity of the Grignard reagent, rendering it less reactive towards your electrophile.

G cluster_0 Lewis Acid-Base Interaction RMgX Grignard Reagent (R-Mg-X) (Lewis Acid) Complex Sequestered Grignard Reagent (Reduced Reactivity) RMgX->Complex Coordination DBA This compound (Lewis Base) DBA->Complex Coordination NoReaction Desired Reaction Hindered Complex->NoReaction Inhibition Electrophile Electrophile (e.g., Ketone) Electrophile->NoReaction

Caption: Lewis acid-base interaction between a Grignard reagent and this compound.

Q2: Could the bulky nature of this compound be causing a problem?

A2: Yes, steric hindrance can be a significant factor. The two butyl groups on the nitrogen atom, along with the phenyl group, create a sterically bulky molecule. If this compound is used as a solvent or is present in high concentrations, it can physically block the Grignard reagent from approaching the electrophile, especially if the electrophile itself is also sterically hindered. This can lead to a significant decrease in the reaction rate or prevent the reaction from occurring altogether.

Q3: Are there any potential side reactions I should be aware of?

A3: While this compound is generally unreactive, its presence can indirectly promote side reactions. If the desired nucleophilic addition is slowed down due to Lewis base complexation or steric hindrance, other pathways may become more favorable. For example, if your substrate is a ketone with alpha-protons, the Grignard reagent might act as a base, leading to enolization of the ketone rather than addition to the carbonyl group.[2]

Q4: I suspect my product has formed, but I'm having trouble isolating it. Could this compound be the cause?

A4: this compound is a high-boiling point liquid (269-270 °C) and is basic.[3] This can complicate purification. During aqueous work-up, it will be protonated and may be extracted into the aqueous layer if the pH is sufficiently acidic. However, if the product is also acid-sensitive, this can be problematic. If it remains in the organic layer, its high boiling point makes it difficult to remove by distillation without potentially degrading the desired product. In such cases, column chromatography may be necessary, and the basic nature of this compound could require a specific choice of stationary and mobile phases.

Q5: What are the alternatives to using this compound in a Grignard reaction?

A5: The standard and most reliable solvents for Grignard reactions are anhydrous ethers such as diethyl ether and tetrahydrofuran (THF). These solvents are aprotic and effectively solvate the Grignard reagent without interfering with its reactivity. If a tertiary amine is required for other reasons, consider using a less sterically hindered one, such as N,N-diisopropylethylamine (DIPEA), although this should be approached with caution. For most applications, sticking to ethereal solvents is the best practice.

Data Presentation

Table 1: Properties of this compound and Common Grignard Solvents

CompoundFormulaBoiling Point (°C)Dielectric Constant (20°C)Basicity (pKa of Conjugate Acid)
This compoundC₁₄H₂₃N269-270~3.8~5.5 (estimated)
Diethyl Ether(C₂H₅)₂O34.64.3-3.59
Tetrahydrofuran (THF)C₄H₈O667.5-2.0

Note: The pKa of the conjugate acid of N,N-diethylaniline is 6.56, which is used as an estimate for this compound.[4]

Experimental Protocols

Standard Protocol for a Grignard Reaction (e.g., reaction of Phenylmagnesium Bromide with Acetone)

This protocol highlights key steps where the presence of this compound could be problematic.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Acetone

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • This compound (if investigating its effect)

Procedure:

  • Apparatus Setup:

    • Assemble a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions. (Critical Step: Any moisture will quench the Grignard reagent).

  • Formation of the Grignard Reagent:

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel. (Potential Issue: If this compound is present, it may complex with the Grignard reagent at this stage, reducing its reactivity towards acetone).

    • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing ice and 1 M hydrochloric acid. (Potential Issue: this compound will be protonated and should be extracted into the aqueous layer. However, emulsions can form).

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation. (Potential Issue: If this compound remains in the organic layer, its high boiling point will make its removal by evaporation difficult).

    • Purify the crude product by distillation or column chromatography.

References

Technical Support Center: Optimizing N,N-Dibutylaniline Concentration for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N,N-Dibutylaniline as a catalyst (accelerator) in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in polymerization?

A1: this compound is not a catalyst in the traditional sense, but rather an accelerator or co-initiator, particularly in redox-initiated free-radical polymerization. It is commonly used in conjunction with a primary initiator, such as benzoyl peroxide (BPO), for curing acrylic resins at ambient temperatures. The primary function of this compound is to accelerate the decomposition of the peroxide initiator, which in turn generates the free radicals necessary to initiate the polymerization chain reaction.

Q2: Why is it crucial to optimize the concentration of this compound?

A2: The concentration of this compound significantly impacts the polymerization kinetics and the final properties of the polymer. An optimized concentration is essential for:

  • Controlling Cure Time: The concentration of the amine accelerator directly influences the gel time and cure time of the resin.

  • Ensuring Complete Polymerization: An appropriate concentration helps in achieving a high degree of monomer conversion.

  • Maximizing Mechanical Properties: The mechanical strength of the final polymer can be compromised if the accelerator concentration is not optimal.[1]

  • Minimizing Coloration: Excess amine accelerator can lead to yellowing or discoloration of the final product, a critical concern in applications where color stability is important.

Q3: What is the typical initiator system used with this compound?

A3: this compound is most effective as part of a redox initiator system. The most common system consists of:

  • Initiator: A peroxide, with benzoyl peroxide (BPO) being a widely used example.

  • Accelerator (Co-initiator): An aromatic tertiary amine, such as this compound.

The interaction between the amine and the peroxide generates free radicals at a much lower temperature than the thermal decomposition of the peroxide alone, enabling room temperature curing.

Troubleshooting Guides

Issue 1: Slow or Incomplete Polymerization

Symptoms:

  • The resin remains tacky or soft after the expected curing time.

  • Low monomer conversion rate.

  • Poor mechanical properties of the cured polymer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient this compound Concentration The concentration of the amine accelerator may be too low to effectively decompose the peroxide initiator. Gradually increase the concentration of this compound in small increments. Refer to the experimental protocol below for a systematic approach to optimization.
Incorrect Initiator to Accelerator Ratio The molar ratio of benzoyl peroxide (BPO) to this compound is critical. An imbalance can lead to inefficient radical generation. While specific optimal ratios for this compound are not readily available in the provided search results, analogous systems with N,N-dimethylaniline (DMA) suggest that the ratio significantly affects polymerization.[2] It is recommended to systematically vary the BPO to this compound ratio to find the optimal balance for your specific monomer system.
Inhibitor Presence Monomers often contain inhibitors (like hydroquinone) to prevent premature polymerization during storage. The initiator/accelerator concentration might be insufficient to overcome the inhibitor. Check the monomer's technical data sheet for inhibitor content and consider using a slightly higher initiator concentration if necessary.
Low Ambient Temperature The rate of the redox reaction is temperature-dependent. Curing at temperatures below the recommended range can significantly slow down the polymerization process. Ensure the curing environment is within the recommended temperature range.
Issue 2: Polymer Discoloration (Yellowing)

Symptoms:

  • The cured polymer exhibits a yellow or brownish tint, either immediately after curing or developing over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Excess this compound Unreacted tertiary amine is a primary cause of yellowing in the final polymer.[3] Reduce the concentration of this compound to the minimum effective level that still provides an acceptable cure time. The color change can be positively correlated with the amine/peroxide ratio.[4]
Oxidation of the Amine Aromatic amines can oxidize over time, leading to colored byproducts. Ensure that the this compound used is of high purity and has been stored correctly, protected from light and air.
Interaction with Other Components Certain additives or fillers in the resin formulation may interact with the amine accelerator, causing discoloration. Review the compatibility of all components in your formulation.
Light Exposure For some systems, exposure to UV light can accelerate the yellowing process, especially in the presence of unreacted amine. If the application requires high color stability, consider using UV stabilizers or alternative accelerator systems.

Data Presentation: Influence of Accelerator Concentration on Polymer Properties

The following tables summarize the expected qualitative and quantitative effects of varying the amine accelerator concentration based on studies of analogous systems (e.g., N,N-dimethylaniline). These should be used as a guide for optimizing this compound concentration.

Table 1: Effect of Amine Accelerator Concentration on Polymerization Kinetics (Analogous System)

Accelerator Concentration (wt%)Gel Time (minutes)Time to Peak Exotherm (minutes)Final Monomer Conversion (%)
LowLongerLongerPotentially Lower
OptimalModerateModerateHigh
HighShorterShorterMay Decrease Slightly

Note: This table is based on general principles observed in amine-accelerated peroxide polymerization. Actual values will vary depending on the specific monomer, initiator concentration, and temperature.

Table 2: Effect of BPO/DMA Ratio on Methacrylate Bone Cement Properties (Analogous System)

BPO (wt%)DMA (wt%)BPO:DMA RatioSetting Time (s)Maximum Temperature (°C)Compressive Strength (MPa)
0.30.251.234539.585.3
0.30.350.8631044.288.1
0.30.500.628048.790.2

Data adapted from a study on a similar amine accelerator, N,N-dimethylaniline (DMA), and should be considered as a reference for trends.[2]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration Using Isothermal Differential Scanning Calorimetry (DSC)

Objective: To determine the optimal concentration of this compound that provides the desired polymerization kinetics (e.g., gel time, cure time) and maximizes the degree of conversion for a given monomer and benzoyl peroxide (BPO) concentration.

Materials:

  • Monomer (e.g., methyl methacrylate, MMA)

  • Benzoyl Peroxide (BPO) initiator

  • This compound accelerator

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

  • Micropipettes

  • Small vials for sample preparation

Procedure:

  • Prepare a stock solution of BPO in the monomer: Accurately weigh and dissolve a fixed concentration of BPO in the monomer (e.g., 1 wt%). Ensure complete dissolution.

  • Prepare a series of this compound concentrations: Prepare several small batches of the monomer/BPO solution. To each batch, add a different concentration of this compound (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 wt%). Mix thoroughly but gently to avoid introducing air bubbles.

  • DSC Sample Preparation: Accurately weigh 5-10 mg of each prepared resin mixture into a hermetic aluminum DSC pan. Seal the pan immediately to prevent monomer evaporation. Prepare an empty, sealed pan as a reference.

  • Isothermal DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature slightly below the desired curing temperature (e.g., 20°C).

    • Rapidly heat the cell to the isothermal curing temperature (e.g., 25°C or 37°C) and hold for a sufficient time to ensure the polymerization reaction is complete (e.g., 60-120 minutes). The completion of the reaction is indicated by the heat flow signal returning to the baseline.

    • Record the heat flow as a function of time.

  • Data Analysis:

    • From the isothermal DSC thermogram, determine the following for each this compound concentration:

      • Onset of Polymerization (Gel Time): The time at which the exothermic reaction begins.

      • Time to Peak Exotherm: The time at which the maximum rate of heat release occurs. This corresponds to the maximum polymerization rate.

      • Total Heat of Polymerization (ΔH): Integrate the area under the exothermic peak.

      • Degree of Conversion (α): Calculate the degree of conversion using the formula: α = (ΔH_t / ΔH_total) * 100%, where ΔH_t is the heat evolved at time t, and ΔH_total is the total heat of polymerization for the complete reaction. The final degree of conversion is determined at the end of the isothermal run.

  • Optimization: Plot the gel time, time to peak exotherm, and final degree of conversion as a function of this compound concentration. The optimal concentration will be the one that provides the desired balance of a reasonable cure time and a high degree of conversion.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis and Optimization prep1 Prepare Monomer + BPO Stock Solution prep2 Create a Series of This compound Concentrations prep1->prep2 prep3 Aliquot Samples into DSC Pans prep2->prep3 dsc1 Isothermal DSC Run at Curing Temperature prep3->dsc1 dsc2 Record Heat Flow vs. Time dsc1->dsc2 analysis1 Determine Gel Time, Peak Time, and ΔH dsc2->analysis1 analysis2 Calculate Degree of Conversion analysis1->analysis2 analysis3 Plot Parameters vs. Concentration analysis2->analysis3 analysis4 Identify Optimal Concentration analysis3->analysis4

Caption: Workflow for optimizing this compound concentration using DSC.

troubleshooting_logic cluster_slow_cure Slow or Incomplete Cure cluster_yellowing Polymer Discoloration (Yellowing) start Polymerization Issue Observed q1 Is Accelerator Concentration Sufficient? start->q1 q3 Is Accelerator Concentration Excessive? start->q3 a1_yes Check Initiator/Accelerator Ratio q1->a1_yes a1_no Increase this compound Concentration q1->a1_no q2 Is Curing Temperature Adequate? a1_yes->q2 a2_yes Investigate Inhibitor Presence q2->a2_yes a2_no Adjust Curing Environment q2->a2_no a3_yes Reduce this compound Concentration q3->a3_yes a3_no Check for Amine Oxidation (Purity and Storage) q3->a3_no q4 Are All Components Compatible? a3_no->q4 a4_yes Consider UV Stabilizers q4->a4_yes a4_no Review Formulation Compatibility q4->a4_no

Caption: Troubleshooting logic for common polymerization issues.

References

Validation & Comparative

A Comparative Guide to N,N-Dibutylaniline and Triethylamine as Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate base is paramount to achieving desired reactivity and minimizing side reactions. For transformations requiring a non-nucleophilic proton scavenger, tertiary amines are often the reagents of choice. This guide provides an objective comparison of two such bases: the sterically hindered aromatic amine, N,N-Dibutylaniline, and the widely used aliphatic amine, triethylamine. This analysis is supported by physicochemical data and representative experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties and Their Synthetic Implications

The fundamental differences in the structure of this compound and triethylamine give rise to distinct chemical properties that dictate their respective applications in organic synthesis. Triethylamine is a significantly stronger base, while this compound offers greater steric bulk.

PropertyThis compoundTriethylamineKey Implications for Synthesis
Structure (Structure of Triethylamine)The butyl groups in this compound create more steric hindrance around the nitrogen atom compared to the ethyl groups in triethylamine. The nitrogen lone pair in this compound is also delocalized into the aromatic ring, reducing its availability.
pKa of Conjugate Acid ~5.12~10.75[1]Triethylamine is a much stronger base, making it more effective for deprotonating a wider range of acidic protons. This compound is a weak base, suitable for scavenging strong acids generated in a reaction without affecting mildly acidic protons.
Boiling Point 269-270 °C[2]89.5 °C[3][4]The high boiling point of this compound can be advantageous for high-temperature reactions but makes its removal post-reaction more challenging, often requiring vacuum distillation. Triethylamine's lower boiling point allows for easy removal by evaporation.
Steric Hindrance HighModerateThe greater steric bulk of this compound enhances its non-nucleophilic character, making it preferable in reactions where nucleophilic attack by the base is a potential side reaction. Triethylamine, being less hindered, has a higher propensity to act as a nucleophile.[5]
Nucleophilicity LowModerate to HighDue to both steric hindrance and resonance delocalization of the nitrogen lone pair, this compound is a poor nucleophile. Triethylamine can act as a nucleophile, which can be a drawback in certain reactions, leading to the formation of quaternary ammonium salts or other byproducts.[5]
Solubility Soluble in most organic solvents.Miscible with many organic solvents; sparingly soluble in water.[3]Both bases are suitable for a wide range of reaction media.

Experimental Performance and Applications

The choice between this compound and triethylamine is dictated by the specific requirements of the chemical transformation, particularly the need for strong basicity versus low nucleophilicity.

Triethylamine is a versatile and widely used base in a vast array of reactions, including:

  • Acylations and Esterifications: It is commonly used to scavenge the HCl generated during the reaction of alcohols or amines with acyl chlorides.[3][6]

  • Dehydrohalogenation Reactions: Its basicity is sufficient to promote E2 elimination reactions to form alkenes.[3]

  • Silylation: It is a standard base for the protection of alcohols as silyl ethers.

  • Swern Oxidations: It is used to deprotonate the intermediate sulfonium salt.[3]

This compound , with its lower basicity and higher steric hindrance, is employed in more specialized applications where a non-nucleophilic, weak base is essential. Its use is less common than triethylamine, but it can be advantageous in situations where triethylamine's nucleophilicity or high basicity leads to undesired side reactions. For instance, in certain multi-step syntheses involving sensitive functional groups, a bulky, weak base like this compound can be crucial for maintaining selectivity.

Experimental Protocols

The following protocols provide examples of the practical application of both bases in common organic transformations.

Protocol 1: Silylation of a Primary Alcohol using Triethylamine

This protocol details the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and triethylamine as the base.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude silyl ether.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Acylation of an Aniline using this compound

This protocol describes the acylation of an aniline derivative where a bulky, non-nucleophilic base is preferred to minimize side reactions.

Materials:

  • Aniline derivative

  • Acyl chloride

  • This compound

  • Toluene, anhydrous

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq) and this compound (1.2 eq) in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Logical Decision Flowchart for Base Selection

The choice between this compound and triethylamine can be guided by a systematic evaluation of the reaction requirements.

BaseSelection start Reaction requires a non-nucleophilic base is_strong_base_needed Is a strong base (pKa > 10) required for deprotonation? start->is_strong_base_needed is_nucleophilicity_a_concern Is nucleophilic attack by the base a significant side reaction? is_strong_base_needed->is_nucleophilicity_a_concern No use_tea Use Triethylamine is_strong_base_needed->use_tea Yes consider_alternative Consider alternative hindered bases (e.g., DIPEA, DBU) is_strong_base_needed->consider_alternative Yes, but nucleophilicity is a major concern is_nucleophilicity_a_concern->use_tea No consider_dba Consider this compound is_nucleophilicity_a_concern->consider_dba Yes

Caption: Decision workflow for selecting between triethylamine and this compound.

Reaction Mechanism Visualization: Silylation

The following diagram illustrates the general mechanism for the silylation of an alcohol, a reaction where both bases can be employed, highlighting the role of the base as a proton scavenger.

SilylationMechanism General Mechanism for Alcohol Silylation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation Alcohol R-OH SilylHalide R'₃Si-X Alcohol->SilylHalide Nucleophilic attack Alcohol->SilylHalide Intermediate [R-O(H)-SiR'₃]⁺ X⁻ SilylHalide->Intermediate SilylHalide->Intermediate ProtonatedBase [Base-H]⁺ X⁻ Intermediate->ProtonatedBase SilylEther R-O-SiR'₃ Intermediate->SilylEther Intermediate->SilylEther Base Base (Et₃N or PhNBu₂) Base->Intermediate Deprotonation

Caption: General mechanism for the silylation of an alcohol.

Conclusion

References

A Comparative Study: N,N-Dibutylaniline and N,N-Diisopropylethylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate base is paramount to the success of a reaction. Among the myriad of available options, tertiary amines are frequently employed for their ability to scavenge protons without participating in unwanted side reactions. This guide provides a detailed comparative analysis of two such bases: N,N-Dibutylaniline and N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, reactivity, and distinct applications, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each amine. These properties dictate their behavior in a reaction medium and influence their suitability for specific applications.

PropertyThis compoundN,N-Diisopropylethylamine (DIPEA)
Molecular Formula C₁₄H₂₃NC₈H₁₉N
Molecular Weight 205.34 g/mol 129.24 g/mol
Boiling Point 269-270 °C126.6 °C
Density 0.906 g/mL at 25 °C0.742 g/mL at 25 °C
pKa of Conjugate Acid ~5.15 (for N,N-dimethylaniline, as a proxy)~10.75-11
Appearance Light yellow to brown oily liquidColorless to slightly yellow liquid
Solubility Insoluble in waterLow solubility in water

Basicity and Steric Hindrance: A Tale of Two Amines

The utility of a tertiary amine as a non-nucleophilic base is primarily governed by two key factors: the availability of the nitrogen's lone pair of electrons (basicity) and the steric congestion around the nitrogen atom.

N,N-Diisopropylethylamine (DIPEA) is a sterically hindered aliphatic amine. The two isopropyl groups and one ethyl group surrounding the nitrogen atom create significant steric bulk. This steric hindrance makes it a poor nucleophile while maintaining strong basicity (pKa of its conjugate acid is approximately 10.75-11). This combination of properties is highly desirable in many organic reactions where a base is needed to neutralize acids without interfering with electrophilic centers.

This compound , on the other hand, is an aromatic amine. The nitrogen atom is directly attached to a benzene ring, and its lone pair of electrons can be delocalized into the aromatic system. This resonance delocalization reduces the availability of the lone pair for protonation, making it a significantly weaker base compared to aliphatic amines like DIPEA. The pKa of N,N-dimethylaniline, a close analog, is around 5.15, and it is expected that this compound has a similar basicity. While the two butyl groups provide some steric hindrance, it is generally considered less sterically encumbered than DIPEA. The planarity of the aniline nitrogen further influences its steric profile.

Applications in Organic Synthesis

The differences in basicity and steric hindrance translate into distinct and specialized applications for these two amines.

N,N-Diisopropylethylamine: The Workhorse of Peptide Synthesis

DIPEA is a cornerstone in solid-phase peptide synthesis (SPPS). Its primary role is to act as a non-nucleophilic base to neutralize the acidic species generated during the amide bond formation, a critical step in elongating the peptide chain. Its strong basicity is sufficient to deprotonate the ammonium salt of the incoming amino acid, while its steric bulk prevents it from participating in unwanted side reactions, such as racemization of the amino acid residues.

This protocol describes a standard procedure for coupling an amino acid to a growing peptide chain on a solid support using a coupling agent and DIPEA.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling agent (e.g., HBTU, HATU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: The peptide-resin is treated with a 20% piperidine solution in DMF to remove the N-terminal Fmoc protecting group.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess piperidine and by-products.

  • Activation: In a separate vessel, the Fmoc-protected amino acid is dissolved in DMF. The coupling agent (e.g., HBTU) and DIPEA are added to activate the carboxylic acid group of the amino acid.

  • Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for a specified time to ensure complete amide bond formation.

  • Washing: The resin is washed with DMF and DCM to remove unreacted reagents and by-products.

Peptide_Coupling_Workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Amino Acid Activation (Fmoc-AA, HBTU, DIPEA in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated Peptide-Resin wash2->end

Peptide Coupling Workflow using DIPEA.
This compound: A Versatile Component in Dye Synthesis and Corrosion Inhibition

Due to its aromatic nature and the presence of the dialkylamino group, which is an activating group, this compound is a valuable precursor in the synthesis of various dyes, particularly azo dyes. The dialkylamino group enhances the electron density of the aromatic ring, making it highly reactive towards electrophilic diazonium salts in azo coupling reactions.

This protocol outlines the synthesis of an azo dye via the coupling of a diazonium salt with this compound.

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Aniline is dissolved in hydrochloric acid and cooled in an ice bath. A solution of sodium nitrite is added dropwise to form the diazonium salt. The temperature is maintained below 5 °C.

  • Coupling: this compound is dissolved in a suitable solvent. The cold diazonium salt solution is then slowly added to the this compound solution with constant stirring. An alkaline solution (e.g., NaOH) may be added to facilitate the coupling reaction.

  • Isolation: The resulting azo dye precipitates out of the solution. The solid dye is then collected by filtration, washed with water, and dried.

Azo_Dye_Synthesis aniline Aniline in HCl diazotization Diazotization (NaNO₂, 0-5 °C) aniline->diazotization diazonium_salt Benzenediazonium Chloride diazotization->diazonium_salt coupling Azo Coupling diazonium_salt->coupling dba This compound dba->coupling azo_dye Azo Dye (Precipitate) coupling->azo_dye

Azo Dye Synthesis Workflow.

Furthermore, N,N-dialkylanilines have been investigated as corrosion inhibitors for various metals. The nitrogen atom can adsorb onto the metal surface, and the aromatic ring can form a protective film, thus preventing the corrosive medium from reaching the metal.

Corrosion_Inhibition metal Metal Surface corrosive_medium Corrosive Medium (e.g., Acid) corrosive_medium->metal Corrosion aniline_molecule This compound adsorption Adsorption of Amine on Surface aniline_molecule->adsorption adsorption->metal protective_film Formation of Protective Film adsorption->protective_film inhibition Corrosion Inhibition protective_film->inhibition

Mechanism of Corrosion Inhibition.

Conclusion

This compound and N,N-Diisopropylethylamine, while both tertiary amines, exhibit significantly different properties that dictate their primary applications in organic synthesis. DIPEA's strong basicity and pronounced steric hindrance make it an ideal non-nucleophilic base, particularly in the sensitive environment of peptide synthesis. In contrast, this compound's aromatic nature and moderate basicity render it a valuable building block for azo dyes and a candidate for corrosion inhibition. For researchers and drug development professionals, understanding these nuances is crucial for selecting the appropriate reagent to achieve the desired chemical transformation with high efficiency and selectivity. The choice between these two amines is a clear example of how subtle structural modifications can lead to vastly different and specialized roles in the vast field of synthetic chemistry.

Hindered Bases: A Comparative Performance Guide to N,N-Dibutylaniline and Proton Sponge

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate hindered base is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides a detailed comparison of two commercially available hindered bases: N,N-Dibutylaniline and the well-known 1,8-Bis(dimethylamino)naphthalene, commonly referred to as Proton Sponge®. We present a comprehensive analysis of their physicochemical properties, performance in key organic reactions, and detailed experimental protocols to assist in making an informed choice for your specific synthetic needs.

At a Glance: Key Performance Indicators

The efficacy of a hindered base is primarily determined by its basicity (pKa), steric bulk, and non-nucleophilic character. Below is a summary of these key parameters for this compound and Proton Sponge®.

PropertyThis compoundProton Sponge® (1,8-Bis(dimethylamino)naphthalene)
Structure this compound StructureProton Sponge Structure
pKa of Conjugate Acid (in Water) ~5.2 (estimated)12.1
pKa of Conjugate Acid (in Acetonitrile) Not readily available18.62
Molecular Weight 205.34 g/mol 214.31 g/mol
Key Features Simple aromatic tertiary amine with moderate steric hindrance from n-butyl groups.Unique "proton chelation" due to the proximity of the two dimethylamino groups, leading to high basicity and very low nucleophilicity.

Performance in Key Organic Reactions

The choice between this compound and Proton Sponge® often depends on the specific requirements of the reaction, such as the acidity of the proton to be removed and the sensitivity of the substrates to nucleophilic attack.

Proton Sponge®: A Powerful, Non-Nucleophilic Workhorse

Proton Sponge® is renowned for its exceptional basicity for an amine, coupled with extremely low nucleophilicity due to the steric hindrance around the nitrogen lone pairs. This combination makes it an ideal choice for reactions where a strong, non-interfering base is required.

Heck Reaction: The Heck reaction, a cornerstone of C-C bond formation, often requires a base to regenerate the active Pd(0) catalyst. Proton Sponge® has been effectively employed in these reactions.[1][2] Its role is to scavenge the HX generated during the catalytic cycle without coordinating to the palladium center, which could inhibit catalysis.

Knoevenagel Condensation: This condensation reaction between an aldehyde or ketone and an active methylene compound benefits from a base that can facilitate the initial deprotonation without promoting side reactions. While various bases can be used, the non-nucleophilic nature of Proton Sponge® can be advantageous in preventing unwanted additions to the carbonyl group.

This compound: A More Moderate Hindered Base

This compound, with its butyl groups providing steric bulk around the nitrogen, functions as a hindered base, albeit with significantly lower basicity compared to Proton Sponge®. While specific high-yield applications as a non-nucleophilic base are less commonly documented in readily available literature, its properties suggest it could be suitable for reactions requiring a milder, sterically encumbered base. Its lower basicity might be advantageous in situations where a highly reactive base like Proton Sponge® could lead to undesired side reactions or decomposition of sensitive substrates.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing the performance of these bases. Below are representative protocols for reactions where Proton Sponge® is commonly used.

Experimental Protocol 1: Heck Reaction using Proton Sponge®

This protocol is a generalized procedure for the palladium-catalyzed Heck reaction between an aryl halide and an alkene.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Proton Sponge®

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

  • Add the anhydrous solvent and stir the mixture until the catalyst is dissolved.

  • Add the aryl halide (1.0 eq), the alkene (1.2 eq), and Proton Sponge® (1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Knoevenagel Condensation using Proton Sponge®

This protocol describes a general procedure for the Knoevenagel condensation.

Materials:

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Proton Sponge®

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the active methylene compound (1.0 eq) in the chosen solvent.

  • Add Proton Sponge® (e.g., 1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1 M HCl) to remove the protonated base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent to obtain the purified product.

Logic and Workflow Diagrams

To visualize the decision-making process and experimental flow, the following diagrams are provided.

Hindered_Base_Selection Start Reaction Requiring a Hindered Base High_pKa Is a very strong base (pKa > 12) required? Start->High_pKa Nucleophilicity Is nucleophilic attack a major concern? High_pKa->Nucleophilicity No Proton_Sponge Consider Proton Sponge® High_pKa->Proton_Sponge Yes Nucleophilicity->Proton_Sponge Yes DBA Consider this compound or other hindered amines Nucleophilicity->DBA No Alternative Evaluate other non-nucleophilic bases (e.g., DBU, DIPEA) DBA->Alternative

Decision tree for selecting a hindered base.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants & Solvent Base Add Hindered Base (Proton Sponge® or this compound) Reactants->Base Stir Stir at Appropriate Temperature Base->Stir Monitor Monitor Progress (TLC, GC/MS) Stir->Monitor Quench Quench Reaction & Extract Monitor->Quench Purify Purify (Chromatography/Recrystallization) Quench->Purify Characterize Characterize Product Purify->Characterize

General experimental workflow for reactions using a hindered base.

Conclusion

Proton Sponge® stands out as a superior hindered base when high basicity and minimal nucleophilicity are paramount for reaction success. Its unique structure allows for efficient proton scavenging in a variety of sensitive chemical transformations. This compound, while less basic, offers a more moderate and potentially cost-effective alternative for reactions that do not require the exceptional strength of Proton Sponge®. The selection between these two bases should be guided by a careful consideration of the specific reaction mechanism, substrate sensitivity, and desired reaction conditions. The provided protocols and diagrams serve as a starting point for the practical application of these versatile reagents in organic synthesis.

References

Kinetic studies validating the catalytic activity of N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the catalytic activity of N,N-Dibutylaniline, presenting a comparative overview of its performance against other tertiary amine catalysts. The information herein is supported by experimental data from peer-reviewed literature, offering insights into reaction kinetics and optimal experimental conditions. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these studies.

Introduction to this compound in Catalysis

This compound, a tertiary amine, finds application as a catalyst in various organic reactions, most notably in the formation of polyurethanes and the curing of epoxy resins. Its catalytic activity stems from the nucleophilic nature of the tertiary nitrogen atom, which can activate reactants, such as isocyanates, facilitating their reaction with nucleophiles like alcohols. The bulky butyl groups on the nitrogen atom can also influence the steric environment of the reaction, potentially affecting selectivity.

Comparison of Catalytic Performance

While specific kinetic data for this compound is not as widely published as for other common tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), its performance can be contextualized within the broader class of tertiary amine catalysts. The catalytic activity of tertiary amines in urethane formation is influenced by factors such as the basicity (pKa) of the amine and the steric hindrance around the nitrogen atom. Generally, higher basicity and lower steric hindrance lead to higher catalytic activity.

To provide a comparative framework, the table below summarizes kinetic data for common tertiary amine catalysts in the well-studied reaction of phenyl isocyanate with an alcohol. Although direct data for this compound is not available in the cited literature, its performance is expected to be influenced by the electronic and steric effects of its N,N-dibutyl substituents.

Table 1: Comparison of Kinetic Parameters for Tertiary Amine Catalysts in Urethane Formation

CatalystSecond-Order Rate Constant (k) at 25°C (L²·mol⁻²·s⁻¹)Activation Energy (Ea) (kJ/mol)Reference Reaction
Triethylamine (TEA)0.3737.7Phenyl isocyanate + 2-ethylhexanol
1,4-Diazabicyclo[2.2.2]octane (DABCO)4.333.5Phenyl isocyanate + 2-ethylhexanol
N,N-Dimethylcyclohexylamine (DMCHA)0.78-Phenyl isocyanate + n-butanol
N-Methylmorpholine (NMM)0.32-Phenyl isocyanate + n-butanol
This compound Data not available in cited sources Data not available in cited sources -

Note: The catalytic activity is highly dependent on the specific reactants, solvent, and temperature. The data presented here is for comparative purposes within the context of the specified reaction.

Experimental Protocols

To validate the catalytic activity of this compound and compare it with other amines, a detailed kinetic study can be performed. The following protocol outlines a general procedure for monitoring the reaction between an isocyanate and an alcohol, a common model for polyurethane formation.

Kinetic Study of the this compound-Catalyzed Reaction of Phenyl Isocyanate with n-Butanol

Objective: To determine the reaction order, rate constant, and activation energy for the this compound-catalyzed reaction of phenyl isocyanate and n-butanol.

Materials:

  • Phenyl Isocyanate (freshly distilled)

  • n-Butanol (anhydrous)

  • This compound (catalyst)

  • Anhydrous Toluene (solvent)

  • Dibutylamine solution in toluene (for quenching)

  • Standard laboratory glassware (oven-dried)

  • Constant temperature bath

  • FT-IR spectrometer with an ATR probe or a UV-Vis spectrophotometer

  • Magnetic stirrer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of phenyl isocyanate, n-butanol, and this compound in anhydrous toluene of known concentrations.

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, add the calculated volumes of the n-butanol and this compound stock solutions and dilute with toluene to the desired final volume.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding the phenyl isocyanate stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

    • FT-IR Monitoring: If using an in-situ FT-IR with an ATR probe, immerse the probe into the reaction mixture and record spectra at regular time intervals. The disappearance of the isocyanate peak (around 2275-2250 cm⁻¹) and the appearance of the urethane peak can be monitored.[1][2][3][4]

    • UV-Vis or Titration Monitoring: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of a standard solution of dibutylamine in toluene. The unreacted phenyl isocyanate will react with dibutylamine. The concentration of the remaining dibutylamine can then be determined by titration, or the concentration of the formed urea derivative can be quantified using a suitable analytical method like HPLC.

  • Data Analysis:

    • From the collected data (absorbance or concentration versus time), determine the initial reaction rates.

    • By varying the initial concentrations of phenyl isocyanate, n-butanol, and this compound, determine the order of the reaction with respect to each component.

    • Calculate the apparent rate constant (k_obs) from the rate law.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Signaling Pathways and Experimental Workflows

The catalytic action of tertiary amines in urethane formation can be depicted as a simplified signaling pathway or reaction mechanism. The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for kinetic analysis.

Catalytic_Cycle Isocyanate R-N=C=O Intermediate [R-N=C=O···NR''3] Isocyanate->Intermediate + Catalyst Alcohol R'-OH Urethane R-NH-CO-OR' Alcohol->Urethane Catalyst R''3N (this compound) Intermediate->Urethane + R'-OH Urethane->Catalyst - Catalyst (regenerated)

Caption: Proposed catalytic cycle for urethane formation catalyzed by a tertiary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Isocyanate, Alcohol, Catalyst) Setup Set up Thermostated Reaction Vessel Prep_Solutions->Setup Equilibrate Equilibrate Reactants (Alcohol + Catalyst) Setup->Equilibrate Initiate Initiate Reaction (Add Isocyanate) Equilibrate->Initiate Monitor Monitor Reaction Progress (e.g., FT-IR, Titration) Initiate->Monitor Analyze Determine Reaction Orders, Rate Constants, and Activation Energy Monitor->Analyze

Caption: General experimental workflow for a kinetic study of a catalyzed reaction.

Conclusion

This compound serves as a catalyst in important industrial reactions such as polyurethane formation. While specific kinetic data for this particular amine is not as readily available as for more common catalysts, its performance can be evaluated and compared to other tertiary amines through systematic kinetic studies. The provided experimental protocol offers a robust framework for such investigations. Further research to quantify the catalytic efficiency of this compound and its derivatives will be valuable for optimizing industrial processes and developing novel catalytic systems.

References

A Comparative Guide to Purity Analysis of N,N-Dibutylaniline: GC, HPLC, and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds such as N,N-Dibutylaniline, a key intermediate in various synthetic processes, is a critical step in ensuring the quality, safety, and efficacy of final products. The choice of analytical methodology is paramount for accurate and reliable purity assessment. This guide provides an objective comparison of three widely used analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of this compound. This comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison

Each analytical technique offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to comprehensive impurity profiling.

  • Gas Chromatography (GC) is a robust and highly efficient method for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and a wide linear range for quantification.

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile. It is a workhorse in many QC laboratories for purity assays and related substances determination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This makes it an invaluable tool for the identification and quantification of trace-level impurities and for obtaining structural information.

A summary of the key performance characteristics for each method in the analysis of this compound is presented in the following tables.

Data Presentation

The quantitative data presented below is a synthesis of typical performance characteristics for the analysis of small organic molecules like this compound by the respective techniques.

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on liquid chromatography with detection based on mass-to-charge ratio.
Typical Use Routine purity testing, residual solvent analysis.Purity assay, determination of related substances.Impurity identification, trace-level quantification, structural elucidation.
Volatility Req. RequiredNot requiredNot required
Sample Prep. Simple dilutionSimple dilution, filtrationDilution, filtration, potential for solid-phase extraction
Throughput HighHighModerate
Cost Low to ModerateModerateHigh

Table 2: Typical Performance Data for this compound Purity Analysis

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ~0.005%~0.01%<0.001%
Limit of Quantitation (LOQ) ~0.015%~0.03%~0.003%
Linearity (R²) >0.999>0.999>0.999
Precision (%RSD) <2%<2%<5%
Accuracy (Recovery) 98-102%98-102%95-105%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography (GC-FID) Method

Objective: To determine the purity of this compound by assessing the main peak area relative to the total peak area.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler and data acquisition system

Reagents:

  • This compound reference standard (purity >99.5%)

  • Solvent: Dichloromethane or a suitable high-purity solvent

Procedure:

  • Standard Preparation: Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To determine the purity and quantify related substances in this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition system

Reagents:

  • This compound reference standard (purity >99.5%)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at a concentration of approximately 1 mg/mL in the diluent. Prepare working standards by further dilution.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 20 80
      25 20 80
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis: Determine the area of the this compound peak and any impurity peaks. Calculate the percentage of each impurity relative to the main peak area. The purity is calculated as 100% minus the sum of all impurity percentages.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Objective: To identify and quantify potential impurities in this compound.

Instrumentation:

  • LC-MS system (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source

  • UPLC/UHPLC system for fast separations

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

Reagents:

  • This compound reference standard (purity >99.5%)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard and Sample Preparation: Prepare solutions as described in the HPLC method, but at lower concentrations (e.g., 1-10 µg/mL) suitable for MS detection.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Program: A suitable fast gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

    • For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

  • Data Analysis: Identify impurities by their mass-to-charge ratio and fragmentation patterns (if MS/MS is performed). Quantify impurities using an external standard or by area percent normalization.

Mandatory Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound, from sample receipt to the final report.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Method Selection cluster_2 Instrumentation & Analysis cluster_3 Data Processing & Reporting cluster_4 Quality Assurance SampleReceipt Sample Receipt & Login SamplePreparation Sample Preparation (Dilution, Filtration) SampleReceipt->SamplePreparation MethodSelection Select Method (GC, HPLC, or LC-MS) SamplePreparation->MethodSelection GC GC-FID Analysis MethodSelection->GC Volatile & Thermal Stability HPLC HPLC-UV Analysis MethodSelection->HPLC Routine Purity & Related Substances LCMS LC-MS Analysis MethodSelection->LCMS Impurity ID & Trace Analysis DataAcquisition Data Acquisition GC->DataAcquisition HPLC->DataAcquisition LCMS->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing Reporting Final Report Generation (Certificate of Analysis) DataProcessing->Reporting QAReview QA Review & Approval Reporting->QAReview

Caption: General workflow for purity determination of this compound.

Conclusion

The choice of an analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • GC-FID is a cost-effective and efficient method for routine purity assessment of volatile samples.

  • HPLC-UV offers versatility and is the standard for purity and related substance testing in many regulated environments.

  • LC-MS provides the highest level of detail, enabling the identification and quantification of trace impurities, which is crucial during drug development and for comprehensive material characterization.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make informed decisions to ensure the quality and integrity of their materials.

N,N-Dibutylaniline: A Comparative Guide to Its Efficiency as a Tertiary Amine Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and fine chemical synthesis, tertiary amines are indispensable as catalysts, accelerating a wide array of reactions from polyurethane foam production to esterification and dehydrohalogenation. This guide provides a comparative analysis of N,N-Dibutylaniline's catalytic efficiency against other commonly employed tertiary amine catalysts. While direct, quantitative head-to-head comparisons in a single reaction system are not extensively documented in publicly available literature, this report synthesizes available data from analogous reactions and established principles of catalysis to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Understanding the Role of Tertiary Amine Catalysts

Tertiary amines function as catalysts primarily due to the lone pair of electrons on the nitrogen atom, which allows them to act as Lewis bases or nucleophiles. Their catalytic activity is influenced by a combination of factors, including:

  • Basicity (pKa): Higher basicity generally leads to a higher reaction rate, as the amine can more effectively deprotonate a substrate or activate a reactant.

  • Steric Hindrance: The bulkiness of the alkyl or aryl groups around the nitrogen atom can significantly impact the catalyst's ability to interact with the substrate. While some steric hindrance can be beneficial for selectivity, excessive hindrance can impede catalytic activity.

  • Nucleophilicity: The ability of the amine to donate its lone pair to form a new covalent bond is crucial in many reaction mechanisms.

Comparative Analysis of this compound and Other Tertiary Amine Catalysts

This compound is an aromatic tertiary amine with two butyl groups attached to the nitrogen atom. Its catalytic performance can be contextualized by comparing its structural and electronic properties with other widely used tertiary amines such as Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).

Key Structural and Property Differences:

CatalystStructureBasicity (pKa of conjugate acid)Steric HindranceKey Features
This compound Aromatic amine with two n-butyl groups~5.2ModerateAromatic nature can influence interactions with substrates. Less basic than aliphatic amines.
Triethylamine (TEA) Aliphatic amine with three ethyl groups~10.7Low to ModerateWidely used, strong base, relatively unhindered.
N,N-Diisopropylethylamine (DIPEA) Aliphatic amine with two isopropyl groups and one ethyl group~11.4HighVery strong base, highly hindered, often used as a non-nucleophilic base.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Bicyclic aliphatic amine~8.8Low (unhindered nitrogens)Bicyclic structure makes the lone pairs highly accessible. Strong nucleophile.

Performance in Key Chemical Reactions

While specific data for this compound is limited, we can infer its potential efficiency in common applications for tertiary amine catalysts.

Polyurethane Foam Production

In the manufacturing of polyurethane foams, tertiary amines are crucial for catalyzing the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1][2][3][4] The balance between these two reactions is critical for the final properties of the foam.

  • Gelling Catalysts: These are typically sterically hindered amines that primarily promote the reaction between the polyol and isocyanate.[5]

  • Blowing Catalysts: These amines are often less hindered and facilitate the reaction between water and isocyanate, producing carbon dioxide for foam expansion.[5]

Given its moderate steric hindrance and lower basicity compared to aliphatic amines, this compound would likely exhibit moderate activity as a gelling catalyst. It is less likely to be a potent blowing catalyst compared to less hindered amines.

Esterification and Acylation Reactions

Tertiary amines are frequently used as catalysts or stoichiometric bases in esterification and acylation reactions. They can activate the carboxylic acid or alcohol, or scavenge the acid byproduct.

The following table presents a qualitative comparison of expected performance in an acylation reaction, based on the properties of the catalysts.

CatalystExpected Reaction RateRoleRationale
This compound ModerateCatalyst/Acid ScavengerModerate basicity and steric hindrance.
Triethylamine (TEA) HighCatalyst/Acid ScavengerHigh basicity and low steric hindrance allow for efficient activation and scavenging.
N,N-Diisopropylethylamine (DIPEA) Low (as a nucleophilic catalyst)Acid ScavengerHigh steric hindrance prevents it from acting as a nucleophilic catalyst but makes it an excellent non-nucleophilic acid scavenger.
4-(Dimethylaminopyridine) (DMAP) Very HighNucleophilic CatalystHighly nucleophilic, used in catalytic amounts with a stoichiometric amine base.

Experimental Protocols

Below are representative experimental protocols for reactions where tertiary amine catalysts are commonly employed.

Protocol 1: General Procedure for Acylation of a Tertiary Aminoalcohol[6]

This protocol is adapted for the synthesis of a tertiary amine-containing ester from a tertiary aminoalcohol and an acid anhydride using a catalyst.[6]

Reaction Setup:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary aminoalcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).[6]

  • Add the acid anhydride (1.1-1.5 equivalents) to the solution.[6]

  • Add a catalytic amount of the tertiary amine catalyst (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]

Workup:

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.[6]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Fischer Esterification of a Carboxylic Acid[7]

This protocol describes the acid-catalyzed esterification of p-aminobenzoic acid with ethanol, which can be adapted to investigate the co-catalytic or base effect of tertiary amines.

Reaction Setup:

  • Place 0.360 g of p-aminobenzoic acid and 3.60 mL of ethanol in a 10-mL conical flask.[7]

  • Add a magnetic spin vane and stir the mixture to dissolve the solid acid.[7]

  • With stirring, add 0.30 mL of concentrated sulfuric acid dropwise.[7]

  • To investigate the effect of a tertiary amine, it could be added as a co-catalyst or to neutralize the acid during workup.

  • Heat the mixture to reflux and monitor the reaction by TLC.[7]

Workup:

  • After cooling, transfer the solution to a small Erlenmeyer flask containing about 3 mL of water.[7]

  • Neutralize the cooled reaction mixture by adding a 10% sodium carbonate solution dropwise until gas evolution ceases and the pH is above 8.[7]

  • Collect the precipitated crude product by vacuum filtration using a Hirsch funnel.[7]

  • Dry the crystals and determine the melting point. The crude product can be recrystallized from a mixture of ethanol and water.[7]

Visualizing Experimental Workflow and Catalytic Logic

The following diagrams illustrate a typical experimental workflow for comparing catalyst efficiency and the logical relationship of factors influencing catalytic activity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactants (Acid, Alcohol) reaction_setup Set up Parallel Reactions in Inert Atmosphere prep_reactants->reaction_setup prep_solvents Prepare Anhydrous Solvent prep_solvents->reaction_setup prep_catalysts Prepare Catalyst Solutions (DBA, TEA, DIPEA, DABCO) add_catalyst Add Equimolar Amounts of Each Catalyst prep_catalysts->add_catalyst reaction_setup->add_catalyst monitor Monitor Reactions (TLC, HPLC, GC) add_catalyst->monitor workup Quench and Workup Reactions monitor->workup isolate Isolate and Purify Products workup->isolate analyze Analyze Products (Yield, Purity) isolate->analyze compare Compare Catalyst Efficiency analyze->compare

Caption: Experimental workflow for comparing tertiary amine catalyst efficiency.

Catalytic_Factors cluster_properties Catalyst Properties cluster_conditions Reaction Conditions catalyst Tertiary Amine Catalyst basicity Basicity (pKa) catalyst->basicity sterics Steric Hindrance catalyst->sterics nucleophilicity Nucleophilicity catalyst->nucleophilicity efficiency Catalytic Efficiency (Rate, Yield, Selectivity) basicity->efficiency sterics->efficiency nucleophilicity->efficiency substrate Substrate Structure substrate->efficiency solvent Solvent Polarity solvent->efficiency temperature Temperature temperature->efficiency

Caption: Factors influencing the catalytic efficiency of tertiary amines.

Conclusion

While a definitive quantitative ranking of this compound against other tertiary amine catalysts is challenging without direct comparative studies, a qualitative assessment based on its chemical properties is possible. This compound's moderate basicity and steric hindrance suggest it would be a moderately effective catalyst in reactions such as polyurethane formation and acylation. It is likely to be less reactive than unhindered, strongly basic aliphatic amines like Triethylamine, but potentially more active as a nucleophilic catalyst than highly hindered bases like DIPEA. For researchers and drug development professionals, the choice of a tertiary amine catalyst will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, the desired reaction rate, and selectivity considerations. Further experimental investigation is warranted to precisely quantify the catalytic efficiency of this compound in various synthetic transformations.

References

A Spectroscopic Comparison of N,N-Dibutylaniline and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of N,N-Dibutylaniline with its para-substituted derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the effects of electron-donating and electron-withdrawing groups on the spectroscopic properties of the this compound scaffold, this document aims to facilitate a deeper understanding of structure-property relationships. The data presented is supported by established experimental protocols for UV-Vis, IR, and NMR spectroscopy.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its derivatives. Due to the limited availability of complete experimental data for the N,N-dibutyl derivatives, data from closely related N,N-dialkyl analogues (specifically N,N-diethyl and N,N-dimethyl derivatives) are used for comparative purposes for the substituted compounds. This substitution is based on the assumption that the electronic effects of the para-substituents on the aromatic system will induce similar spectroscopic shifts, irrespective of the N-alkyl chain length.

CompoundStructureUV-Vis (λmax, nm)Key IR Absorptions (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound
alt text
Not availableC-N stretch: ~1340, Aromatic C-H stretch: ~3050, Aliphatic C-H stretch: 2850-2960~7.2 (m, 2H, Ar-H), ~6.6 (m, 3H, Ar-H), ~3.2 (t, 4H, N-CH₂), ~1.5 (m, 4H, CH₂), ~1.3 (m, 4H, CH₂), ~0.9 (t, 6H, CH₃)~148.2 (Ar C-N), ~129.1 (Ar C-H), ~115.6 (Ar C-H), ~112.1 (Ar C-H), ~50.8 (N-CH₂), ~29.4 (CH₂), ~20.3 (CH₂), ~14.0 (CH₃)
4-Methoxy-N,N-dialkylaniline (data for 4-Methoxy-N,N-dimethylaniline)
alt text
Not availableC-O stretch: ~1240, C-N stretch: ~1350~6.8 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.7 (s, 3H, O-CH₃), ~2.9 (s, 6H, N-CH₃)~152.0, ~145.7, ~114.9, ~114.6, ~55.7 (O-CH₃), ~41.8 (N-CH₃)
4-Nitro-N,N-dialkylaniline (data for 4-Nitro-N,N-diethylaniline)
alt text
~385[1]NO₂ symmetric stretch: ~1330, NO₂ asymmetric stretch: ~1520, C-N stretch: ~1360~8.1 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~3.4 (q, 4H, N-CH₂), ~1.2 (t, 6H, N-CH₂-CH₃)Not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for aromatic amines and should be optimized for specific instrumentation and sample characteristics.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) which is influenced by the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: A stock solution of the analyte (e.g., 1 mg/mL) is prepared in a UV-transparent solvent such as ethanol or cyclohexane. A series of dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solution (the solvent used for sample preparation).

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two potassium bromide (KBr) plates. For solid derivatives, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first.

  • Data Acquisition: The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹. The characteristic absorption bands for functional groups such as C-N, C-H (aromatic and aliphatic), and NO₂ are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed for the specific solvent and probe.

  • Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters to analyze include chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

    • ¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon. The chemical shifts of the carbon signals are recorded.

Visualization of Spectroscopic Trends

The following diagram illustrates the expected influence of para-substituents on the key spectroscopic signals of the this compound core structure. This provides a logical framework for interpreting the experimental data.

Spectroscopic_Shifts cluster_parent This compound (Parent) cluster_edg Electron-Donating Group (-OCH3) cluster_ewg Electron-Withdrawing Group (-NO2) DBA This compound EDG 4-Methoxy-N,N-dibutylaniline DBA->EDG Bathochromic Shift (Red Shift) in UV-Vis Upfield shift of Ar-H in NMR EWG 4-Nitro-N,N-dibutylaniline DBA->EWG Bathochromic Shift (Red Shift) in UV-Vis Downfield shift of Ar-H in NMR Characteristic NO2 IR stretches

Caption: Predicted spectroscopic shifts in this compound derivatives.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its derivatives. The provided data and protocols can aid in the identification, characterization, and understanding of these compounds in various scientific applications.

References

A Comparative Guide to the Electrochemical Characterization of N,N-Dibutylaniline and its Alternatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of materials science, the development of conductive polymers and electroactive materials is a cornerstone of innovation, with applications ranging from organic electronics to advanced sensor technology. N,N-Dibutylaniline (DBA) is a key monomer in the synthesis of substituted polyanilines, offering unique solubility and processing characteristics. This guide provides an objective comparison of the electrochemical performance of DBA with its common alternatives, aniline and N,N-Dimethylaniline (DMA), supported by experimental data and detailed protocols to aid in material selection and experimental design.

Comparative Performance Analysis

The electrochemical behavior of aniline and its N-substituted derivatives is significantly influenced by the nature of the substituent on the nitrogen atom. Steric and electronic effects play a crucial role in determining the oxidation potential of the monomer and the conductivity of the resulting polymer.

ParameterThis compound (DBA)N,N-Dimethylaniline (DMA)Aniline
Monomer Oxidation Potential (Epa vs. Ag/AgCl) Higher (estimated > 0.9 V)~0.8 - 0.9 V~0.8 V[1]
Polymer Conductivity (S/cm) Lower (estimated < 10-5 S/cm)3.885 x 10-5 (for Poly(N-methylaniline))10-2 - 101
Solubility of Polymer High in organic solventsModerate in organic solventsPoor in common organic solvents
Film-forming capability GoodGoodModerate

Key Observations:

  • Polymer Conductivity: The electrical conductivity of the resulting polymer is inversely related to the steric bulk of the N-substituents. The bulky butyl groups in poly(this compound) (PDBA) are expected to disrupt the planarity of the polymer backbone, thereby reducing the extent of π-conjugation and lowering conductivity. In contrast, polyaniline (PANI) exhibits the highest conductivity due to the absence of bulky substituents, allowing for a more ordered and conjugated polymer structure. The conductivity of poly(N-methylaniline), a close analog to poly(N,N-dimethylaniline), has been reported to be significantly lower than that of polyaniline.

  • Solubility and Processability: A significant advantage of N-alkylation is the enhanced solubility of the resulting polymers in common organic solvents. PDBA is expected to have excellent solubility, facilitating its processing and application in thin-film devices.

Experimental Protocols

The following section outlines a detailed methodology for the electrochemical characterization of this compound and its alternatives using cyclic voltammetry (CV), a fundamental technique for studying redox behavior.

Materials and Reagents:
  • Monomers: this compound (DBA), N,N-Dimethylaniline (DMA), Aniline (freshly distilled).

  • Solvent/Electrolyte: Acetonitrile (ACN) or Dichloromethane (DCM) containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or a similar supporting electrolyte. For aqueous studies, an acidic medium such as 1 M H2SO4 can be used.

  • Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disk electrode, or Indium Tin Oxide (ITO) coated glass.

  • Reference Electrode: Ag/AgCl (in a suitable salt bridge) or a quasi-reference electrode like a silver wire.

  • Counter Electrode: Platinum wire or foil.

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads.

Electrode Preparation:
  • The working electrode is meticulously polished with alumina slurry on a polishing pad to obtain a mirror-like finish.

  • The electrode is then sonicated in deionized water and the solvent to be used for the experiment to remove any residual polishing material.

  • The electrode is dried under a stream of nitrogen gas before use.

Electrochemical Measurement (Cyclic Voltammetry):
  • A standard three-electrode electrochemical cell is assembled with the prepared working electrode, reference electrode, and counter electrode.

  • The cell is filled with the electrolyte solution (e.g., 0.1 M TBAPF6 in ACN).

  • The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A blanket of the inert gas is maintained over the solution during the experiment.

  • A background cyclic voltammogram of the electrolyte solution is recorded to ensure there are no interfering redox peaks in the potential window of interest.

  • The monomer (e.g., DBA) is added to the electrolyte solution to a final concentration of typically 1-10 mM.

  • Cyclic voltammograms are recorded by sweeping the potential from an initial value (where no faradaic current flows) to a vertex potential sufficiently positive to oxidize the monomer, and then reversing the scan back to the initial potential.

  • The scan rate is varied (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electrode process.

  • For electropolymerization, multiple consecutive cycles are performed to deposit a polymer film on the electrode surface. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

  • After polymerization, the polymer-coated electrode is rinsed with the pure solvent and transferred to a fresh electrolyte solution (monomer-free) to characterize the electrochemical properties of the polymer film.

Visualizations

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Characterization Monomer Monomer Solution (DBA, DMA, or Aniline) Add_Monomer Add Monomer to Cell Monomer->Add_Monomer Electrolyte Electrolyte Solution (e.g., 0.1M TBAPF6 in ACN) Cell Assemble 3-Electrode Cell Electrolyte->Cell WE Working Electrode (e.g., GCE) Polishing Polish and Clean Working Electrode WE->Polishing Polishing->Cell Purge Purge with Inert Gas Cell->Purge BG_CV Record Background CV Purge->BG_CV BG_CV->Add_Monomer Run_CV Run Cyclic Voltammetry (Vary Scan Rate) Add_Monomer->Run_CV Data Collect I-V Data Run_CV->Data Polymerize Electropolymerization (Multiple Cycles) Run_CV->Polymerize Epa Determine Oxidation Potential (Epa) Data->Epa Polymer_CV Characterize Polymer Film (Monomer-free solution) Polymerize->Polymer_CV Conductivity Measure Polymer Conductivity Polymer_CV->Conductivity

Caption: Workflow for electrochemical analysis.

Conceptual Comparison of N-Substituted Anilines

conceptual_comparison cluster_properties Electrochemical & Physical Properties cluster_monomers Monomers Oxidation_Potential Oxidation Potential Conductivity Polymer Conductivity Solubility Polymer Solubility Aniline Aniline (-H) Aniline->Oxidation_Potential Lowest Aniline->Conductivity Highest Aniline->Solubility Lowest DMA N,N-Dimethylaniline (-CH3) DMA->Oxidation_Potential Intermediate DMA->Conductivity Intermediate DMA->Solubility Intermediate DBA This compound (-C4H9) DBA->Oxidation_Potential Highest DBA->Conductivity Lowest DBA->Solubility Highest

References

Performance Benchmarking of N,N-Dibutylaniline in Named Reactions: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, the choice of an appropriate base is critical for achieving high yields and purity in palladium-catalyzed cross-coupling reactions. While a variety of organic and inorganic bases are commonly employed, specific performance data for N,N-Dibutylaniline in prominent named reactions such as the Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination is not extensively documented in readily available scientific literature. This guide addresses the current landscape of information regarding its use and provides a comparative context with commonly used alternative bases.

While direct experimental comparisons are scarce, an examination of the principles of these reactions and the properties of this compound allows for a qualitative assessment of its potential performance. This compound is a sterically hindered tertiary amine, a characteristic that can be advantageous in minimizing side reactions. However, its broader application and specific efficacy in comparison to more conventional bases like triethylamine (TEA) or inorganic carbonates remain to be thoroughly benchmarked in published studies.

The Heck Reaction: A Comparative Overview

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. A base is required to neutralize the hydrogen halide generated during the catalytic cycle.

While specific data for this compound is not available, a general comparison of commonly used bases in the Heck reaction is presented below. This table illustrates the types of data required for a rigorous comparison.

Table 1: Illustrative Performance of Common Bases in the Heck Reaction (Hypothetical Data)

BaseAryl HalideAlkeneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
This compound IodobenzeneStyrenePd(OAc)₂ / PPh₃DMF10012Data not available-
Triethylamine (TEA)IodobenzeneStyrenePd(OAc)₂ / PPh₃DMF100892[Fictional Study 1]
DiisopropylethylamineIodobenzeneStyrenePd(OAc)₂ / PPh₃DMF1001088[Fictional Study 2]
Potassium CarbonateBromobenzenen-Butyl acrylatePdCl₂(PPh₃)₂NMP1202485[Fictional Study 3]

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of published experimental results for this compound in this context.

Experimental Protocols

Below is a generalized experimental protocol for a Heck reaction. Should data for this compound become available, it could be substituted for the base in this procedure to benchmark its performance.

General Protocol for a Palladium-Catalyzed Heck Reaction:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Reaction Setup: Add the aryl halide (1.0 eq), the alkene (1.1-1.5 eq), and the base (e.g., triethylamine, 1.5-2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, toluene, or acetonitrile) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Workflow Visualization

The catalytic cycle of the Heck reaction provides a framework for understanding the role of the base. The base is crucial in the final step to regenerate the active Pd(0) catalyst.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs A Pd(0)L₂ B Oxidative Addition (Ar-X) C Ar-Pd(II)-X(L₂) B->C D Alkene Coordination E [Ar-Pd(II)-X(L₂)(Alkene)] D->E F Migratory Insertion G R-CH₂-CH(Ar)-Pd(II)-X(L₂) F->G H β-Hydride Elimination I [H-Pd(II)-X(L₂)] + Product H->I J Reductive Elimination (Base) Product Substituted Alkene I->Product J->A Salt [Base-H]⁺X⁻ J->Salt ArX Aryl Halide (Ar-X) ArX->B Alkene Alkene Alkene->D Base Base (e.g., this compound) Base->J

Figure 1. Catalytic cycle of the Mizoroki-Heck reaction.

The application of this compound in named reactions like the Heck, Suzuki, and Buchwald-Hartwig aminations is not well-documented with quantitative performance data in the current body of scientific literature. While its chemical properties suggest potential utility as a sterically hindered organic base, further experimental studies are required to benchmark its efficacy against more commonly used bases. Researchers are encouraged to perform direct comparative studies to elucidate the specific advantages or disadvantages of employing this compound in these critical synthetic transformations.

Unveiling Amine Basicity: A DFT-Based Comparison of N,N-Dibutylaniline and Other Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the basicity of amines is crucial for predicting molecular interactions, reaction mechanisms, and pharmacokinetic properties. This guide provides a comparative analysis of the basicity of N,N-Dibutylaniline against other common aliphatic and aromatic amines, leveraging Density Functional Theory (DFT) calculations and experimental data.

Comparative Analysis of Amine Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This is influenced by a combination of electronic and steric effects. In aromatic amines, the delocalization of the nitrogen lone pair into the aromatic ring generally reduces basicity compared to aliphatic amines, where alkyl groups enhance basicity through an inductive electron-donating effect.

The following table summarizes key experimental and computational data for a selection of amines, providing a quantitative basis for comparing their basicities.

AmineChemical StructureExperimental pKa (in water)DFT Calculated Gas-Phase Basicity (GB) (kcal/mol)DFT Calculated Proton Affinity (PA) (kcal/mol)
Aniline C₆H₅NH₂4.63203.71[1]211.98[1]
N,N-Dimethylaniline C₆H₅N(CH₃)₂5.15[2]215.5223.3
N,N-Diethylaniline C₆H₅N(C₂H₅)₂6.56[1][3]222.1229.9
This compound C₆H₅N(C₄H₉)₂ Not readily available Estimated to be > 222.1 Estimated to be > 229.9
Diethylamine (C₂H₅)₂NH10.98[4]222.3230.1
Triethylamine (C₂H₅)₃N10.75231.9239.5

Note: DFT calculated values for N,N-dimethylaniline and N,N-diethylaniline are based on trends and data from analogous compounds in the literature. The values for this compound are estimations based on the trend of increasing basicity with larger alkyl substituents.

From the data, a clear trend emerges: N-alkylation of aniline increases its basicity. The experimental pKa of N,N-diethylaniline (6.56) is significantly higher than that of aniline (4.63) and N,N-dimethylaniline (5.15)[1][2][3]. This is attributed to the positive inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. Furthermore, steric hindrance in N,N-dialkylanilines can twist the amino group out of the plane of the benzene ring, reducing the delocalization of the nitrogen lone pair into the ring and further increasing basicity.

Based on this trend, it is predicted that This compound is a stronger base than aniline, N,N-dimethylaniline, and N,N-diethylaniline . The larger butyl groups are expected to exert a stronger inductive effect and potentially greater steric hindrance compared to ethyl groups.

When compared to aliphatic amines like diethylamine and triethylamine, aromatic amines are generally weaker bases due to the electron-withdrawing nature of the phenyl group. This is evident from the significantly higher pKa values of diethylamine (10.98) and triethylamine (10.75)[4].

Experimental and Computational Protocols

Experimental Determination of pKa (Potentiometric Titration)

A standard method for the experimental determination of the pKa of an amine is potentiometric titration.

  • Preparation of the Amine Solution: A precise amount of the amine is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the amine has low water solubility. The concentration is accurately known.

  • Titration with a Standard Acid: The amine solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The equivalence point, where the moles of acid added equal the initial moles of the amine, is identified from the curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

DFT Calculation of Proton Affinity and Gas-Phase Basicity

Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful tool for predicting the intrinsic basicity of molecules in the gas phase. Proton Affinity (PA) and Gas-Phase Basicity (GB) are two key metrics.

  • Proton Affinity (PA): The negative of the enthalpy change for the protonation reaction of the amine (B) in the gas phase: B(g) + H⁺(g) → BH⁺(g).

  • Gas-Phase Basicity (GB): The negative of the Gibbs free energy change for the same reaction.

A general workflow for calculating PA and GB using DFT is as follows:

DFT_Basicity_Workflow cluster_setup 1. Molecular Structure Setup cluster_analysis 3. Thermochemical Analysis start Define Amine (B) and Protonated Amine (BH+) opt_B Geometry Optimization & Frequency Calculation of B start->opt_B opt_BH Geometry Optimization & Frequency Calculation of BH+ start->opt_BH thermo_B Calculate Enthalpy (H) and Gibbs Free Energy (G) of B opt_B->thermo_B thermo_BH Calculate Enthalpy (H) and Gibbs Free Energy (G) of BH+ opt_BH->thermo_BH calc_PA_GB Calculate PA and GB thermo_B->calc_PA_GB thermo_BH->calc_PA_GB

Caption: Workflow for DFT calculation of amine basicity.

Computational Details:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Functional: A hybrid functional such as B3LYP is commonly used for such calculations[5][6].

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) is often employed to provide a good balance between accuracy and computational cost[7].

  • Solvation Model: For calculating pKa in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is necessary to account for solvent effects[5].

The following diagram illustrates the logical relationship for comparing amine basicity based on their molecular structure.

Amine_Basicity_Comparison cluster_aromatic Aromatic Amines cluster_aliphatic Aliphatic Amines Aniline Aniline NNDMA N,N-Dimethylaniline Aniline->NNDMA Increased Basicity (+I effect, Steric Hindrance) NNDEA N,N-Diethylaniline NNDMA->NNDEA Increased Basicity (Stronger +I effect) NNDBA This compound NNDEA->NNDBA Predicted Increased Basicity (Stronger +I effect) DEA Diethylamine NNDBA->DEA Lower Basicity (Aromatic Ring -I Effect) TEA Triethylamine DEA->TEA Comparable/Slightly Lower Basicity (Solvation Effects)

Caption: Factors influencing the basicity of selected amines.

Conclusion

DFT calculations, in conjunction with experimental pKa data, provide a robust framework for comparing the basicity of amines. The analysis indicates that this compound is a stronger base than aniline and its smaller N,N-dialkyl counterparts due to the enhanced inductive and steric effects of the butyl groups. However, like other aromatic amines, it remains a weaker base than comparable aliphatic amines. This understanding is critical for professionals in drug design and chemical synthesis, enabling more accurate predictions of molecular behavior and reactivity.

References

Safety Operating Guide

Proper Disposal of N,N-Dibutylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of N,N-Dibutylaniline, ensuring the protection of personnel and the environment. This document outlines immediate safety protocols, waste handling procedures, and emergency spill management for research scientists and drug development professionals.

This compound is a hazardous chemical that requires meticulous handling and disposal procedures to mitigate risks to health and the environment. Improper disposal can lead to contamination and legal liabilities. This guide provides a step-by-step approach to safely manage this compound waste in a laboratory setting.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. This substance is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Adherence to strict safety protocols is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or in poorly ventilated areas, use a respirator with an appropriate organic vapor cartridge.

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste. The container should be in good condition, free of leaks, and have a secure, tight-fitting lid.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Proper Labeling

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Hazard Communication: The label should also include appropriate hazard symbols (e.g., harmful/irritant).

Step 3: Safe Storage

  • Secure Location: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Controlled Environment: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Emergency Spill Procedures

In the event of an this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

For Small Spills (manageable by trained laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: If the spill is in a poorly ventilated area or if there is a risk of significant inhalation exposure, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Start from the outside of the spill and work inwards to prevent it from spreading.

  • Absorb the Material: Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items (e.g., paper towels) and place them in the hazardous waste container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste - this compound Spill Debris" and arrange for its disposal through your EHS department.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert your supervisor and EHS department.

  • Isolate the Area: Close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material spill response. Await the arrival of trained emergency personnel.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValueSource
GHS Hazard Statements H302, H312, H315, H319, H332, H335[2]
Signal Word Warning[2]
Flash Point 113 °C (235.4 °F) - closed cup
Density 0.906 g/mL at 25 °C

Disposal Workflow Diagram

NN_Dibutylaniline_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Seal the Container C->D E Label Container: 'Hazardous Waste' 'this compound' Date D->E F Store in a Secure, Ventilated Area with Secondary Containment E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Complete Disposal Paperwork G->H I Professional Disposal (e.g., Incineration) H->I J Small Spill Occurs K Contain & Absorb with Inert Material J->K L Collect Spill Debris into Hazardous Waste Container K->L M Decontaminate Area L->M M->F Store with other waste N Large Spill Occurs O Evacuate Area & Alert EHS N->O

References

Essential Safety and Logistical Information for Handling N,N-Dibutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of N,N-Dibutylaniline. Adherence to these procedures is essential for ensuring laboratory safety and minimizing health risks associated with this chemical.

This compound is a toxic organic compound that can be harmful if inhaled, swallowed, or absorbed through the skin.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict safety procedures are mandatory.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

Operation Eye Protection Hand Protection Respiratory Protection Protective Clothing
Low-Volume Handling (e.g., small-scale synthesis, sample preparation) Chemical safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Not generally required if handled in a certified chemical fume hoodLaboratory coat
High-Volume Handling (e.g., bulk transfers, purification) Chemical safety goggles and a face shieldButyl rubber or Viton glovesHalf-mask or full-face respirator with organic vapor/amine cartridges (ABEK type)Chemical-resistant apron over a laboratory coat
Risk of Splash or Aerosol Generation Chemical safety goggles and a face shieldButyl rubber or Viton glovesHalf-mask or full-face respirator with organic vapor/amine cartridges (ABEK type)Chemical-resistant suit or gown
Hand Protection: Glove Compatibility

Due to the lack of specific breakthrough time data for this compound, the following recommendations are based on data for chemically similar aromatic amines, such as aniline and N,N-dimethylaniline. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

Glove Material Breakthrough Time (Estimated) Recommendation
Butyl Rubber > 480 minutesRecommended for prolonged contact and high-exposure scenarios.
Viton® > 480 minutesExcellent resistance, suitable for prolonged contact.
Neoprene VariableSuitable for splash protection, but not for prolonged immersion.
Nitrile VariableRecommended for incidental contact and splash protection only; change immediately upon contact.

Note: Breakthrough times are estimates based on analogous compounds and can vary based on glove thickness, manufacturer, and concentration of the chemical. Always consult the glove manufacturer's specific chemical resistance data.

Respiratory Protection

A risk assessment should be conducted to determine the potential for inhalation exposure. If working outside of a certified chemical fume hood or if there is a risk of exceeding occupational exposure limits, respiratory protection is required.

Exposure Scenario Respirator Type Cartridge/Filter Type
Low vapor concentrations (below OEL) Air-Purifying Respirator (APR) - Half-mask or Full-faceOrganic Vapor/Amine (Type ABEK)
High vapor concentrations or unknown levels Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)N/A

Cartridge Change Schedule: A conservative cartridge change schedule should be established based on the frequency and duration of use, the concentration of this compound, and the manufacturer's recommendations. In the absence of specific data, a general guideline is to change cartridges at the end of each shift or sooner if any odor is detected.

Experimental Protocol: Glove Permeation Test (General Method)

While specific data for this compound is unavailable, the following outlines a general experimental protocol for determining glove breakthrough time and permeation rate, based on ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact.

  • Test Cell Assembly: A test cell is assembled with the glove material acting as a barrier between two chambers.

  • Challenge Chemical Introduction: The outer chamber is filled with this compound.

  • Collection Medium: The inner chamber contains a collection medium (gas or liquid) that is continuously monitored.

  • Analysis: The collection medium is analyzed at regular intervals using a sensitive analytical technique (e.g., gas chromatography) to detect the presence of this compound.

  • Breakthrough Time Determination: The normalized breakthrough time is the time elapsed from the initial contact of the chemical with the glove material to the point where the permeation rate reaches a specified level (e.g., 0.1 µg/cm²/min).

Operational and Disposal Plans

Safe Handling Procedures
  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid direct contact with the chemical. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated promptly using a suitable solvent (e.g., ethanol) followed by soap and water.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Neutralize (if applicable): For larger spills, consult with safety personnel regarding the potential for neutralization.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area as described above.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Categorization: this compound waste may fall under EPA hazardous waste codes for toxic wastes (D-series) or specific listed wastes from industrial processes (F or K-series if applicable to the waste stream).[1][2][3][5]

  • Containerization: Collect all liquid and solid waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain.

Mandatory Visualizations

Caption: PPE Selection Workflow for this compound.

Emergency_Exposure_Procedure exposure Exposure Occurs remove_source Remove from Source of Exposure exposure->remove_source remove_clothing Remove Contaminated Clothing remove_source->remove_clothing skin_contact Skin Contact remove_clothing->skin_contact If applicable eye_contact Eye Contact remove_clothing->eye_contact If applicable inhalation Inhalation remove_clothing->inhalation If applicable wash_skin Wash with Soap & Water for at least 15 minutes skin_contact->wash_skin flush_eyes Flush Eyes with Water for at least 15 minutes eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Emergency Procedure for this compound Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.